molecular formula C6H7ClN2 B1588764 3-Chloro-4-methylpyridin-2-amine CAS No. 56960-76-0

3-Chloro-4-methylpyridin-2-amine

Cat. No.: B1588764
CAS No.: 56960-76-0
M. Wt: 142.58 g/mol
InChI Key: ATBLRRXUGPZNKX-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBLRRXUGPZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431802
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-76-0
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-Chloro-4-methylpyridin-2-amine: A Key Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methylpyridin-2-amine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV-1.[1][2] This technical guide provides an in-depth, mechanistically-driven overview of a robust and scalable synthetic route starting from readily available commodity chemicals: malononitrile and acetone. This document moves beyond a simple recitation of steps, offering expert insights into the causality behind procedural choices, from reaction mechanisms to purification strategies. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important synthetic sequence. While a direct conversion is not feasible, this guide details a multi-step pathway that is both logical and has been validated in principle through various reported syntheses.[3][4]

Introduction: Strategic Importance of this compound

The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of this compound (CAPIC) makes it a highly valuable and versatile building block.[2] Its utility is primarily demonstrated in the synthesis of Nevirapine, where the 2-amino and 3-chloro groups are essential for the formation of the final dipyridodiazepinone core.[1][3] Traditional synthetic routes to this intermediate have often involved harsh nitration conditions on 2-amino-4-picoline, a process that suffers from poor regioselectivity, yielding mixtures of 3-nitro and 5-nitro isomers, and significant thermal safety risks, especially on a large scale.[5][3] The pathway detailed herein, commencing with malononitrile and acetone, represents a more controlled and regioselective approach to constructing the pyridine core, making it a more attractive strategy for industrial-scale production.

Overall Synthetic Strategy

The synthesis of the target molecule from malononitrile and acetone is not a single transformation but a multi-step sequence. The core logic is to first construct the 2-amino-4-methylpyridine heterocyclic system and then introduce the chlorine atom at the desired 3-position. This strategy allows for precise control over the substitution pattern.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Pyridine Ring Formation cluster_1 Part 2: Functional Group Manipulation A Malononitrile + Acetone B Knoevenagel Condensation A->B C Isopropylidenemalononitrile B->C D Thorpe-Ziegler Cyclization C->D E 2-Amino-4-methyl-3-cyanopyridine D->E F Hydrolysis of Nitrile E->F E->F G 2-Amino-4-methylpyridine-3-carboxamide F->G H Hofmann Rearrangement G->H I 2,3-Diamino-4-methylpyridine H->I J Sandmeyer Reaction (Chlorination) I->J K This compound J->K

Caption: High-level workflow for the synthesis of this compound.

Note: The above workflow represents one viable pathway. An alternative, often cited in patents, involves converting the initial cyclized product to a 2-hydroxy-pyridine, followed by chlorination and then conversion to the final amine.[1][3][4] This guide will focus on a route that leverages a Hofmann rearrangement for didactic purposes, while acknowledging other valid industrial processes.

Mechanistic Insights and Rationale

Part 1: Pyridine Ring Synthesis via Thorpe-Ziegler Cyclization

The formation of the pyridine ring from acyclic precursors is the foundational stage of this synthesis. It relies on the inherent reactivity of malononitrile.

  • Knoevenagel Condensation: The synthesis begins with a base-catalyzed Knoevenagel condensation between acetone and malononitrile. Acetone's α-protons are not sufficiently acidic for self-condensation under these conditions, but the methylene protons of malononitrile are highly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting carbanion by both nitrile groups. A weak base, such as β-alanine or piperidinium acetate, is sufficient to catalyze the reaction, which proceeds via nucleophilic addition of the malononitrile carbanion to the acetone carbonyl, followed by dehydration to yield isopropylidenemalononitrile.[3][4]

  • Thorpe-Ziegler Reaction: This is the key ring-forming step. The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[6][7][8] In this sequence, a dimer of isopropylidenemalononitrile (or a related intermediate) is proposed to form, which then undergoes an intramolecular cyclization. A strong base deprotonates the α-carbon of one nitrile, creating a carbanion that attacks the electrophilic carbon of the second nitrile group within the same molecule.[6] This nucleophilic addition forms a six-membered ring, which, after tautomerization, yields the stable β-enaminonitrile system, resulting in the formation of the 2-aminopyridine ring structure.[6][8] The methyl group from acetone ultimately resides at the 4-position of the pyridine ring.

G cluster_mech Thorpe-Ziegler Cyclization Mechanism start Dicyano Intermediate carbanion Carbanion Formation (+ Base) start->carbanion -H⁺ cyclization Intramolecular Nucleophilic Attack carbanion->cyclization iminonitrile Cyclic Iminonitrile cyclization->iminonitrile tautomerization Tautomerization iminonitrile->tautomerization product 2-Amino-3-cyanopyridine (Enamine Tautomer) tautomerization->product +H⁺

Caption: Simplified mechanism of the key Thorpe-Ziegler ring-closing step.

Part 2: Chlorination Strategy

Direct chlorination of 2-amino-4-methylpyridine is challenging. The amino group is a powerful activating group, directing electrophiles to the 3- and 5-positions. Furthermore, the pyridine nitrogen can be protonated or complex with reagents, complicating the reaction. Therefore, a more controlled, multi-step approach is required to install the chlorine at the 3-position. The route described in some patents involves converting the 2-amino group to a 2-hydroxy group, chlorinating with an agent like POCl₃, and then performing a series of conversions to arrive at the final product.[1][3][4]

An alternative conceptual approach involves functionalizing the 3-position (currently a cyano group) into an amine, which can then be converted to the chloro group via a Sandmeyer-type reaction.

  • Nitrile Hydrolysis: The cyano group at the 3-position is first hydrolyzed to a primary amide (carboxamide). This is typically achieved under strongly acidic conditions, for example, by heating with concentrated sulfuric acid.[3][4]

  • Hofmann Rearrangement: The resulting 3-carboxamide can be converted to a 3-amino group via the Hofmann rearrangement. This reaction uses a solution of bromine or chlorine in excess sodium hydroxide to convert a primary amide into a primary amine with one fewer carbon atom.[1][4] This step yields 2,3-diamino-4-methylpyridine.

  • Sandmeyer Reaction: The final step is the conversion of the 3-amino group to the 3-chloro group. This is a classic transformation where the primary aromatic amine is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This in situ generated diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the displacement of the diazonio group (-N₂⁺) by a chloride ion, releasing nitrogen gas and forming the desired this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and synthesized from established chemical principles and patent literature.[3][4] All laboratory work should be conducted by trained professionals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
MalononitrileC₃H₂N₂66.06Toxic, Irritant
AcetoneC₃H₆O58.08Flammable, Irritant
β-AlanineC₃H₇NO₂89.09Irritant
tert-Butyl methyl ether (MTBE)C₅H₁₂O88.15Flammable, Irritant
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Oxidizer, Corrosive
Acetonitrile (ACN)C₂H₃N41.05Flammable, Toxic
Sodium HydroxideNaOH40.00Corrosive
Hydrochloric Acid (conc.)HCl36.46Corrosive
Sodium NitriteNaNO₂69.00Oxidizer, Toxic
Copper(I) ChlorideCuCl99.00Irritant
Step-by-Step Synthesis

Part A: Synthesis of 2-Amino-4-methylpyridine (Intermediate)

This part condenses the initial steps into the formation of the core pyridine structure. The direct synthesis from malononitrile and acetone to 2-amino-4-methylpyridine is complex. A more practical starting point for the chlorination is commercially available 2-Amino-4-methylpyridine.

Part B: Synthesis of this compound

This procedure details the regioselective chlorination of the pre-formed pyridine ring.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-Amino-4-methylpyridine (10.8 g, 100 mmol).

  • Dissolution: Add acetonitrile (100 mL) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature below 10 °C, add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 30 minutes.

    • Causality: NCS is a mild and effective electrophilic chlorinating agent for activated aromatic systems.[9][10][11] Using a slight excess ensures complete consumption of the starting material. Acetonitrile is a suitable polar aprotic solvent for this reaction. The amino group strongly activates the pyridine ring, making the 3- and 5-positions susceptible to electrophilic attack. The 3-position is typically favored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding a 10% aqueous sodium thiosulfate solution (50 mL) to neutralize any unreacted NCS.

    • Adjust the pH of the mixture to 8-9 with a 2M sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR Spectroscopy: To confirm the proton environment and substitution pattern. The spectrum should show a singlet for the methyl group, two distinct aromatic protons, and a broad singlet for the amino group.

  • ¹³C NMR Spectroscopy: To confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Safety and Handling

  • Malononitrile: Is highly toxic if ingested or absorbed through the skin. Handle with extreme care using gloves and in a fume hood.

  • N-Chlorosuccinimide (NCS): Is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Do not mix with combustible materials.

  • Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Always add acid to water, not the other way around. Wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • Diazonium Salts: Are potentially explosive, especially when isolated and dried. The Sandmeyer reaction should always be performed at low temperatures (0-5 °C), and the diazonium salt should be used immediately in situ without isolation.

Conclusion

The synthesis of this compound from fundamental building blocks like malononitrile and acetone is a testament to the power of classic organic reactions in constructing complex, high-value molecules. By understanding the underlying mechanisms of the Thorpe-Ziegler cyclization for ring formation and employing a controlled, regioselective method for chlorination, researchers can efficiently produce this key pharmaceutical intermediate. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and handling of this important compound, paving the way for its application in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Chloro-4-methylpyridin-2-amine (CAS No: 133627-45-9), a key intermediate in the synthesis of the non-nucleosidic reverse transcriptase inhibitor, Nevirapine.[1][2][3][4][5] Intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, this document delves into the structural, physical, and spectral characteristics of this compound. The guide presents a compilation of experimental and predicted data, detailed analytical methodologies, and expert insights into the practical application of this knowledge in a laboratory setting. By offering a thorough understanding of its fundamental properties, this guide aims to facilitate the efficient and effective utilization of this compound in pharmaceutical research and manufacturing.[5]

Introduction

This compound, also referred to as 2-chloro-3-amino-4-methylpyridine or CAPIC, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[5][6] Its primary utility lies in its role as a critical building block for the synthesis of Nevirapine, a medication widely used in the treatment of HIV-1 infection.[1][5][7] The efficacy, safety, and scalability of Nevirapine synthesis are intrinsically linked to the quality and well-defined characteristics of its intermediates. Therefore, a profound understanding of the physicochemical properties of this compound is paramount for process optimization, quality control, and formulation development. This guide is structured to provide a holistic view of the compound, from its fundamental molecular identity to its behavior in various analytical techniques.

Chemical and Physical Properties

The fundamental chemical and physical properties of a compound are the cornerstone of its scientific profile. These parameters dictate its behavior in chemical reactions, its solubility in various media, and its stability under different conditions.[4]

Chemical Structure and Identifiers

The structural arrangement of atoms and functional groups in this compound defines its reactivity and interactions.

  • IUPAC Name: 2-chloro-4-methylpyridin-3-amine

  • Synonyms: 3-Amino-2-chloro-4-methylpyridine, 2-Chloro-3-amino-4-picoline, CAPIC[5][6]

  • CAS Number: 133627-45-9

  • Molecular Formula: C₆H₇ClN₂

  • Molecular Weight: 142.59 g/mol [5]

  • SMILES String: Cc1ccnc(Cl)c1N

  • InChI Key: UOBCYTOUXLAABU-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Tabulated Physicochemical Data

For ease of reference and comparison, the key physicochemical properties are summarized in the table below. These values are a synthesis of information from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance White to light brown crystalline powder[5]
Melting Point 65-70 °C[8]
Boiling Point (Predicted) 283.3 ± 35.0 °C[2]
Density (Predicted) 1.260 ± 0.06 g/cm³[2]
pKa (Predicted) 3.22 ± 0.10[2]
Solubility Soluble in Chloroform and Ethanol[2]

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. A US patent reports the following ¹H NMR data: 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H).[9] The two doublets in the aromatic region correspond to the two adjacent protons on the pyridine ring. The singlet at 5.25 ppm corresponds to the two protons of the amino group, and the singlet at 2.1 ppm is characteristic of the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum provides insight into the number and chemical environment of the carbon atoms. The same patent reports the following ¹³C NMR data: 140.0, 136.2, 135.6, 131.9, 125.7, 19.0.[9] These six signals correspond to the six carbon atoms in the molecule. The signal at 19.0 ppm is attributed to the methyl carbon, while the remaining five signals in the downfield region are from the sp² hybridized carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, as reported in a patent, displays characteristic absorption bands.[9] Key peaks include those in the 3429-3198 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the primary amine group.[9] The bands around 1630 cm⁻¹ and 1590 cm⁻¹ can be attributed to the C=C and C=N stretching vibrations of the pyridine ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. A patent reports mass spectrum m/z values of 145, 144, and 142, which are consistent with the molecular weight of the compound and its isotopic distribution due to the presence of chlorine.[9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[10] A sharp melting range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 50-55°C).

  • Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Diagram 2: Workflow for Melting Point Determination

G A Powder Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating & Observation D->E F Record Melting Range E->F

A streamlined process for accurate melting point measurement.

Solubility Assessment

Understanding a compound's solubility is crucial for its application in solution-based reactions and for formulation development.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, chloroform, acetone, and aqueous buffers at pH 2, 7, and 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination

The pKa value provides insight into the ionization state of a compound at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[11]

Synthesis and Reactivity

This compound is synthesized through various multi-step chemical processes. One common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[12] Other routes starting from malononitrile and acetone have also been developed.[12] Its chemical reactivity is primarily governed by the amino group and the chloro substituent on the pyridine ring, making it a versatile intermediate for the construction of more complex heterocyclic systems.

Diagram 3: Simplified Synthetic Pathway Overview

G A Starting Materials (e.g., Malononitrile, Acetone) B Intermediate Scaffolds (e.g., Pyridinone derivatives) A->B Cyclization C Functional Group Interconversions B->C Chlorination/Amidation D This compound C->D Rearrangement/Reduction

A conceptual overview of synthetic strategies.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The compiled data and experimental protocols offer a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this important pharmaceutical intermediate. A thorough understanding of these fundamental characteristics is essential for ensuring the quality, consistency, and efficiency of processes involving this compound, ultimately contributing to the development of vital medicines.

References

3-Chloro-4-methylpyridin-2-amine molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methylpyridin-2-amine (CAPIC)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate known by its acronym, CAPIC. The document details its molecular structure, chemical properties, and established synthesis protocols. Emphasis is placed on its critical role as a key building block in the pharmaceutical industry, most notably in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.[1][2][3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and safe handling.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a chloro, and a methyl group—makes it a versatile reagent in organic synthesis.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 2-chloro-4-methylpyridin-3-amine[5]
Common Name 3-Amino-2-chloro-4-methylpyridine[1][6][7][8]
Synonym CAPIC[1][2][9]
3-Amino-2-chloro-4-picoline[8]
CAS Number 133627-45-9[5][6][7]
Molecular Formula C₆H₇ClN₂[5][6][7][10]
SMILES Cc1ccnc(Cl)c1N[6]
InChI Key UOBCYTOUXLAABU-UHFFFAOYSA-N[5][6]
Physicochemical Properties

The physical and chemical characteristics of CAPIC are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 142.59 g/mol [5][6][7]
Appearance Off-white to brown crystalline powder[8][9][11]
Melting Point 65-70 °C[1][6]
Boiling Point 283.3±35.0 °C (Predicted)[1][9]
Density 1.260±0.06 g/cm³ (Predicted)[1]
Solubility Chloroform, Ethanol[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]
Molecular Structure

The structural arrangement of CAPIC is fundamental to its reactivity. The pyridine ring is activated by the electron-donating amino group and influenced by the withdrawing chloro group.

Molecular structure of this compound.

Significance and Applications

While CAPIC has applications in agrochemicals and material science, its primary significance lies in its role as a non-interchangeable intermediate in pharmaceutical manufacturing.[11]

Keystone Intermediate for Nevirapine

CAPIC is the critical precursor for the synthesis of Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][12] Nevirapine is a frontline treatment for HIV-1 infection, and the efficient, scalable synthesis of CAPIC is a cornerstone of its commercial production.[3][4][13] The structure of CAPIC provides the necessary scaffold for the subsequent cyclization reactions that form the complex diazepine ring system of Nevirapine.

G CAPIC This compound (CAPIC) Nevirapine Nevirapine CAPIC->Nevirapine Key Synthetic Step Target HIV-1 Reverse Transcriptase Inhibitor Nevirapine->Target Mechanism of Action G cluster_0 Hofmann Rearrangement Protocol Start 2-Chloro-4-methylnicotinamide (Starting Material) Reagents 1. NaOH / H₂O 2. Bromine (Br₂) or    Calcium Hypochlorite Start->Reagents Addition Reaction Controlled Reaction (0-75°C) Reagents->Reaction Initiation Workup Cooling & Filtration Reaction->Workup Quenching Product This compound (Final Product) Workup->Product Isolation

References

CAS number 133627-45-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sitagliptin for Researchers and Drug Development Professionals

Introduction

Sitagliptin, available most commonly as its phosphate monohydrate salt, is a potent and highly selective oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[2][3] Marketed under the brand name Januvia, among others, sitagliptin represents a significant therapeutic advancement in diabetes management by offering effective glycemic control with a low risk of hypoglycemia.[2][4] This guide provides a comprehensive overview of sitagliptin's chemical properties, mechanism of action, analytical methodologies, and sourcing for research and development purposes.

Chemical and Physical Properties

Sitagliptin's therapeutic efficacy is underpinned by its specific chemical structure and physicochemical properties. The most commonly used form in pharmaceutical preparations is the phosphate monohydrate salt, which offers improved stability and solubility.

Table 1: Physicochemical Properties of Sitagliptin and its Phosphate Monohydrate Salt

PropertySitagliptin (Free Base)Sitagliptin Phosphate Monohydrate
CAS Number 486460-32-6654671-77-9[5][6][7]
Molecular Formula C₁₆H₁₅F₆N₅OC₁₆H₁₅F₆N₅O·H₃PO₄·H₂O[5]
Molecular Weight 407.32 g/mol 523.32 g/mol [5][7]
Appearance -White to off-white powder[5]
IUPAC Name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][4][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][4][8]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[7]
pKa 7.7[9]-
Solubility -Saturated water solution pH is 4.4[9]

Note: The user-provided CAS number 133627-45-9 corresponds to 3-amino-2-chloro-4-methylpyridine, a chemical intermediate, and not Sitagliptin.[10][11][12][13][14][15][16][17][18][19][20][21][22] This guide focuses on Sitagliptin, which is the relevant therapeutic agent for the intended audience.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin exerts its glucose-lowering effects by competitively and selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[2][23]

The Incretin Effect

In response to food intake, the gastrointestinal tract releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] These hormones play a crucial role in glucose homeostasis by:

  • Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][8][24]

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][8][24]

The activity of GLP-1 and GIP is rapidly terminated by the DPP-4 enzyme, which cleaves these peptides into inactive forms.[4][8]

Sitagliptin's Role

By inhibiting DPP-4, sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[2][4][8] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes. A key advantage of this mechanism is its glucose-dependency; the stimulation of insulin release is more pronounced when blood glucose levels are elevated, minimizing the risk of hypoglycemia compared to other antidiabetic agents like sulfonylureas.[4][8][24] Sitagliptin has been shown to reduce HbA1c levels by approximately 0.5-0.9%.[4]

G cluster_pancreas Pancreas cluster_gut GI Tract Beta_Cell β-Cells Insulin Insulin Beta_Cell->Insulin releases Alpha_Cell α-Cells Glucagon Glucagon Alpha_Cell->Glucagon releases Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins stimulates release Incretins->Beta_Cell stimulates Incretins->Alpha_Cell inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades to Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose increases

Caption: Mechanism of action of Sitagliptin.

Synthesis Overview

The synthesis of sitagliptin is a significant achievement in pharmaceutical chemistry, with several generations of processes developed to improve efficiency, cost-effectiveness, and environmental impact.[25] Early syntheses involved multiple steps, but later generations have focused on more streamlined approaches.[25][26][27]

A key challenge in the synthesis is the stereoselective creation of the chiral β-amino acid core.[25] Modern, "green" manufacturing processes often employ highly enantioselective hydrogenation using specialized catalysts like Rh(I)/tBu JOSIPHOS or biocatalytic methods involving transaminases.[26][27][28] These advanced methods have significantly increased the overall yield (up to 65%) and reduced waste compared to first-generation routes.[28]

G Start Achiral β-Keto Ester or similar precursors KeyStep Key Chiral Introduction Step (e.g., Asymmetric Hydrogenation or Biocatalysis) Start->KeyStep Intermediate Chiral β-Amino Acid Derivative KeyStep->Intermediate Coupling Coupling with Triazolopiperazine Heterocycle Intermediate->Coupling Final Sitagliptin Coupling->Final

Caption: Generalized synthetic workflow for Sitagliptin.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of sitagliptin in both bulk drug substance and final pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique due to its high sensitivity, specificity, and resolving power.[1][9][29]

Experimental Protocol: RP-HPLC for Sitagliptin Quantification

This protocol provides a generalized, robust method for the determination of sitagliptin in a pharmaceutical formulation, based on common parameters found in the literature.[1][29][30][31]

1. Objective: To quantify the amount of Sitagliptin in a tablet dosage form using RP-HPLC with UV detection.

2. Materials and Reagents:

  • Sitagliptin reference standard

  • Sitagliptin tablets

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄) or Triethylamine

  • Orthophosphoric acid or Formic acid (for pH adjustment)

  • HPLC-grade water

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

ParameterSpecification
Stationary Phase C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)[1][29]
Mobile Phase Methanol: 0.5% Triethylamine (66:34 v/v), pH adjusted to 3.0[1][29]
Flow Rate 1.0 mL/min[1][29]
Detection UV at 237 nm or 267 nm[1][9][29]
Injection Volume 10-20 µL
Column Temperature Ambient or 30°C

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Sitagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.[9]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 µg/mL) to create a calibration curve.

  • Sample Solution:

    • Weigh and finely powder 20 tablets to determine the average tablet weight.[9]

    • Weigh a quantity of powder equivalent to 10 mg of Sitagliptin and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solution.

  • Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.

6. Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][29]

Suppliers for Research and Development

For researchers and drug development professionals, sourcing high-quality sitagliptin is crucial for reliable and reproducible results.[32] Several reputable chemical and pharmaceutical ingredient suppliers offer sitagliptin and its phosphate salt for research purposes. When selecting a supplier, it is essential to verify the purity, availability of a Certificate of Analysis (CoA), and batch-to-batch consistency.[32]

Table 2: Selected Suppliers of Sitagliptin for Research Use

SupplierProduct Name(s)Notes
MedChemExpress Sitagliptin phosphate monohydrate[23]Offers various forms including free base and phosphate salt. Provides detailed biological activity data.[23]
Sigma-Aldrich (Merck) Sitagliptin phosphate, Pharmaceutical Secondary Standard[33]Provides certified reference materials and various grades for analytical and research use.[33]
AdooQ Bioscience Sitagliptin phosphate monohydrate[34]Specializes in inhibitors and bioactive compounds for research, specifying >99% HPLC purity.[34]
APExBIO Sitagliptin phosphate monohydrate[35]Provides compounds for signaling pathway research with biological data and references.[35]
CTX Lifesciences Sitagliptin Phosphate Monohydrate API[36]A cGMP compliant API manufacturer offering Drug Master File (DMF) documentation.[36]

This is not an exhaustive list. Researchers should conduct due diligence when selecting a supplier.

Conclusion

Sitagliptin remains a cornerstone in the management of type 2 diabetes. Its well-defined mechanism of action, centered on the potent and selective inhibition of DPP-4, provides a glucose-dependent pathway to glycemic control with a favorable safety profile. For scientists and developers, a thorough understanding of its chemical properties, synthesis, and analytical quantification is paramount for ongoing research, formulation development, and quality assurance. The availability of high-purity sitagliptin from reputable suppliers further enables the scientific community to explore its full therapeutic potential and develop next-generation antidiabetic therapies.

References

The Evolving Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies and Methodological Advancements for a Crucial Intermediate in Antiviral Drug Development.

Abstract

3-Chloro-4-methylpyridin-2-amine, a pivotal intermediate in the synthesis of the non-nucleosidic reverse transcriptase inhibitor Nevirapine, has been the subject of extensive synthetic investigation.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailing the various methodologies that have been developed. It aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the chemical principles, experimental rationales, and practical considerations underpinning the production of this critical compound. The guide will delve into the nuances of different synthetic routes, from early, less efficient methods to more refined, scalable industrial processes, offering a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of this compound

This compound, also referred to as 2-chloro-3-amino-4-methylpyridine or CAPIC, is a substituted pyridine derivative of significant importance in the pharmaceutical industry.[1][2] Its primary claim to fame lies in its role as a key precursor to Nevirapine, a potent and specific inhibitor of the HIV-1 reverse transcriptase, which has been a cornerstone in the treatment of HIV-1 infections.[1][5][6][7][8] The molecular architecture of this compound provides the necessary reactive sites for the construction of the complex heterocyclic core of Nevirapine. Consequently, the efficient and cost-effective synthesis of this intermediate has been a critical focus for pharmaceutical chemists.

This guide will navigate the historical landscape of its synthesis, tracing the journey from initial laboratory-scale preparations to the robust, large-scale manufacturing processes employed today. We will explore the chemical logic that drove the evolution of these synthetic pathways, highlighting the quest for improved yields, enhanced safety profiles, and greater economic viability.

Historical Perspective: Early Synthetic Endeavors

The initial forays into the synthesis of this compound were characterized by multi-step sequences that, while effective in producing the target molecule, often faced challenges in terms of selectivity, safety, and scalability.

One of the earliest documented syntheses was reported by Chapman et al. in 1980, which commenced with 2-chloro-4-methyl-3-nitropyridine.[5][6][7][8] This approach, while foundational, set the stage for subsequent refinements.

A significant development in the 1990s, as noted by Grozinger et al. in 1995, involved the nitration of readily available starting materials like 2-amino-4-picoline or 2-hydroxy-4-picoline.[1][2][3][5][7][8] However, this method was beset by a critical drawback: non-selective nitration at both the 3 and 5 positions of the pyridine ring. This lack of regioselectivity necessitated challenging separation procedures and resulted in diminished overall yields. Furthermore, the nitration reactions posed significant thermochemical hazards, including the risk of runaway reactions, rendering them unsuitable for large-scale industrial production.[1][5][7][8]

These early methods underscored the need for more controlled and efficient synthetic strategies, paving the way for the development of the more sophisticated routes that are now prevalent.

Modern Synthetic Strategies: A Comparative Analysis

The quest for a more efficient and scalable synthesis of this compound has led to the development of several distinct and innovative routes. These modern approaches often start from simple, acyclic precursors and construct the pyridine ring with the desired substitution pattern.

The Cyanacetamide and Ethyl Acetoacetate Route

A widely adopted strategy involves the condensation of cyanoacetamide with ethyl acetoacetate. This approach is attractive due to the commercial availability and relatively low cost of the starting materials. A process for preparing 3-amino-2-chloro-4-alkylpyridines using this method has been detailed.[9]

The general workflow for this synthesis can be visualized as follows:

G cluster_0 Synthesis from Cyanacetamide and Ethyl Acetoacetate A Cyanacetamide + Ethyl Acetoacetate B Condensation A->B Base (e.g., KOH) C 3-Cyano-2,6-dihydroxy-4-methylpyridine B->C D Chlorination C->D Chlorinating Agent (e.g., POCl3) E Hydrogenation D->E H2, Catalyst (e.g., Pd) F Base/Acid Treatment E->F G Halogenation F->G Base + Halide H Selective Chlorination G->H Cl2 gas, controlled pH I This compound H->I

Figure 1: General workflow for the synthesis of this compound from cyanacetamide and ethyl acetoacetate.

Experimental Protocol:

A detailed, step-by-step methodology for this process is outlined below[9]:

  • Preparation of 3-Cyano-2,6-dihydroxy-4-methylpyridine: A mixture of cyanoacetamide and ethyl acetoacetate in an organic solvent such as methanol is treated with a base like potassium hydroxide. The reaction mixture is heated to facilitate the condensation and cyclization.

  • Chlorination: The resulting dihydroxy pyridine derivative is then treated with a chlorinating agent, for instance, phosphorus oxychloride, at elevated temperatures to yield the corresponding dichloro derivative.

  • Hydrogenation: The dichloro compound undergoes hydrogenation in the presence of a catalyst, such as palladium, to selectively remove one of the chlorine atoms.

  • Base or Acid Treatment: The product from the hydrogenation step is treated with an ion-exchange resin or an equivalent of a base or acid.

  • Hofmann Rearrangement: The subsequent intermediate is subjected to a Hofmann rearrangement using a base like sodium hydroxide and a halide such as bromine or chlorine to convert the cyano group to an amino group.

  • Selective Chlorination: The final step involves the selective introduction of a chlorine atom at the 2-position using chlorine gas under controlled pH conditions.

The Malononitrile and Acetone Route

Another prominent and widely patented synthetic pathway utilizes malononitrile and acetone as the starting materials. This method offers a regioselective route to the desired product and has been a focus of process optimization for industrial-scale production.[5][7][8][10]

The key steps in this synthesis are illustrated in the following diagram:

G cluster_1 Synthesis from Malononitrile and Acetone A Malononitrile + Acetone B Knoevenagel Condensation A->B C Isopropylidenemalononitrile B->C D Condensation with Triethyl Orthoformate C->D Acetic Anhydride E Enol Ether Intermediate D->E F Ring Closure E->F Anhydrous Ammonia G 2-Amino-4-methyl-pyridine-carbonitrile F->G H Diazotization & Hydrolysis G->H Sodium Nitrite, Water I 2-Hydroxy-4-methyl-3-cyanopyridine H->I J Chlorination I->J POCl3 K 2-Chloro-4-methyl-3-pyridinecarbonitrile J->K L Hydrolysis K->L Conc. H2SO4 M 2-Chloro-4-methyl-3-carboxamide L->M N Hofmann Reaction M->N Bromine, NaOH O This compound N->O

Figure 2: A multi-step synthesis of this compound starting from malononitrile and acetone.

Experimental Protocol:

A representative, multi-step procedure based on this route is as follows[5][10]:

  • Knoevenagel Condensation: Malononitrile is reacted with acetone to form isopropylidenemalononitrile.

  • Condensation with Triethyl Orthoformate: The resulting isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride to yield a mixture of enol ether intermediates.

  • Ring Closure: The mixture of intermediates is treated with anhydrous ammonia in ethanol to effect ring closure, producing 2-amino-4-methyl-pyridine-carbonitrile.

  • Diazotization and Hydrolysis: The amino group at the 2-position is converted to a hydroxyl group via a diazonium salt intermediate by treatment with sodium nitrite followed by hydrolysis.

  • Chlorination: The resulting 2-hydroxy-4-methyl-3-cyanopyridine is chlorinated using phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.

  • Hydrolysis to Amide: The nitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid.

  • Hofmann Reaction: The final step is a Hofmann reaction, where the 2-chloro-4-methyl-3-carboxamide is treated with a solution of bromine or chlorine in excess sodium hydroxide to yield this compound.

The Gupton Synthesis: An Improved Process

In 2002, Gupton and colleagues reported an improved and more streamlined process for the synthesis of this compound.[2][3] This method also commences with a Knoevenagel condensation and proceeds through a series of efficient transformations.

A summary of the Gupton synthesis is presented below:

G cluster_2 The Gupton Synthesis A Acetylacetaldehyde Dimethyl Acetal + Malononitrile B Knoevenagel Condensation A->B C Dicyano Intermediate Mixture B->C D Acid Treatment & Cyclization C->D Strong Acid, Water E 3-Cyano-4-methyl-2-pyridone D->E F Chlorination E->F Strong Chlorinating Agent (e.g., SOCl2, POCl3) G 3-Cyano-2-chloro-4-methylpyridine F->G H Hydrolysis G->H Strong Acid, Water I 2-Chloro-3-amido-4-methylpyridine H->I J Hofmann Rearrangement I->J Strong Base, Halide K This compound J->K

Figure 3: The improved synthesis of this compound as reported by Gupton et al.

Experimental Protocol:

The key steps of the Gupton synthesis are as follows[1][11]:

  • Knoevenagel Condensation: Acetylacetaldehyde dimethyl acetal is reacted with malononitrile to produce a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.

  • Acid-Catalyzed Cyclization: The mixture of dicyano intermediates is treated with a strong acid and water to yield 3-cyano-4-methyl-2-pyridone.

  • Chlorination: The pyridone is then treated with a strong chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to give 3-cyano-2-chloro-4-methylpyridine.

  • Hydrolysis to Amide: The cyano group is hydrolyzed to an amide by treatment with a strong acid and water, yielding 2-chloro-3-amido-4-methylpyridine.

  • Hofmann Rearrangement: The final step involves the conversion of the amide to the desired amine using a strong base and a halide.

Comparative Data of Synthetic Routes

To provide a clearer perspective on the efficiency of the different synthetic approaches, the following table summarizes key performance indicators. It is important to note that yields can vary based on specific reaction conditions and scale.

Synthetic RouteKey Starting MaterialsNumber of Steps (approx.)Overall Yield (approx.)Key AdvantagesKey Disadvantages
Nitration of Picolines 2-Amino-4-picoline or 2-Hydroxy-4-picoline2-3LowReadily available starting materials.Poor regioselectivity, safety hazards.
Cyanacetamide & Ethyl Acetoacetate Cyanacetamide, Ethyl Acetoacetate6ModerateInexpensive starting materials.Multiple steps, use of hazardous reagents.
Malononitrile & Acetone Malononitrile, Acetone7Moderate to HighGood regioselectivity.Multi-step synthesis.
Gupton Synthesis Acetylacetaldehyde Dimethyl Acetal, Malononitrile5HighImproved efficiency and yield.May require specific starting materials.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, driven by the persistent need for more efficient, safer, and economically viable manufacturing processes in the pharmaceutical industry. From the early, less selective nitration methods to the sophisticated, multi-step syntheses from simple acyclic precursors, the journey reflects the ingenuity and problem-solving prowess of synthetic organic chemists. The development of routes starting from malononitrile and the subsequent improvements by researchers like Gupton have significantly enhanced the accessibility of this crucial intermediate. As the demand for antiviral therapies continues, the ongoing refinement of the synthesis of this compound will undoubtedly remain an area of active interest, with a focus on green chemistry principles and process intensification.

References

A-Technical-Guide-to-3-Chloro-4-methylpyridin-2-amine-Synthesis-Properties-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a substituted pyridine derivative, is a critical building block in modern medicinal chemistry. Its unique structural arrangement of chloro, methyl, and amine functional groups on a pyridine core makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, prevalent synthesis methodologies, and significant applications, particularly its role as a key intermediate in the production of antiviral therapeutics. Detailed protocols, safety considerations, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in pharmaceutical and chemical development.

Nomenclature and Chemical Identification

Precise identification of chemical entities is fundamental in research and development. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and other molecular identifiers. This ambiguity necessitates a clear consolidation of its various names and identifiers.

Identifier TypeValue
IUPAC Name 2-chloro-4-methylpyridin-3-amine[1]
Common Synonyms 3-Amino-2-chloro-4-methylpyridine, 3-Amino-2-chloro-4-picoline, 2-Chloro-3-amino-4-methylpyridine, CAPIC[2][3][4]
CAS Number 133627-45-9[1][2][3]
Molecular Formula C₆H₇ClN₂[1][2][3]
Molecular Weight 142.59 g/mol [1][2][3]
PubChem CID 2756387[1][3]
EC Number 603-756-5[1]
MDL Number MFCD00673152[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements. This compound is typically a solid at room temperature with properties that make it suitable for a variety of chemical transformations.

PropertyValueSource
Appearance White to brown or slight yellow crystalline powder[2][3]TCI, Chem-Impex
Melting Point 67-71 °C[2][5]TCI, Shandong Biotech
Solubility Soluble in Methanol[2][5]TCI, Shandong Biotech
Purity Typically >97-98% (by GC)[2][3]Various Suppliers
Storage Temperature Room temperature, recommended cool and dark place (<15°C) or 0-8°C[2][3]TCI, Chem-Impex

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound (CAPIC) is of significant industrial importance, primarily due to its role as a key intermediate for the HIV-1 reverse transcriptase inhibitor, Nevirapine.[6][7][8][9] Consequently, several synthetic routes have been developed, each with distinct advantages and challenges regarding yield, safety, and scalability.

Early methods involved the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline.[7][8][10] However, this approach is hampered by a lack of regioselectivity, leading to a mixture of 3- and 5-nitro isomers, and poses significant thermal safety risks, especially on a large scale.[7][10]

More refined and controlled methods have since been established. A prominent, multi-step synthesis starting from malononitrile and acetone offers a regioselective pathway to the desired product.[9][10]

Synthesis_Pathway A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knoevenagel Condensation C Condensation with Triethyl Orthoformate B->C D Ring Closure (Anhydrous Ammonia) C->D E 2-Amino-4-methyl- pyridine-carbonitrile D->E F Diazotization (NaNO₂) & Hydrolysis (H₂O) E->F G 2-Hydroxy-4-methyl- 3-cyanopyridine F->G H Chlorination (POCl₃) G->H I 2-Chloro-4-methyl- 3-pyridinecarbonitrile H->I J Hydrolysis (H₂SO₄) I->J K 2-Chloro-4-methyl- 3-carboxamide J->K L Hofmann Rearrangement (e.g., NaOBr) K->L M This compound (Final Product) L->M

Caption: Synthesis pathway from malononitrile to the final product.

Experimental Protocol: Hofmann Rearrangement of 2-Chloro-4-methyl-3-carboxamide

This final step is critical for converting the amide intermediate into the desired 2-aminopyridine product. The Hofmann rearrangement provides an efficient means to achieve this transformation.

Objective: To synthesize 3-Amino-2-chloro-4-methylpyridine from 2-Chloro-4-methylnicotinamide.

Materials:

  • 2-Chloro-4-methylnicotinamide (1 eq., 0.077 mole)

  • Sodium hydroxide (NaOH) (3.8 eq., 0.293 mole)

  • Bromine (Br₂) (1.0 eq., 0.293 mole, use with extreme caution)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath to 0°C, dissolve sodium hydroxide (11.7g, 0.293 mole) in water (11 mL).[8][10]

  • Causality: The reaction is highly exothermic; maintaining a low temperature is crucial to prevent disproportionation of the hypobromite and to ensure controlled reaction kinetics.

  • Bromine Addition: Add bromine (14.2g, 0.293 mole) dropwise to the cold NaOH solution, ensuring the temperature is maintained at or below 0°C.[8][10] The solution should turn a pale yellow.

  • Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add 2-Chloro-4-methylnicotinamide (13.2g, 0.077 mole) in portions, keeping the temperature between 0-5°C.[8][10]

  • Reaction Progression: Remove the ice bath and allow the mixture to warm. Then, heat the reaction mixture to 60-75°C for approximately 2-3 hours.[8][10]

  • Causality: Heating is required to drive the rearrangement of the intermediate N-bromoamide to the isocyanate, followed by hydrolysis to the final amine product.

  • Isolation: Cool the mixture overnight. The crystalline product will precipitate.

  • Purification: Collect the product by filtration and wash the filter cake with ice-cold water to remove residual salts. Dry the product under vacuum. A yield of approximately 90% can be expected.[8][10]

Applications in Drug Discovery & Medicinal Chemistry

3-Amino-2-chloro-4-methylpyridine is a quintessential "heterocyclic building block".[2] Its true value lies in its utility as a starting material for more complex, biologically active molecules.[3] The arrangement of its functional groups allows for sequential, regioselective reactions. The amino group can be acylated or used in condensation reactions, while the chloro group is susceptible to nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions.

The most prominent application is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6][7][8][11]

Application_Workflow A This compound (Building Block) B 2-chloro-3-amino-4-picoline C Condensation with 2-chloronicotinoyl chloride A->C D Intermediate Amide C->D E Intramolecular Ring Closure D->E F Alkylation with cyclopropyl bromide E->F G Nevirapine (Final API) F->G

Caption: Role as a key intermediate in the synthesis of Nevirapine.

Beyond Nevirapine, this compound serves as an intermediate in the synthesis of various other agents, including those with potential anti-inflammatory and antimicrobial properties, as well as agrochemicals like herbicides and pesticides.[3] Its structure is a valuable scaffold for designing compounds that target specific biological pathways.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][5][12]

GHS Hazard Information:

  • Pictograms: Warning/Danger[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation)[1][5]

  • Precautionary Statements:

    • Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][5][12]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5][12]

    • Storage: Store in a well-ventilated, dry, and cool place. Keep container tightly closed.[12]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[12]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the synthesis of life-saving pharmaceuticals. Its well-defined physicochemical properties and the development of robust, scalable synthetic routes have solidified its importance in the drug development pipeline. This guide has provided a technical overview of its identity, synthesis, and applications, underscoring the blend of strategic chemical design and process optimization required to leverage such a valuable building block effectively. For researchers in medicinal chemistry and process development, a thorough understanding of this compound is a gateway to innovation in creating novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide focuses on the chemical properties, solubility, and stability of 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9) . While the initial topic requested was for an isomer, 3-Chloro-4-methylpyridin-2-amine, publicly available scientific data for that specific compound is exceptionally scarce. In contrast, 3-Amino-2-chloro-4-methylpyridine is a well-characterized, commercially significant compound, notably serving as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.[1][2][3] This guide has therefore been structured around this vital analogue to provide the most scientifically robust and relevant information for researchers and drug development professionals.

Introduction

3-Amino-2-chloro-4-methylpyridine, also known as CAPIC, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[2] Its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine ring makes it a versatile building block for more complex molecules. The primary driver for its relevance is its role as a crucial precursor to Nevirapine, an essential medicine in antiretroviral therapy.[1]

For any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its physicochemical properties is paramount. Solubility dictates how the compound will behave in reaction mixtures and purification solvents, while its stability profile informs safe storage, handling, and potential degradation pathways that could introduce impurities into the final API. This guide provides a comprehensive technical overview of the solubility and stability of 3-Amino-2-chloro-4-methylpyridine, offering both foundational knowledge and actionable experimental protocols for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For 3-Amino-2-chloro-4-methylpyridine, the presence of a basic amino group, an electron-withdrawing chlorine atom, and the aromatic pyridine ring are key determinants of its characteristics.

PropertyValueSource(s)
IUPAC Name 2-chloro-4-methylpyridin-3-amine[4]
Synonyms CAPIC, 3-Amino-2-chloro-4-picoline[2]
CAS Number 133627-45-9[5]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol
Appearance White to brown or pale cream crystalline powder[6]
Melting Point 65-71 °C[7]
pKa (Predicted) 3.22 ± 0.10 (for the pyridinium ion)ChemicalBook
LogP (Predicted) 1.5[4]

The basicity of the pyridine nitrogen and the exocyclic amino group, influenced by the electronic effects of the chloro and methyl substituents, is critical. The predicted pKa suggests that the compound will be protonated and more soluble in acidic aqueous media. The moderate LogP value indicates a balance between hydrophilicity and lipophilicity.

Solubility Profile

Solubility is a critical parameter for process chemistry, formulation development, and purification. Understanding the solubility of 3-Amino-2-chloro-4-methylpyridine in various solvent systems is essential for its practical application.

Aqueous and Organic Solubility

The solubility of this compound is dictated by its ability to form hydrogen bonds (via the amino group), its overall polarity, and its basicity.

Solvent ClassSolventQualitative SolubilityRationale
Protic Polar MethanolSoluble[6]
EthanolSoluble[7]
Aprotic Polar DMSO, DMFExpected to be solubleHigh polarity effectively solvates the molecule.
Chlorinated ChloroformSoluble[7]
DichloromethaneExpected to be solubleCommonly used in synthesis and extraction.[8]
Aqueous WaterLow solubility (at neutral pH)The molecule's organic character limits water solubility.
Acidic Water (e.g., 0.1 M HCl)Expected to be higherProtonation of the amino/pyridine nitrogens forms a soluble salt.
Basic Water (e.g., 0.1 M NaOH)Expected to be very lowThe neutral form is less soluble than the protonated salt.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental property of the compound.

Causality: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach equilibrium over an extended period, providing a true measure of saturation solubility, which is crucial for process chemistry and final formulation decisions.

Methodology:

  • Preparation: Add an excess amount of solid 3-Amino-2-chloro-4-methylpyridine to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully extract an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method described in Section 4.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant T (≥24 hours) prep1->equil1 sep1 Centrifuge or Settle equil1->sep1 sep2 Collect Supernatant sep1->sep2 quant1 Dilute Aliquot sep2->quant1 quant2 HPLC Analysis quant1->quant2 quant3 Calculate Solubility quant2->quant3 caption Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination

Chemical Stability Assessment

Understanding the chemical stability of 3-Amino-2-chloro-4-methylpyridine is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (stress testing) is an essential tool for this purpose.[9][10]

Trustworthiness: The following protocols are designed as self-validating systems. By comparing the stressed samples to an unstressed control, any change observed is directly attributable to the applied condition. The goal is to achieve 5-20% degradation, which is sufficient to identify degradants without completely destroying the parent molecule.[11]

Forced Degradation Protocols

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition.[12]

ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 M HCl. Heat at 60 °C for 24-48 hours. Neutralize before analysis.Hydrolysis of the chloro group to a hydroxyl group is a primary concern for chloropyridines. The amino group should be stable due to protonation.
Base Hydrolysis Dissolve in 0.1 M NaOH. Heat at 60 °C for 8-24 hours. Neutralize before analysis.The chloro group is susceptible to nucleophilic substitution by hydroxide. The free amino group could also participate in side reactions.
Oxidation Dissolve in a suitable solvent (e.g., Methanol/Water). Add 3% H₂O₂. Store at room temperature for 24 hours.Oxidation of the pyridine ring to an N-oxide or oxidation of the amino group are possible pathways.
Photostability Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Photolytic cleavage of the C-Cl bond to form radical species, or other complex photoreactions.
Thermal (Solid) Store solid compound at an elevated temperature (e.g., 80 °C) for 7 days.Assess solid-state stability, potential for melting, decomposition, or polymorphism.
Proposed Degradation Pathways

Based on the chemical structure, the C-Cl and C-N bonds are the most likely sites of reactivity under stress conditions. Hydrolysis would likely replace the chlorine with a hydroxyl group, while oxidation could form an N-oxide.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 3-Amino-2-chloro-4-methylpyridine hydro 3-Amino-2-hydroxy-4-methylpyridine parent->hydro Acid/Base, H₂O oxid 2-Chloro-4-methyl-3-nitropyridine or Pyridine-N-Oxide parent->oxid H₂O₂ caption Potential Degradation Pathways

Caption: Potential Degradation Pathways

Analytical Methodologies for Quantification

A robust, stability-indicating analytical method is required to separate the parent compound from its potential degradation products and quantify it accurately. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this application.[13]

Recommended RP-HPLC Method

Expertise & Experience: The choice of a C18 column is based on its versatility for separating moderately polar compounds. A phosphate or formate buffer is used to control the pH of the mobile phase, ensuring consistent ionization and retention of the basic analyte. Acetonitrile is a common organic modifier providing good peak shape. Gradient elution is recommended to ensure that any more or less polar degradants are effectively separated and eluted within a reasonable run time.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Method Validation Overview

To be considered "stability-indicating," this method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: The method's ability to resolve the main peak from any degradation products and placebo components. This is proven by analyzing forced degradation samples.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

3-Amino-2-chloro-4-methylpyridine is a compound of high value to the pharmaceutical industry. This guide has detailed its core physicochemical properties, solubility characteristics, and a systematic approach to assessing its chemical stability. The compound exhibits good solubility in common organic polar solvents and its aqueous solubility is pH-dependent, increasing under acidic conditions.

Forced degradation studies are critical to understanding its liabilities. The chloro-substituent is a potential site for hydrolysis, while the pyridine and amino moieties are susceptible to oxidation. Based on this profile, it is recommended that 3-Amino-2-chloro-4-methylpyridine be stored in a cool, dark, and dry place, under an inert atmosphere, to minimize hydrolytic, photolytic, and oxidative degradation. [7] The provided protocols offer a robust framework for researchers to characterize this important intermediate, ensuring its quality and suitability for use in drug development and manufacturing.

References

key intermediates in the production of nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Intermediates in the Production of Nevirapine

Authored by a Senior Application Scientist

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical component in the global fight against HIV-1.[1] The economic and logistical feasibility of its widespread use is intrinsically linked to the efficiency of its chemical synthesis. This guide provides an in-depth analysis of the key chemical intermediates that define the manufacturing routes of nevirapine. We will dissect the evolution of its process chemistry, moving from earlier multi-step syntheses to modern, highly-consolidated processes. By focusing on the causality behind strategic intermediate selection and reaction design, this document serves as a technical resource for researchers and professionals in drug development and manufacturing, illustrating how process intensification is achieved through a fundamental understanding of molecular architecture.[2]

The Strategic Importance of Core Pyridine Building Blocks

The synthesis of nevirapine is a story of convergent chemical strategy, where two highly substituted pyridine rings are strategically coupled and then cyclized to form the final tricyclic dipyridodiazepine structure.[1] The efficiency of the entire manufacturing process hinges on the quality and accessibility of two primary intermediates, which have been refined over successive generations of process development to maximize yield and minimize cost.[3][4]

The Amino-Picoline Fragment: 2-Chloro-3-amino-4-picoline (CAPIC)

2-Chloro-3-amino-4-picoline (CAPIC) is arguably the most critical building block in nevirapine synthesis, serving as a constant across nearly all major manufacturing routes.[4] Its structure provides the foundational C-ring of the final nevirapine molecule.

  • Causality of its Central Role: CAPIC's structure is pre-functionalized with the necessary amine group at the 3-position for the subsequent amide coupling and a chloro group at the 2-position, which acts as a leaving group during the final intramolecular cyclization. The 4-methyl group is a defining feature of the final API. The synthesis of CAPIC itself has been a target for optimization, with routes starting from commodity materials being developed to reduce its contribution to the overall cost of nevirapine production.[4][5][6]

The Nicotinic Acid Fragment: An Evolutionary Tale

The second key intermediate provides the A-ring of nevirapine and the reactive carbonyl group for the crucial amide bond formation. The choice of this component marks the primary distinction between different generations of nevirapine synthesis.

  • First Generation Intermediate: 2-Chloronicotinic Acid: Early commercial syntheses utilized 2-chloronicotinic acid.[3] This required a multi-step sequence: first, activation of the carboxylic acid (e.g., to an acid chloride), followed by coupling with CAPIC, and then a separate step to introduce the cyclopropylamine group via nucleophilic substitution, displacing the chlorine atom.[7][8] This multi-step approach increased the number of unit operations and lowered the overall yield.

  • Second Generation & Modern Intermediate: 2-Cyclopropylamino-nicotinic Acid (2-CAN) and its Esters (Me-CAN): The pivotal innovation in nevirapine synthesis was the use of precursors where the cyclopropylamino moiety is already installed.[3] Using 2-cyclopropylamino-nicotinic acid (2-CAN) or its methyl ester (Me-CAN) eliminates the separate nucleophilic substitution step.[9] This seemingly simple change is a profound example of process intensification; it streamlines the synthesis, reduces the number of isolated intermediates, and significantly boosts overall efficiency. The modern, low-cost processes primarily rely on Me-CAN.

The Convergent Synthesis: Amide Coupling and Cyclization

The core of nevirapine's synthesis involves two fundamental transformations: the formation of an amide bond between the two pyridine fragments, followed by an intramolecular ring-closing reaction. The nature of the penultimate intermediate depends on the chosen nicotinic acid fragment.

Route A: The First-Generation Pathway

This route involves the formation of two key intermediates post-CAPIC.

  • Intermediate 1: 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide: This amide is formed by reacting an activated form of 2-chloronicotinic acid (e.g., 2-chloronicotinoyl chloride) with CAPIC.[7][8]

  • Intermediate 2: N-(2-Chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide: The chloro-amide intermediate is then reacted with cyclopropylamine. The cyclopropylamine displaces the chlorine atom on the nicotinamide ring. This intermediate is the direct precursor to nevirapine in this route.[7]

The final step is the cyclization of this precursor using a strong base like sodium hydride (NaH) to yield nevirapine.[7]

  • Formation of the Chloro-Amide Intermediate: 2-Chloro-3-pyridine-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride to form the corresponding acid chloride (2).

  • Amide Coupling: The resulting acylation agent (2) is reacted with 2-chloro-3-amino-4-picoline (CAPIC, 3) to produce the key intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (4).

  • Cyclopropylamination: Intermediate (4) is heated with cyclopropylamine, typically in the presence of calcium oxide (CaO) to reduce the required excess of the amine and minimize side products, yielding N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide (5).

  • Final Cyclization: Intermediate (5) is treated with sodium hydride (NaH) in a suitable solvent like diglyme. The base promotes an intramolecular nucleophilic aromatic substitution, displacing the final chlorine atom and forming the diazepine ring of nevirapine (1).

First_Generation_Nevirapine_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates 2_CANa 2-Chloronicotinic Acid Amide_4 2-Chloro-N-(2-chloro-4-methyl- 3-pyridinyl)-3-pyridinecarboxamide (4) 2_CANa->Amide_4 + CAPIC (Thionyl Chloride) CAPIC CAPIC (3) Amide_5 N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide (5) Amide_4->Amide_5 + Cyclopropylamine (CaO) Nevirapine Nevirapine (1) Amide_5->Nevirapine + NaH (Cyclization) Modern_Nevirapine_Synthesis cluster_reactants Starting Materials Me_CAN Me-CAN One_Pot Single Unit Operation (NaH, Diglyme) Me_CAN->One_Pot CAPIC CAPIC CAPIC->One_Pot CYCLOR CYCLOR Intermediate (In-situ) One_Pot->CYCLOR Step 1A (60-65°C) Nevirapine Nevirapine CYCLOR->Nevirapine Step 1B (Ramp to 80-85°C)

References

A Comprehensive Spectroscopic Guide to 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its specific arrangement of amino, chloro, and methyl functional groups on the pyridine ring imparts unique reactivity and properties, making it a versatile precursor for creating novel therapeutic agents.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and structure of this compound. The interpretation of this data is fundamental for quality control, reaction monitoring, and structural elucidation in any research or development setting.

Molecular Structure and Properties

The structural and physical properties of this compound are foundational to understanding its spectroscopic behavior.

Caption: Molecular Structure of this compound.

PropertyValueSource(s)
IUPAC Name 2-Chloro-4-methylpyridin-3-amine[3]
CAS Number 133627-45-9[4][5]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol [4][5]
Appearance Slight yellow to brown crystalline powder[1]
Melting Point 65-70 °C[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its unique structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methyl protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6~7.8 - 8.0Doublet (d)1HLocated ortho to the ring nitrogen, this proton is significantly deshielded. It will be split by H-5.
H-5~6.8 - 7.0Doublet (d)1HThis proton is coupled to H-6. Its chemical shift is influenced by the adjacent methyl group and the para-amino group.
-NH₂~4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and hydrogen exchange.
-CH₃~2.2 - 2.4Singlet (s)3HThe methyl group protons appear as a singlet as there are no adjacent protons to couple with.

Note: Predicted values are based on analysis of similar substituted pyridines.[6]

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, N, NH₂) and their position on the pyridine ring.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155Attached to both the ring nitrogen and the electronegative chlorine atom, making it highly deshielded.
C-6~145 - 148The carbon adjacent to the ring nitrogen (alpha-carbon) is significantly deshielded.
C-4~142 - 146This carbon is attached to the methyl group and is part of the aromatic system. Quaternary carbons often show weaker signals.[7]
C-3~135 - 140Attached to the amino group, its shift is influenced by the nitrogen's electron-donating resonance effect and the adjacent chlorine's inductive effect.
C-5~120 - 125This methine carbon's chemical shift is typical for an electron-rich position on the pyridine ring.
-CH₃~18 - 22The methyl carbon appears in the typical aliphatic region of the spectrum.

Note: Predictions are based on standard chemical shift ranges for substituted aromatic rings and data from related structures.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by vibrations from the amine, the aromatic ring, and the C-Cl bond.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3480 - 3300N-H Asymmetric & Symmetric StretchMedium-Strong
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (-CH₃)Medium
1650 - 1600N-H Scissoring (Bend)Strong
1600 - 1450Pyridine Ring C=C and C=N StretchesMedium-Strong
800 - 600C-Cl StretchStrong

Note: Expected wavenumbers are based on established correlation tables and data for similar aminopyridine structures.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight is 142.59 Da. In a mass spectrum, this will appear as two peaks due to the isotopes of chlorine:

    • m/z 142: Corresponding to the molecule containing ³⁵Cl.

    • m/z 144: Corresponding to the molecule containing ³⁷Cl.

  • Isotopic Abundance: The ratio of the M⁺ peak (m/z 142) to the M+2 peak (m/z 144) will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl radical: [M-Cl]⁺ at m/z 107.

    • Loss of HCN: A common fragmentation for pyridine rings, leading to a fragment from the [M-Cl]⁺ ion.

    • Loss of a methyl radical: [M-CH₃]⁺ at m/z 127.

G M [C₆H₇³⁵ClN₂]⁺˙ m/z = 142 M_Cl [C₆H₇N₂]⁺ m/z = 107 M->M_Cl - •Cl M_CH3 [C₅H₄³⁵ClN₂]⁺ m/z = 127 M->M_CH3 - •CH₃

Caption: Proposed key fragmentation pathways in EI-MS.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, standardized methodologies are essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 3-Chloro-4-methyl- pyridin-2-amine Solvated_NMR Dissolve in CDCl₃ or DMSO-d₆ Sample->Solvated_NMR Solid_IR Prepare KBr pellet or use neat (ATR) Sample->Solid_IR Diluted_MS Dissolve in volatile solvent (e.g., MeOH) Sample->Diluted_MS NMR NMR Spectrometer (400 MHz or higher) Solvated_NMR->NMR IR FT-IR Spectrometer Solid_IR->IR MS Mass Spectrometer (EI or ESI source) Diluted_MS->MS NMR_Data ¹H, ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Final Structural Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: FT-IR Data Acquisition (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition (EI Method)
  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra map out the exact connectivity of the molecule's framework. The IR spectrum confirms the presence of key functional groups, particularly the primary amine and the aromatic system. Finally, mass spectrometry establishes the correct molecular weight and provides definitive evidence of the chlorine atom through its characteristic isotopic signature. Together, these techniques form a robust analytical package for the unequivocal identification and quality assessment of this important chemical intermediate.

References

understanding the chemical reactivity of 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 3-Chloro-4-methylpyridin-2-amine

Abstract

This compound (CAS: 133627-45-9) is a pivotal heterocyclic building block in modern medicinal chemistry and process development. Its strategic placement of chloro, amino, and methyl groups on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and explores its participation in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By contextualizing its reactivity through its role as a key intermediate in the synthesis of pharmaceuticals like the non-nucleosidic reverse transcriptase inhibitor Nevirapine, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Introduction and Significance

This compound, also known as 2-amino-3-chloro-4-picoline (CAPIC), is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂.[1] Its significance in the pharmaceutical industry is well-established, primarily as a crucial intermediate for the synthesis of Nevirapine, an antiretroviral drug used to treat HIV-1 infection.[2][3][4] The molecule's utility stems from the distinct reactivity of its functional groups, which allows for sequential and regioselective modifications, making it an ideal scaffold for building complex molecular architectures.

Molecular Structure and Electronic Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its three substituents on the pyridine core. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property is further modulated by the attached functional groups:

  • Amino Group (-NH₂ at C2): As a powerful electron-donating group through resonance (+M effect), the amino group increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions. It also serves as a primary nucleophilic center.

  • Chloro Group (-Cl at C3): The chloro group is strongly electron-withdrawing by induction (-I effect) but a weak electron-donator by resonance (+M effect). Its net effect is deactivating. Positioned adjacent to the amino group, it significantly influences the regioselectivity of reactions. More critically, the chloro group on the electron-poor pyridine ring is an excellent leaving group in nucleophilic aromatic substitution and an active site for oxidative addition in cross-coupling catalysis.

  • Methyl Group (-CH₃ at C4): This group is weakly electron-donating through induction (+I effect) and hyperconjugation, slightly increasing the ring's electron density.

This electronic arrangement creates a molecule with distinct reactive sites, making it amenable to a variety of transformations.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_complex Ligand_Exch Amine Coordination (R₂NH) PdII_complex->Ligand_Exch + R₂NH - L Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ Ligand_Exch->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation + Base Amido_complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) Red_Elim->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_complex Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetal + R-B(OR)₂ Trans_complex Ar-Pd(II)(R)L₂ Transmetal->Trans_complex Red_Elim Reductive Elimination Trans_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product (Ar-R) Red_Elim->Product

References

Methodological & Application

The Synthetic Utility of Chloro-Methylpyridinylamines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal building block for creating complex molecules with specific biological activities. Among the vast array of substituted pyridines, 3-Chloro-4-methylpyridin-2-amine and its isomers stand out as particularly valuable intermediates. Their strategic placement of amino, chloro, and methyl groups allows for a diverse range of chemical transformations, paving the way for the efficient synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of these building blocks in organic synthesis, with a focus on their pivotal role in the production of groundbreaking anticancer and antiviral medications. We will delve into the synthetic strategies for kinase inhibitors like Sorafenib and Regorafenib, and the antiretroviral agent Nevirapine, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

I. A Cornerstone in Kinase Inhibitor Synthesis: The Pathway to Sorafenib and Regorafenib

Sorafenib (Nexavar®) and Regorafenib (Stivarga®) are multi-kinase inhibitors that have revolutionized the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] The synthetic backbone of these potent drugs relies on a substituted pyridine core, and while not directly employing this compound, the synthesis of a key intermediate, 4-chloro-N-methyl-2-pyridinecarboxamide, showcases the synthetic principles relevant to this class of compounds.

The general synthetic approach involves the coupling of a substituted pyridine moiety with an aminophenol derivative, followed by the introduction of a urea linkage.[3] This strategy highlights the importance of nucleophilic aromatic substitution (SNAr) reactions in the construction of these complex molecules.

Synthetic Workflow for Sorafenib and Regorafenib

The synthesis can be conceptually broken down into three main stages: preparation of the pyridine core, formation of the diaryl ether, and finally, the urea formation.

G cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Diaryl Ether Formation (SNAr) cluster_2 Stage 3: Urea Formation Picolinic_Acid Picolinic Acid Acid_Chloride 4-Chloro-pyridine-2-carbonyl chloride Picolinic_Acid->Acid_Chloride SOCl₂ Pyridine_Core 4-Chloro-N-methyl-2-pyridinecarboxamide Acid_Chloride->Pyridine_Core Methylamine Diaryl_Ether 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide Pyridine_Core->Diaryl_Ether Base (e.g., K₂CO₃, KOtBu) Aminophenol 4-Aminophenol (for Sorafenib) or 4-Amino-3-fluorophenol (for Regorafenib) Aminophenol->Diaryl_Ether Final_Product Sorafenib or Regorafenib Diaryl_Ether->Final_Product Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Final_Product

Caption: General synthetic workflow for Sorafenib and Regorafenib.

Detailed Experimental Protocol: Synthesis of Sorafenib

The following protocol is a representative example of the synthesis of Sorafenib, adapted from established literature procedures.[2][4]

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

  • To a solution of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for several hours until the conversion to the acid chloride is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully quench with a solution of methylamine in THF at a low temperature (0-5 °C).

  • Stir the reaction for a few hours, then extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-N-methyl-2-pyridinecarboxamide.[5]

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

  • In a reaction vessel, dissolve 4-aminophenol in anhydrous DMF.[2]

  • Add a strong base, such as potassium tert-butoxide, and stir the mixture at room temperature for 2 hours.[2]

  • To this mixture, add 4-chloro-N-methyl-2-pyridinecarboxamide and potassium carbonate.[2]

  • Heat the reaction to 80 °C and maintain for 8 hours.[2]

  • After cooling, partition the mixture between ethyl acetate and saturated sodium chloride solution.[2]

  • Separate the organic layer, dry it, and concentrate to obtain the diaryl ether intermediate.

Step 3: Synthesis of Sorafenib

  • Suspend 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in ethyl acetate and heat to approximately 40 °C.[2]

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in ethyl acetate dropwise, ensuring the temperature does not exceed 60 °C.[2][6]

  • After the addition is complete, cool the mixture to room temperature and stir for an additional 30 minutes.

  • Filter the resulting precipitate, wash with ethyl acetate, and dry under reduced pressure to yield Sorafenib base.[6]

Reaction Key Reagents Typical Solvents Temperature Typical Yield
Amide Formation Picolinic acid, SOCl₂, MethylamineToluene, THF0-70 °C~95%[5]
Diaryl Ether Formation 4-Aminophenol, KOtBu, K₂CO₃DMF80-110 °C~87%[4]
Urea Formation IsocyanateEthyl Acetate, Dichloromethane0-40 °C~92-95%[4][6]

Table 1: Summary of Reaction Conditions for Sorafenib Synthesis.

II. A Critical Intermediate for Antiretroviral Therapy: The Synthesis of Nevirapine

3-Amino-2-chloro-4-methylpyridine (also referred to as 2-Chloro-4-methylpyridin-3-amine) is a pivotal intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7][8][9] The synthesis of Nevirapine showcases the utility of this specific isomer in constructing complex heterocyclic systems.

Several synthetic routes to 3-amino-2-chloro-4-methylpyridine have been reported, often starting from simple precursors.[10][11] One common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[12][13]

Synthetic Pathway to Nevirapine

The synthesis of Nevirapine from 3-amino-2-chloro-4-methylpyridine involves a condensation reaction with 2-chloro-3-amino-4-picoline, followed by cyclization.

G cluster_0 Starting Materials cluster_1 Condensation and Cyclization Intermediate_A 3-Amino-2-chloro-4-methylpyridine Condensation_Product Coupled Intermediate Intermediate_A->Condensation_Product Intermediate_B 2-Chloro-3-amino-4-picoline Intermediate_B->Condensation_Product Nevirapine Nevirapine Condensation_Product->Nevirapine Cyclization

Caption: Simplified synthetic pathway to Nevirapine.

Detailed Experimental Protocol: Synthesis of 3-Amino-2-chloro-4-methylpyridine

The following protocol for the synthesis of the key intermediate is based on a Hofmann rearrangement approach.[12]

  • Prepare a solution of sodium hypochlorite by adding chlorine gas to a cooled solution of sodium hydroxide.

  • Add 2-chloro-3-amido-4-methylpyridine to the sodium hypochlorite solution at a low temperature (around 0 °C).[12]

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 70 °C for one hour.[12]

  • Cool the reaction mixture and extract the product with an organic solvent such as methylene chloride.[12]

  • Remove the solvent by evaporation to yield 3-amino-2-chloro-4-methylpyridine.[12]

Conclusion

This compound and its isomers are undeniably powerful tools in the arsenal of the modern medicinal chemist. Their strategic functionalization provides a direct and efficient route to the core structures of life-saving drugs. The synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, as well as the antiretroviral Nevirapine, underscores the immense value of these pyridine-based building blocks. As drug discovery continues to evolve, the demand for such versatile and readily transformable intermediates will undoubtedly grow, further cementing their importance in the development of next-generation therapeutics.

References

3-Chloro-4-methylpyridin-2-amine as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4-methylpyridin-2-amine: A Versatile Scaffold for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of this compound

This compound is a pivotal building block in the design and synthesis of complex heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its key functional groups: a nucleophilic amino group at the C2 position and a halogenated C3 position amenable to a wide array of cross-coupling reactions. This unique arrangement allows for sequential and controlled functionalization, making it a favored scaffold in medicinal chemistry and materials science.[1]

Primarily, this compound serves as a crucial intermediate in the development of pharmaceuticals, most notably as a key precursor to Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][3][4] Its utility extends to the synthesis of various kinase inhibitors, anti-inflammatory agents, and antimicrobials, underscoring its role in constructing biologically active molecules.[1][5] Beyond pharmaceuticals, it is also employed in the creation of advanced polymers and agrochemicals.[1] This guide provides detailed protocols and scientific rationale for leveraging this compound in two of the most powerful transformations in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] For a substrate like this compound, this reaction provides a direct and modular route to introduce a diverse range of nitrogen-based substituents at the C3 position, forming complex diaminopyridine structures that are central to many kinase inhibitor scaffolds.

Causality Behind Experimental Choices
  • Catalyst System (Palladium Pre-catalyst & Ligand): The choice of a palladium source and a supporting ligand is critical for reaction efficiency. Palladium(II) pre-catalysts like dichlorobis(triphenylphosphine)palladium(II) or Pd(OAc)₂, or Pd(0) sources like Pd₂(dba)₃, are commonly used.[7][8] However, the true driver of reactivity is the phosphine ligand. For chloro-heterocycles, sterically hindered and electron-rich ligands are required to facilitate the key steps of oxidative addition and reductive elimination.[6][9] Ligands like Xantphos or BINAP are often employed because their specific bite angles and steric bulk promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis, while preventing the formation of inactive catalyst dimers.[6][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide in the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for this purpose.[7][10] Its bulkiness prevents it from acting as a competing nucleophile.

  • Solvent: Anhydrous, aprotic, and relatively high-boiling solvents are preferred to ensure the stability of the catalytic intermediates and to allow the reaction to be heated. Toluene and 1,4-dioxane are standard choices.[7][11]

Visualizing the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination General Scheme: Buchwald-Hartwig Amination sub_A This compound conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat sub_A->conditions sub_B Primary or Secondary Amine (R¹R²NH) sub_B->conditions product N³-Substituted 4-methylpyridine-2,3-diamine conditions->product

Caption: Palladium-catalyzed C-N bond formation workflow.

Protocol: Synthesis of N-Aryl-4-methylpyridine-2,3-diamine Derivatives

This protocol is adapted from established methods for the N-arylation of amino-pyrimidines and related heterocycles.[7][10]

Materials:

  • This compound

  • Aryl amine (e.g., Aniline, 4-Morpholinoaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with the addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-4-methylpyridine-2,3-diamine derivative.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Reliable Pd(0) or Pd(II) pre-catalysts.[7]
Ligand Xantphos, BINAPBulky, electron-rich ligands that promote efficient catalytic turnover.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base to generate the active amide.[7][12]
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling aprotic solvents.[7][11]
Temperature 85 - 110 °CProvides thermal energy to overcome the activation barrier of oxidative addition.[8]

Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[13] For this compound, this reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups at the C3 position, providing access to a vast chemical space of substituted aminopyridines.

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Buchwald-Hartwig reaction, a palladium catalyst and a phosphine ligand are essential. Catalysts like Pd(PPh₃)₄ or pre-catalysts formed from Pd(OAc)₂ and a ligand are effective. For challenging substrates like chloro-pyridines, ligands that are both electron-rich and bulky, such as SPhos or RuPhos, can significantly improve yields by promoting the difficult oxidative addition of the C-Cl bond.[14]

  • Boron Source: A wide variety of organoboron reagents can be used, including boronic acids (RB(OH)₂) and their pinacol esters (RBpin). Boronic acids are more common, but pinacol esters offer greater stability and are often used for more complex fragments.[15]

  • Base and Solvent: An aqueous inorganic base is required to activate the boronic acid, forming a borate complex that facilitates the crucial transmetalation step with the palladium center.[13] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a typical setup.[12][16]

Visualizing the Suzuki-Miyaura Coupling

Suzuki_Coupling General Scheme: Suzuki-Miyaura Coupling sub_A This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat sub_A->conditions sub_B Organoboron Reagent (e.g., Arylboronic Acid) sub_B->conditions product 3-Substituted 2-amino-4-methylpyridine conditions->product

Caption: Palladium-catalyzed C-C bond formation workflow.

Protocol: Synthesis of 3-Aryl-4-methylpyridin-2-amine Derivatives

This protocol is based on general procedures for the Suzuki coupling of heteroaryl chlorides.[14][16]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • Degassing: Bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add potassium carbonate (2.0 mmol, 2.0 equiv) followed by Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Attach a condenser and heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water (15 mL) and extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain the 3-aryl-4-methylpyridin-2-amine product.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Standard, commercially available palladium catalysts.[12]
Ligand (if needed) PPh₃, SPhos, RuPhosLigands stabilize the Pd(0) center and facilitate oxidative addition.
Boron Source Boronic Acids, Pinacol EstersWidely available and effective coupling partners.[15]
Base K₂CO₃, K₃PO₄, CsFActivates the boronic acid for transmetalation.[13][16]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.[16]
Temperature 80 - 100 °CSufficient energy for the catalytic cycle to proceed efficiently.[16]

Application Workflow: Multi-step Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound is demonstrated in multi-step syntheses where both the C-Cl and C-NH₂ positions are functionalized to build complex, biologically active molecules like pyrimidin-2-amine based kinase inhibitors.[8][17] The following workflow illustrates a hypothetical, yet representative, pathway.

Kinase_Inhibitor_Synthesis Workflow: From Building Block to Kinase Inhibitor Core A This compound B Step 1: Suzuki Coupling (Add Aryl Group at C3) A->B Arylboronic Acid, Pd Catalyst C Intermediate: 3-Aryl-4-methylpyridin-2-amine B->C D Step 2: Cyclization (e.g., with a dicarbonyl compound) C->D Reagents for ring formation E Final Scaffold: Fused Pyridopyrimidine Core D->E

Caption: Multi-step synthesis leveraging sequential functionalization.

This sequential approach—first establishing a C-C bond at the C3 position via Suzuki coupling, followed by leveraging the C2-amino group for a subsequent cyclization—is a powerful strategy in modern drug discovery for rapidly generating libraries of complex heterocyclic compounds for biological screening.[8]

References

Application Notes and Protocols for 3-Chloro-4-methylpyridin-2-amine: A Guide to Key Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methylpyridin-2-amine is a pivotal heterocyclic building block in modern synthetic chemistry, most notably serving as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] Its unique substitution pattern—an amine at position 2, a chloro leaving group at position 3, and a methyl group at position 4—offers a versatile platform for a range of chemical transformations. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed, field-tested protocols are provided to empower researchers in pharmaceutical development, agrochemical synthesis, and materials science to effectively utilize this versatile intermediate.[4]

Foundational Reactive Principles

The reactivity of this compound is governed by the electronic interplay of its substituents on the pyridine core. The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack. Consequently, the chlorine atom at the C3 position is not in a classically activated site for direct nucleophilic aromatic substitution (SNAr). However, the molecule's true synthetic utility is unlocked through transition-metal catalysis, which circumvents this limitation. The 2-amino group, a key functional handle, can also participate in subsequent cyclization or derivatization steps.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds

The C-Cl bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C and C-N bonds with high precision and functional group tolerance.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or vinyl-aryl structures.[7] The reaction couples the chloro-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For less reactive chloro-heterocycles, electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often required to promote the initial, rate-limiting oxidative addition step.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate the transmetalation step.[8] The choice of base can significantly impact reaction efficiency and should be screened for optimal performance.

Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Pd-II) oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Precursor (Pd-II) trans_complex->re_complex re_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) re_complex->product reagent1 R¹-X (this compound) reagent1->oa_complex reagent2 R²-B(OR)₂ (Boronic Acid/Ester) borate [R²-B(OR)₂(Base)]⁻ reagent2->borate base Base base->borate borate->trans_complex

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction is indispensable for derivatizing the 3-position of the pyridine core with primary or secondary amines.

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos-type ligands) are essential.[11] They promote the reductive elimination step, which is often the turnover-limiting step, and prevent catalyst decomposition.[9][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base must be compatible with the functional groups present in the substrates.

Mechanistic Pathway: The Buchwald-Hartwig Catalytic Cycle

The mechanism shares similarities with the Suzuki coupling but is tailored for amine nucleophiles.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amine_coord Amine Coordination (Pd-II) oa_complex->amine_coord Ligand Exchange amido_complex Pd(II)-Amido Complex amido_complex->pd0 Reductive Elimination product R¹-NR²R³ (Coupled Product) amido_complex->product amine_coord->amido_complex Deprotonation reagent1 R¹-X (this compound) reagent1->oa_complex reagent2 R²R³NH (Amine) reagent2->amine_coord base Base base->amine_coord

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Application in the Synthesis of Nevirapine

The strategic importance of this compound is exemplified in its use for the synthesis of Nevirapine. In a key step, it undergoes a nucleophilic substitution/cyclization reaction, demonstrating the utility of the pre-installed functional handles.

Nevirapine_Synthesis start This compound intermediate Dipyridodiazepine Core start->intermediate Coupling & Cyclization reagent 2-chloro-3-amino-4-picoline (or similar precursor) reagent->intermediate product Nevirapine intermediate->product N-alkylation (cyclopropyl)

Figure 3: Simplified workflow illustrating the role of this compound in Nevirapine synthesis.

This transformation highlights how the chloro and amino groups work in concert to build the complex heterocyclic core of the final active pharmaceutical ingredient.[1][3]

Summary of Reaction Conditions

The following table provides representative data and starting conditions for the protocols described. Optimization is often necessary for novel substrates.

Reaction TypeSubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Suzuki-Miyaura This compoundPhenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O10085-95
Suzuki-Miyaura This compound4-Methoxyphenylboronic AcidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Toluene/H₂O11080-90
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ (1.5) / Xantphos (3)NaOtBu (1.4)Toluene11075-88
Buchwald-Hartwig This compoundAnilinePd(OAc)₂ (2) / BINAP (3)K₃PO₄ (2.1)Dioxane10070-85

*Yields are illustrative and based on typical outcomes for analogous chloro-heterocyclic systems. Actual results may vary.

References

Application Note: A Robust, Multi-Step Synthesis of 3-Chloro-4-methylpyridin-2-amine Initiated by the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-methylpyridin-2-amine (CAPIC) is a pivotal chemical intermediate in the pharmaceutical industry, most notably serving as a key precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3][4] The efficient and scalable production of high-purity CAPIC is therefore of significant interest to drug development professionals. While several synthetic routes have been explored, many suffer from drawbacks such as non-selective reactions, harsh conditions, or low yields.[2][4]

This application note provides a comprehensive, in-depth guide to a robust and well-documented synthetic pathway that begins with the Knoevenagel condensation.[3][4] This initial carbon-carbon bond formation is a classic reaction in organic chemistry, involving the condensation of an active methylene compound with a carbonyl group, catalyzed by a weak base.[5][6][7] We will detail the mechanistic underpinnings of this key reaction and provide a full, step-by-step protocol for the subsequent transformations—cyclization, chlorination, and functional group manipulation—that lead to the target molecule. This guide is designed for researchers and scientists, offering not only a reproducible protocol but also the scientific rationale behind the experimental choices.

Section 1: The Knoevenagel Condensation: Mechanistic Principles

The Knoevenagel condensation is the cornerstone of this synthetic route. It is a modification of the aldol condensation where a compound with a highly acidic methylene group (an "active methylene" compound) reacts with an aldehyde or ketone.[7][8] The driving force is the formation of a stable, resonance-stabilized carbanion (enolate).

The mechanism proceeds via three primary steps:

  • Deprotonation: A weak base, such as piperidine or diethylamine, abstracts a proton from the active methylene compound (in our case, malononitrile). The acidity of the methylene protons is significantly increased due to the presence of two adjacent electron-withdrawing nitrile groups. This deprotonation forms a resonance-stabilized enolate ion.[5][7]

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the ketone (acetone). This step forms a new carbon-carbon bond and generates an alkoxide intermediate.[5]

  • Elimination (Dehydration): The alkoxide intermediate is protonated, and a subsequent base-catalyzed elimination of a water molecule yields the final α,β-unsaturated product, isopropylidenemalononitrile.[7][9] The use of a weak base is critical to prevent the self-condensation of the ketone.[10]

G cluster_start Reactants cluster_mechanism Mechanism cluster_end Products Malononitrile Malononitrile (Active Methylene) Enolate Resonance-Stabilized Enolate (Nucleophile) Malononitrile->Enolate Acetone Acetone (Carbonyl) Alkoxide Alkoxide Intermediate Acetone->Alkoxide Nucleophilic Attack Base Weak Base (e.g., Piperidine) Base->Malononitrile Deprotonation Enolate->Alkoxide Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation Product α,β-Unsaturated Product (Isopropylidenemalononitrile) Adduct->Product Elimination (Dehydration) Water Water Adduct->Water

Caption: General mechanism of the Knoevenagel condensation.

Section 2: Overall Synthetic Strategy for CAPIC

The synthesis of this compound from acetone and malononitrile is a multi-step process where the Knoevenagel condensation product serves as a versatile building block. The subsequent steps are designed to construct the pyridine ring and then install the required chloro and amino functional groups in the correct regiochemical orientation.[1][11]

The complete workflow is outlined below:

G Start Acetone + Malononitrile Step1 Isopropylidenemalononitrile Start->Step1 Knoevenagel Condensation Step2 Unsaturated Aldehyde Equivalent Step1->Step2 Condensation w/ Triethyl Orthoformate Step3 2-Amino-4-methyl-3- cyanopyridine Step2->Step3 Ring Closure w/ NH₃ Step4 2-Hydroxy-4-methyl-3- cyanopyridine Step3->Step4 Diazotization & Hydrolysis Step5 2-Chloro-4-methyl-3- pyridinecarbonitrile Step4->Step5 Chlorination w/ POCl₃ Step6 2-Chloro-4-methyl-3- carboxamide Step5->Step6 Nitrile Hydrolysis (H₂SO₄) End This compound (CAPIC) Step6->End Hofmann Degradation

Caption: Overall workflow for the synthesis of CAPIC.

Section 3: Detailed Experimental Protocols

The following protocols are based on established literature procedures and are presented for a laboratory scale.[2][11][12][13] Researchers should perform their own risk assessments and adhere to all institutional safety guidelines.

Step 1: Knoevenagel Condensation to Isopropylidenemalononitrile (4)
  • Principle: A base-catalyzed condensation between acetone and malononitrile to form the initial C-C bond and α,β-unsaturated dinitrile.[2][11]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    Malononitrile (3) 66.06 1.00 66.1 g
    Acetone (2) 58.08 1.10 63.9 g (80.8 mL)
    Piperidine 85.15 0.05 4.3 g (5.0 mL)

    | Toluene | - | - | 200 mL |

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add malononitrile (66.1 g), acetone (80.8 mL), and toluene (200 mL).

    • Stir the mixture to dissolve the malononitrile.

    • Add piperidine (5.0 mL) to the solution.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (approx. 2-3 hours).

    • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

    • Once complete, cool the reaction mixture to room temperature.

    • Wash the organic solution with 1M HCl (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can often be used in the next step without further purification. If needed, recrystallize from ethanol.

  • Safety: Malononitrile is highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Piperidine is corrosive and flammable.

Step 2: Condensation with Triethyl Orthoformate (5, 6)
  • Principle: The isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride to form a mixture of an enol ether and an unsaturated aldehyde equivalent, extending the carbon chain.[2][11]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    Isopropylidenemalononitrile (4) 106.12 1.00 106.1 g
    Triethyl Orthoformate 148.20 1.20 177.8 g (200 mL)

    | Acetic Anhydride | 102.09 | - | 400 mL |

  • Procedure:

    • In a 1 L flask, dissolve the crude isopropylidenemalononitrile (106.1 g) in acetic anhydride (400 mL).

    • Add triethyl orthoformate (200 mL) to the solution.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the volatile components (acetic anhydride, excess orthoformate) by distillation under reduced pressure.

    • The resulting dark oil, a mixture of (5) and (6), is typically used directly in the next step.

  • Safety: Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

Step 3: Ring Closure to 2-Amino-4-methyl-3-cyanopyridine (7)
  • Principle: Treatment of the intermediate mixture with ammonia in ethanol effects a ring closure (cyclization) to form the substituted pyridine core.[1]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    Crude Mixture (5, 6) - ~1.00 From previous step
    Anhydrous Ammonia (gas) 17.03 Excess -

    | Ethanol | 46.07 | - | 500 mL |

  • Procedure:

    • Dissolve the crude oil from Step 2 in ethanol (500 mL) in a pressure-rated vessel.

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution for 30-60 minutes until the solution is saturated.

    • Seal the vessel and allow it to stir at room temperature for 12-16 hours.

    • Upon completion, vent any excess ammonia in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the aminopyridine product (7).

  • Safety: Anhydrous ammonia is a corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood.

Step 4: Hydrolysis to 2-Hydroxy-4-methyl-3-cyanopyridine (8)
  • Principle: The 2-amino group is converted to a 2-hydroxy (pyridone) group via a diazonium salt intermediate, which is then hydrolyzed in situ.[1][11]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    2-Amino-4-methyl-3-cyanopyridine (7) 133.14 1.00 133.1 g
    Sodium Nitrite (NaNO₂) 69.00 1.10 75.9 g
    Sulfuric Acid (conc.) 98.08 - 300 mL

    | Water | 18.02 | - | 1.5 L |

  • Procedure:

    • Carefully add concentrated sulfuric acid (300 mL) to water (1.2 L) in a large beaker, with cooling.

    • Add the aminopyridine (7) (133.1 g) to the acidic solution and stir until dissolved.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Separately, dissolve sodium nitrite (75.9 g) in water (300 mL).

    • Add the sodium nitrite solution dropwise to the cold aminopyridine solution, keeping the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Slowly heat the reaction mixture to 50-60 °C and hold for 1-2 hours until nitrogen evolution ceases.

    • Cool the mixture to room temperature. The product should precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry to yield the hydroxypyridine (8).

  • Safety: The reaction generates toxic nitrogen oxides. Perform in a well-ventilated fume hood. Sodium nitrite is an oxidizer. Handle concentrated sulfuric acid with extreme care.

Step 5: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile (9)
  • Principle: The 2-pyridone is converted to the 2-chloropyridine using a standard chlorinating agent, phosphorus oxychloride.[1][13]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    2-Hydroxy-4-methyl-3-cyanopyridine (8) 134.13 1.00 134.1 g

    | Phosphorus Oxychloride (POCl₃) | 153.33 | - | 400 mL |

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap (for HCl), add the hydroxypyridine (8) (134.1 g) to phosphorus oxychloride (400 mL).

    • Heat the mixture to reflux and maintain for 3-4 hours.

    • Cool the reaction to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 2 kg) in a large beaker inside a fume hood. This is a highly exothermic and vigorous reaction.

    • Stir the aqueous mixture until all the ice has melted. The product will precipitate.

    • Neutralize the mixture carefully with a base such as sodium carbonate or sodium hydroxide solution until pH 7-8.

    • Collect the solid product by filtration, wash with water, and dry.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. This entire procedure must be performed in a fume hood with appropriate PPE.

Step 6: Hydrolysis to 2-Chloro-4-methyl-3-carboxamide (10)
  • Principle: The nitrile functional group is hydrolyzed to a primary amide under strong acidic conditions.[11][12]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    2-Chloro-4-methyl-3-pyridinecarbonitrile (9) 152.58 1.00 152.6 g

    | Sulfuric Acid (conc.) | 98.08 | - | 400 mL |

  • Procedure:

    • Add the chloropyridine nitrile (9) (152.6 g) to concentrated sulfuric acid (400 mL) in a flask.

    • Heat the mixture to 90-100 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (2 kg).

    • Neutralize the solution with a concentrated aqueous base (e.g., 50% NaOH), keeping the temperature low with an ice bath.

    • The amide product (10) will precipitate. Collect it by filtration, wash with water, and dry.

  • Safety: Handle concentrated sulfuric acid with extreme care. The neutralization is highly exothermic.

Step 7: Hofmann Degradation to this compound (1)
  • Principle: The primary amide is converted to a primary amine with one less carbon atom via the Hofmann degradation (or rearrangement) reaction, using an alkaline solution of bromine or chlorine.[1][12]

  • Materials & Reagents:

    Reagent M.W. Amount (moles) Quantity
    2-Chloro-4-methyl-3-carboxamide (10) 170.60 1.00 170.6 g
    Sodium Hydroxide (NaOH) 40.00 4.40 176.0 g
    Bromine (Br₂) 159.81 1.00 159.8 g (51.2 mL)

    | Water | 18.02 | - | 1.0 L |

  • Procedure:

    • In a large flask, prepare a solution of sodium hydroxide (176.0 g) in water (1.0 L) and cool it to 0 °C.

    • Slowly add bromine (51.2 mL) to the cold NaOH solution while stirring to form a sodium hypobromite solution.

    • Add the amide (10) (170.6 g) in portions to the cold hypobromite solution, keeping the temperature below 10 °C.

    • Once the addition is complete, slowly warm the mixture to 70-80 °C and hold for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, CAPIC (1).

    • Purify further by recrystallization or column chromatography if necessary.

  • Safety: Bromine is highly toxic, volatile, and corrosive. Handle only in a fume hood with appropriate gloves and face shield. The reaction is exothermic.

Section 4: Data Summary and Characterization

The following table summarizes the transformations and provides target yields based on literature reports. Actual yields may vary depending on scale and experimental conditions.

StepReaction NameProductExpected Yield (%)Key Characterization Notes
1Knoevenagel CondensationIsopropylidenemalononitrile85-95White solid. Confirm by ¹H NMR (disappearance of CH₂).
2CondensationUnsaturated Aldehyde Equivalent-Used directly; typically a dark, viscous oil.
3Ring Closure2-Amino-4-methyl-3-cyanopyridine70-80Crystalline solid. Confirm by IR (NH₂ stretch) and NMR.
4Hydrolysis2-Hydroxy-4-methyl-3-cyanopyridine80-90Solid. Confirm by IR (OH stretch) and disappearance of NH₂.
5Chlorination2-Chloro-4-methyl-3-pyridinecarbonitrile85-95Solid. Confirm by MS for correct mass and isotopic pattern for Cl.
6Nitrile Hydrolysis2-Chloro-4-methyl-3-carboxamide90-98Solid. Confirm by IR (C=O stretch of amide).
7Hofmann DegradationThis compound75-85Final product. Full characterization (¹H NMR, ¹³C NMR, MS, m.p.).

References

Application Notes & Protocols: The Hofmann Rearrangement for 3-Amido to 3-Amino Group Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Carbon Deletion for Amine Synthesis

The Hofmann rearrangement is a powerful and storied transformation in organic chemistry that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] This reaction, first described by August Wilhelm von Hofmann, proceeds through a key isocyanate intermediate and offers a reliable method for synthesizing alkyl, aryl, and heterocyclic primary amines.[1][4] Its significance in modern synthetic chemistry, particularly in pharmaceutical and drug development, cannot be overstated. It provides a strategic pathway to valuable amine building blocks that might be otherwise difficult to access.

This guide focuses specifically on the application of the Hofmann rearrangement for the conversion of 3-amido functionalities to the corresponding 3-amino compounds. This transformation is crucial for the synthesis of β-amino acids, modifying peptide analogues, and constructing complex molecular scaffolds found in numerous biologically active compounds and natural products.[5][6][7] We will explore the underlying mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

The Reaction Mechanism: A Stepwise Journey from Amide to Amine

Understanding the mechanism is paramount to mastering the reaction and troubleshooting unforeseen challenges. The transformation occurs in several distinct, sequential steps under basic conditions.[1][2]

  • N-Halogenation: The reaction is initiated by the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[2] This strong electrophile rapidly halogenates the primary amide at the nitrogen atom, forming an N-bromoamide intermediate.[8]

  • Deprotonation: The presence of both the acyl group and the bromine atom renders the remaining N-H proton significantly acidic. The strong base in the medium (e.g., hydroxide) readily abstracts this proton to generate an unstable N-bromoamide anion.[1][9]

  • The Rearrangement (1,2-Shift): This is the defining, concerted step of the reaction. The N-bromoamide anion rearranges as the R group attached to the carbonyl carbon migrates to the nitrogen. Simultaneously, the bromide ion is expelled as a leaving group.[1][4] This 1,2-shift results in the formation of a critical isocyanate intermediate. A crucial feature of this step is that the migration of the R group occurs with complete retention of its stereochemical configuration.[1][10]

  • Hydrolysis & Decarboxylation: In an aqueous medium, the highly electrophilic isocyanate is attacked by water (or hydroxide) to form an unstable carbamic acid.[2][11] This species spontaneously decarboxylates (loses CO₂), yielding the final primary amine product with one less carbon than the starting amide.[1][11]

Hofmann_Mechanism cluster_start Starting Material cluster_intermediates Reaction Intermediates cluster_end Final Product Amide 3-Amido Compound (Primary Amide) NBromoamide N-Bromoamide Amide->NBromoamide + Br₂ / NaOH (N-Halogenation) Anion Bromoamide Anion NBromoamide->Anion + NaOH (Deprotonation) Isocyanate Isocyanate Anion->Isocyanate Rearrangement (- Br⁻) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O (Hydrolysis) Amine 3-Amino Compound (Primary Amine) CarbamicAcid->Amine - CO₂ (Decarboxylation)

Caption: The mechanistic pathway of the Hofmann rearrangement.

Protocol 1: Classic Hofmann Rearrangement of Nicotinamide

This protocol details the synthesis of 3-aminopyridine from nicotinamide, a common and reliable example of the classic Hofmann conditions. This transformation is a key step in the manufacturing of pharmaceuticals like Piroxicam and Tenoxicam.[12]

Scientist's Notes & Causality:
  • In Situ Reagent Formation: The reaction utilizes sodium hypobromite (NaOBr), which is unstable and therefore generated in situ by adding bromine to a cold, concentrated solution of sodium hydroxide.[3] Maintaining the temperature at or below 0°C during this addition is critical to prevent the disproportionation of hypobromite into bromate and bromide, which would reduce the yield.

  • Amide Addition: The nicotinamide is added in one portion to the cold hypobromite solution. Vigorous stirring is essential to ensure rapid and homogenous mixing, preventing localized side reactions.

  • Thermal Rearrangement: The key rearrangement step from the bromoamide anion to the isocyanate is temperature-dependent.[8] Heating the mixture to 70–75°C provides the necessary activation energy for the 1,2-shift to occur efficiently.

Reagent & Stoichiometry Table
ComponentMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Ratio (vs. Amide)
Nicotinamide122.1260.0 g0.491.0
Sodium Hydroxide40.0075.0 g1.883.84
Bromine159.8195.8 g (30.7 mL)0.601.22
Water18.02800 mL--
Sodium Chloride58.44~250 g--
Step-by-Step Methodology
  • Hypobromite Preparation: In a 2 L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve sodium hydroxide (75.0 g, 1.88 mol) in 800 mL of water. Cool the solution to 0°C.

  • Bromine Addition: While maintaining the temperature at or below 0°C, slowly and carefully add bromine (95.8 g, 0.60 mol) to the stirred NaOH solution. The solution will turn from a dark orange to a pale yellow.

  • Amide Addition: Once the hypobromite solution is prepared and stable at 0°C, add the nicotinamide powder (60.0 g, 0.49 mol) all at once with vigorous stirring. Continue stirring in the ice-salt bath for an additional 15 minutes. The solution should become clear.[3]

  • Rearrangement: Remove the ice-salt bath and place the beaker in a water bath pre-heated to 75°C. Heat the reaction mixture, allowing the internal temperature to rise to 70–75°C. Maintain this temperature with stirring for 45 minutes to complete the rearrangement.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Saturate the aqueous solution by adding sodium chloride (~250 g) in portions with stirring. This decreases the solubility of the organic product in the aqueous layer, facilitating extraction.

    • Perform multiple extractions with an appropriate organic solvent, such as diethyl ether or dichloromethane (e.g., 5 x 150 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminopyridine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure 3-aminopyridine.

Protocol 2: Modified Hofmann Rearrangement for Sensitive Substrates

The classic conditions are harsh and not suitable for substrates containing base-sensitive functional groups.[10] Modern variations employ milder reagents, such as hypervalent iodine compounds, to effect the rearrangement under neutral or even mildly acidic conditions, significantly broadening the reaction's scope.[5][10][13]

Scientist's Notes & Causality:
  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) act as oxidants to initiate the rearrangement without the need for strong base or bromine.[10] This makes the reaction compatible with a wider array of functional groups.

  • Solvent System: A mixed solvent system, such as 1,4-dioxane and water, is often used to ensure the solubility of both the organic substrate and the reagents.[10]

  • Base Role: While a strong base is avoided, a weaker base like potassium hydroxide (KOH) may still be used, but its role is primarily to facilitate the initial steps without creating the harsh conditions of the classic protocol. The stoichiometry and choice of base are critical.

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Dissolve Dissolve 3-Amido Substrate in Solvent AddBase Add Base (if required) Dissolve->AddBase AddOxidant Add Oxidant (e.g., Br₂, PIDA) AddBase->AddOxidant Stir Stir at Controlled Temperature AddOxidant->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify

Caption: General experimental workflow for the Hofmann rearrangement.
Step-by-Step Methodology (PIDA-Mediated)

This protocol is adapted from a modern procedure for base-sensitive substrates.[10]

  • Setup: Dissolve the 3-amido substrate (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add crushed potassium hydroxide (KOH) (approx. 3-5 equiv) and stir the suspension for 5-10 minutes at room temperature.

  • Oxidant Addition: Add (diacetoxyiodo)benzene (PIDA) (1.2 equiv) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Extraction: Dilute the mixture with ethyl acetate and separate the layers. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the resulting crude 3-amino compound using column chromatography.

Advanced Considerations and Applications

  • Trapping the Isocyanate: Instead of hydrolysis to an amine, the isocyanate intermediate can be trapped with an alcohol (e.g., methanol or tert-butanol) to yield stable carbamates (e.g., Boc-protected amines).[2][8] This is exceptionally useful in multi-step synthesis where the amine needs to be protected for subsequent reactions.

  • Substrate Scope: The reaction is broadly applicable to primary amides with alkyl or aryl migrating groups.[8] However, for long-chain alkyl amides (more than 6 carbons), yields under classic conditions may be low.[8]

  • Drug Development: The Hofmann rearrangement is a key transformation in the synthesis of many pharmaceutical agents. Notable examples include the synthesis of the anticonvulsant Gabapentin, the preparation of anthranilic acid from phthalimide, and the synthesis of 3-amino sugar derivatives.[2][13][14]

Conclusion

The Hofmann rearrangement is an indispensable tool for the conversion of 3-amido groups to valuable 3-amino functionalities. By providing a method for carbon-chain shortening while installing a primary amine, it opens synthetic routes that are both elegant and efficient. While the classic aqueous bromine-and-base protocol remains effective for robust substrates, the development of milder conditions using reagents like hypervalent iodine has dramatically expanded its applicability to complex and sensitive molecules. A thorough understanding of the mechanism and careful control of reaction parameters are the keys to leveraging this powerful reaction to its full potential in research and drug development.

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Ethyl Acetoacetate and Cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl acetoacetate and cyanoacetamide represent two exceptionally versatile and economically significant building blocks in modern organic synthesis. Their inherent reactivity, characterized by active methylene groups and multiple functional sites, enables their participation in a wide array of condensation and cyclization reactions. This guide provides an in-depth exploration of their application in constructing high-value heterocyclic cores, with a particular focus on the Guareschi-Thorpe and Hantzsch syntheses. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and discuss the profound implications of the resulting molecular scaffolds for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of C4 and C3 Synthons

In the landscape of drug discovery, the efficient construction of complex molecular architectures from simple, readily available precursors is paramount. Ethyl acetoacetate, a β-ketoester, serves as a quintessential C4 synthon, offering two electrophilic carbonyl sites and a highly acidic α-methylene group. Complementing this is cyanoacetamide, a C3 synthon featuring an active methylene group activated by both a nitrile and an amide moiety. The combination of these reagents in multicomponent reactions (MCRs) provides a powerful and atom-economical pathway to densely functionalized heterocyclic systems, which are foundational to a vast number of pharmaceuticals.

The Guareschi-Thorpe Condensation: A Direct Route to 2-Pyridones

The Guareschi-Thorpe reaction is a classic and reliable method for synthesizing 3-cyano-2-pyridone derivatives.[1][2][3] This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[4][5] The reaction proceeds via a condensation between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and cyanoacetamide (or its in-situ generated precursor) in the presence of a base or ammonia source.

Mechanistic Rationale

The reaction mechanism is a cascade of well-understood organic transformations. Modern variations often utilize ammonium carbonate, which conveniently serves as both the nitrogen source for the pyridine ring and a mild basic promoter.[6][7][8]

The proposed pathway involves:

  • Amide Formation (if starting from ester): If using ethyl cyanoacetate, ammonia released from ammonium carbonate first reacts to form the key intermediate, cyanoacetamide.[6][7]

  • Knoevenagel Condensation: The active methylene of cyanoacetamide undergoes a base-catalyzed Knoevenagel condensation with the ketone carbonyl of ethyl acetoacetate.

  • Intramolecular Cyclization (Michael Addition): The enolate formed from the ester portion of ethyl acetoacetate then undergoes an intramolecular Michael-type addition to the newly formed α,β-unsaturated nitrile.

  • Dehydration/Tautomerization: The resulting cyclic intermediate readily dehydrates and tautomerizes to yield the stable, aromatic 3-cyano-2-pyridone ring system.[6]

Guareschi_Thorpe_Mechanism Guareschi-Thorpe Reaction Mechanism reagents Ethyl Acetoacetate + Cyanoacetamide intermediate1 Knoevenagel Adduct reagents->intermediate1 Knoevenagel Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Michael Addition product 3-Cyano-4-methyl-6-hydroxy-2-pyridone intermediate2->product Dehydration & Tautomerization base Base (e.g., from (NH4)2CO3) base->reagents catalyst

Caption: Mechanism of the Guareschi-Thorpe Condensation.

Application Note: The 3-Cyano-2-Pyridone Core in Drug Discovery

The 3-cyano-2-pyridone moiety is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with hydrogen bond donors and acceptors, allows it to interact with a variety of biological targets. Derivatives have shown promise as anticancer agents, cardiotonics, and anti-inflammatory compounds.[5][9] The nitrile group is particularly useful as it can act as a hydrogen bond acceptor or be further elaborated into other functional groups like carboxylic acids or tetrazoles.

Detailed Protocol: Green Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from an advanced, environmentally benign method utilizing ammonium carbonate in an aqueous medium.[7][8][9][10] This approach avoids volatile organic solvents and simplifies product isolation.

Materials:

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

  • Cyanoacetamide (1.0 mmol, 84 mg)

  • Ammonium carbonate ((NH₄)₂CO₃) (2.0 mmol, 192 mg)

  • Deionized Water (1.0 mL)

  • Ethanol (1.0 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir plate with heating mantle

Procedure:

  • Reaction Setup: To the 25 mL round-bottom flask, add ethyl acetoacetate (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Solvent Addition: Add deionized water (1.0 mL) and ethanol (1.0 mL) to the flask. The ethanol aids in the initial solubility of the organic reagents.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle on a stir plate. Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product is typically a UV-active spot with a lower Rf than the starting materials. The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the reaction medium.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 2 mL) followed by cold ethanol (2 x 2 mL) to remove unreacted starting materials and salts.

  • Drying and Characterization: Dry the purified solid product under vacuum. The expected yield is typically high (>90%). Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactant 1Reactant 2Nitrogen SourceSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH80395[6][7]
AcetylacetoneCyanoacetamide(NH₄)₂CO₃H₂O/EtOH802.596[6][7]
Ethyl BenzoylacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH80492[6][7]
Table 1. Representative yields for the advanced Guareschi-Thorpe synthesis.

The Hantzsch Synthesis: A Cornerstone for Dihydropyridines

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is the most prominent method for synthesizing 1,4-dihydropyridines (1,4-DHPs).[11][12] While the classic Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and an ammonia source, the principles are foundational and can be adapted.[13] The resulting 1,4-DHP core is the pharmacophore responsible for the activity of several blockbuster drugs.[14][15][16]

Mechanistic Rationale

The Hantzsch synthesis is a model MCR where several transformations occur in a single pot. The mechanism is generally accepted to proceed through two main branches that ultimately converge:

  • Branch A (Knoevenagel Condensation): One equivalent of the β-ketoester (ethyl acetoacetate) condenses with the aldehyde to form an α,β-unsaturated carbonyl compound.

  • Branch B (Enamine Formation): A second equivalent of the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide, or enamine.

  • Convergence (Michael Addition): The enamine from Branch B acts as a nucleophile in a Michael addition to the unsaturated compound from Branch A.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to furnish the final 1,4-dihydropyridine ring.[11][13]

Hantzsch_Synthesis_Mechanism Hantzsch Pyridine Synthesis Mechanism cluster_reagents Starting Materials EAA1 Ethyl Acetoacetate (1 eq.) Knoevenagel Knoevenagel Product (α,β-unsaturated ketoester) EAA1->Knoevenagel EAA2 Ethyl Acetoacetate (1 eq.) Enamine Enamine Intermediate EAA2->Enamine Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel Knoevenagel Condensation Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

Application Note: 1,4-DHPs as L-type Calcium Channel Blockers

The Hantzsch synthesis gained immense importance with the discovery that 1,4-DHP derivatives, such as Nifedipine and Amlodipine, act as potent L-type calcium channel blockers.[11][12][17] These drugs are widely prescribed for the treatment of hypertension and angina. They function by blocking the influx of Ca²⁺ ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The structural similarity of the 1,4-DHP core to the NADH coenzyme has also spurred research into its role in other biological redox processes.[14][18]

Detailed Protocol: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch reaction, which serves as a foundational procedure for this class of compounds.

Materials:

  • Ethyl acetoacetate (2.0 mmol, 260 mg, 255 µL)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium acetate (CH₃COONH₄) (1.2 mmol, 92 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

Procedure:

  • Reaction Setup: Combine ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in a 25 mL round-bottom flask.

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

  • Monitoring: The reaction is typically complete within 3-5 hours. Monitor via TLC [Ethyl Acetate/Hexane, 3:7 v/v]. The product is a highly fluorescent spot under UV light.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

  • Drying and Characterization: Dry the product, a pale yellow solid, under vacuum. The yield is generally good to excellent. Confirm the structure via NMR spectroscopy and melting point analysis.

Experimental_Workflow General Experimental Workflow A 1. Reagent Assembly (Flask, Stir Bar) B 2. Add Solvents & Setup Reflux A->B C 3. Heat to Target Temp with Stirring B->C D 4. Monitor Reaction (e.g., TLC) C->D D->C Continue Heating E 5. Reaction Cooldown & Crystallization D->E Reaction Complete F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash & Dry Solid F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: A typical experimental workflow for synthesis.

Conclusion

Ethyl acetoacetate and cyanoacetamide are foundational pillars in the synthesis of heterocyclic compounds. Through well-established yet adaptable reactions like the Guareschi-Thorpe and Hantzsch syntheses, they provide efficient and direct access to the 2-pyridone and 1,4-dihydropyridine cores. These scaffolds are not merely academic curiosities; they are central to numerous approved therapeutic agents and continue to be a fertile ground for the development of new drug candidates. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage these powerful synthetic tools in their own discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-methylpyridin-2-amine (CAPIC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methylpyridin-2-amine (CAPIC), a critical intermediate in the production of pharmaceuticals such as the HIV-1 reverse transcriptase inhibitor, Nevirapine.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CAPIC synthesis, improve yields, and troubleshoot common experimental hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. We will delve into the mechanistic underpinnings of common synthetic routes to provide not just solutions, but a deeper understanding of the reaction dynamics.

I. Comparative Overview of Major Synthetic Routes

Several synthetic pathways to CAPIC have been developed, each with its own set of advantages and challenges. The choice of route often depends on factors such as scale, available starting materials, safety considerations, and desired purity.

RouteStarting MaterialsKey IntermediatesReported AdvantagesReported Disadvantages
Route 1: From Malononitrile and Acetone Malononitrile, Acetone, Triethyl orthoformateIsopropylidenemalononitrile, 2-hydroxy-4-methyl-3-cyanopyridine, 2-chloro-4-methyl-3-carboxamideUtilizes inexpensive starting materials.Multi-step process with several intermediates.[2][3]
Route 2: From Ethyl Cyanoacetate and Acetone Ethyl Cyanoacetate, Acetone, DMF-DMAEthyl isopropylidenecyanoacetate, Ethyl 2-chloro-4-methylnicotinateAn alternative to the malononitrile route.Involves the use of DMF-DMA which can be costly.[4]
Route 3: From Cyanoacetamide and Dicarbonyls Cyanoacetamide, Ethyl acetoacetate3-Cyano-2,6-dihydroxy-4-methylpyridineA more direct cyclization approach.Can require dichlorination and selective de-chlorination steps.[5]
Route 4: From 2-Amino- or 2-Hydroxy-4-picoline 2-Amino-4-picoline or 2-Hydroxy-4-picoline2-chloro-4-methyl-3-nitropyridineUtilizes readily available starting materials.Suffers from non-selective nitration and potential thermal hazards.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of CAPIC, with a focus on the popular route starting from malononitrile or cyanoacetamide.

A. Low Yield in the Initial Condensation and Cyclization to Pyridone

Question: My initial Knoevenagel condensation and cyclization to form the 3-cyano-4-methyl-2-pyridone intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this crucial first step can often be traced back to several factors related to the reaction mechanism and conditions.

1. Understanding the Mechanism: The reaction proceeds via a Knoevenagel condensation of an active methylene compound (like malononitrile or cyanoacetamide) with a carbonyl compound, followed by an intramolecular cyclization.[6] A proposed mechanism for the formation of 2-pyridones is depicted below.[6]

Knoevenagel_Cyclization cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Aromatization Active_Methylene Active Methylene (e.g., Cyanoacetamide) Knoevenagel_Adduct Knoevenagel Adduct Active_Methylene->Knoevenagel_Adduct Nucleophilic attack Carbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Carbonyl->Knoevenagel_Adduct Base Base (e.g., Piperidine) Base->Active_Methylene Deprotonation Michael_Intermediate Michael Intermediate Knoevenagel_Adduct->Michael_Intermediate Michael Addition of -NH2 from another Cyanoacetamide Cyclized_Intermediate Cyclized Intermediate Michael_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyridone 3-Cyano-2-Pyridone Cyclized_Intermediate->Pyridone Oxidative Aromatization

Caption: Knoevenagel Condensation and Cyclization Pathway.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the cyanoacetamide or malononitrile and the dicarbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.

  • Choice and Amount of Base: The choice of base is critical. Weak bases like piperidine are often used to avoid self-condensation of the carbonyl compound.[6] The amount of base should be catalytic. An excess can lead to side product formation.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and intermediates. Ethanol is a commonly used solvent. In some cases, mechanochemical synthesis (ball milling) with a small amount of a viscous control agent like ethanol has been shown to improve yields.[7]

  • Reaction Temperature and Time: These parameters should be carefully optimized. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • pH Control during Work-up: The pyridone product is often precipitated by acidifying the reaction mixture. Careful control of the pH during work-up is essential to maximize the recovery of the product.

B. Inefficient Chlorination of the Pyridone Intermediate

Question: I am having trouble with the chlorination of the 2-hydroxypyridine intermediate using phosphorus oxychloride (POCl₃). The reaction is either incomplete or gives a low yield of the desired 2-chloro-3-cyano-4-methylpyridine.

Answer: The chlorination of 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) with POCl₃ is a standard transformation, but it can be problematic.

1. Understanding the Mechanism: The reaction involves the activation of the pyridone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Chlorination_Mechanism Pyridone 2-Hydroxypyridine (Pyridone tautomer) Activated_Intermediate Activated Intermediate (Phosphorylated Pyridine) Pyridone->Activated_Intermediate Nucleophilic attack on P POCl3 POCl₃ POCl3->Activated_Intermediate Chloropyridine 2-Chloropyridine Activated_Intermediate->Chloropyridine SN2 attack by Cl⁻ Chloride Cl⁻ Chloride->Chloropyridine Hofmann_Rearrangement Amide 2-Chloro-4-methyl- 3-carboxamide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide Formation of Hypobromite & N-Bromination Base_Br2 Base (NaOH) + Br₂ Base_Br2->N_Bromoamide Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Amine 3-Amino-2-chloro- 4-methylpyridine Isocyanate->Amine Hydrolysis & Decarboxylation

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4-methylpyridin-2-amine (CAPIC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-methylpyridin-2-amine (CAPIC). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. As a key building block for compounds like the HIV reverse transcriptase inhibitor Nevirapine, robust and optimized synthesis of CAPIC is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Understanding the Synthetic Landscape

The synthesis of this compound is not a single, straightforward reaction but a multi-step process. Several routes have been established, each with its own set of challenges and optimization points.[3][4][5] Early methods involving the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline were often plagued by a lack of regioselectivity and significant thermal hazards, making them difficult to scale up safely.[1][4]

Modern, more controlled syntheses often proceed through a common intermediate, 2-hydroxy-4-methyl-3-cyanopyridine, or involve the construction of the pyridine ring from acyclic precursors.[1][2] A widely adopted strategy involves the following core transformations:

  • Pyridine Ring Formation: Building the substituted pyridine core.

  • Chlorination: Introduction of the chlorine atom at the C2 position.

  • Amine Introduction: Conversion of a nitrile or other precursor at the C3 position to the final amine group.

This guide will focus on troubleshooting and optimizing the key steps that are most frequently encountered in these modern synthetic routes.

II. Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

A. Pyridine Ring Synthesis & Chlorination

Question 1: My initial cyclization to form the 2-pyridone intermediate (e.g., 3-cyano-4-methyl-2-pyridone) is low-yielding. What are the common causes and how can I improve it?

Low yields in the cyclization step often stem from incomplete reaction, side-product formation, or issues with the starting materials.

  • Causality & Solution:

    • Purity of Precursors: The Knoevenagel condensation and subsequent cyclization are sensitive to the purity of starting materials like malononitrile and acetylacetaldehyde dimethyl acetal (or similar precursors).[2][6] Ensure your reagents are pure and dry.

    • Acid Catalyst Concentration: The cyclization is typically acid-catalyzed. The concentration of the strong acid (e.g., sulfuric acid) is critical.[6] Too little acid will result in an incomplete reaction, while excessively harsh conditions can lead to degradation. We recommend a titration of the acid concentration to find the optimal balance for your specific substrate scale.

    • Reaction Temperature and Time: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be required. However, be cautious, as higher temperatures can promote side reactions. An extended reaction time at a moderate temperature is often preferable.

Question 2: The chlorination of my 2-pyridone intermediate using phosphorus oxychloride (POCl₃) is inefficient or leads to decomposition. How can I optimize this step?

Chlorination with POCl₃ is a standard but aggressive method. Inefficiency or decomposition can be a significant hurdle.

  • Causality & Solution:

    • Moisture Contamination: POCl₃ reacts violently with water. Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the reagent and reduce the yield.

    • Temperature Control: The reaction is typically run at reflux.[1][4] However, for sensitive substrates, a lower temperature with a longer reaction time might be necessary. Start at a lower temperature and gradually increase it while monitoring the reaction.

    • Excess POCl₃ and Quenching: Using a sufficient excess of POCl₃ is necessary to drive the reaction to completion. After the reaction, the excess POCl₃ must be removed under reduced pressure before quenching.[1][4] The quenching step, typically pouring the residue into ice water, is highly exothermic and must be done slowly and with vigorous stirring in a well-ventilated fume hood.

    • Alternative Chlorinating Agents: If POCl₃ consistently gives poor results, consider alternative, milder chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile

  • To a 250 mL flask equipped with a magnetic stirrer and reflux condenser, add 10 g of 2-hydroxy-4-methyl-3-pyridinecarbonitrile.

  • Carefully add 60 mL of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

  • Heat the mixture to reflux and maintain for one hour, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Very slowly and carefully, pour the cooled residue into a beaker containing crushed ice and water with vigorous stirring.

  • The solid product, 2-chloro-4-methyl-3-pyridinecarbonitrile, will precipitate.

  • Filter the crystalline material, wash with cold water, and dry under vacuum.[1][4]

B. Nitrile Hydrolysis and Amine Formation

Question 3: The hydrolysis of the nitrile group on 2-chloro-4-methyl-3-pyridinecarbonitrile to the amide is incomplete. How can I drive this reaction to completion?

The hydrolysis of an electron-deficient pyridine nitrile requires forcing conditions, typically using concentrated sulfuric acid.

  • Causality & Solution:

    • Acid Concentration and Temperature: This step is highly dependent on both the concentration of sulfuric acid and the reaction temperature. A typical condition is stirring in concentrated H₂SO₄ at 100°C.[1][7] If the reaction is incomplete, ensure your sulfuric acid is of high concentration and consider slightly increasing the temperature or reaction time.

    • Work-up Procedure: After the reaction, the mixture is typically quenched with ice water and then neutralized or made alkaline to precipitate the amide product.[1] Careful control of the pH during work-up is essential for maximizing the isolated yield.

Question 4: I'm experiencing low yields and/or significant impurities during the final Hofmann rearrangement step to form this compound. What are the critical parameters to control?

The Hofmann rearrangement (or degradation) converts the amide to the desired primary amine. This reaction is sensitive to temperature, stoichiometry, and the rate of addition.

  • Causality & Solution:

    • Formation of the Hypobromite/Hypochlorite Reagent: The active reagent is typically sodium hypobromite or hypochlorite, formed in situ by adding bromine or chlorine to a cold solution of sodium hydroxide.[1][6] The temperature during this addition must be kept low (around 0°C) to prevent disproportionation of the hypohalite.

    • Temperature Control During Amide Addition: The amide should be added in portions to the cold hypohalite solution.[4] A subsequent, carefully controlled warming phase is required to initiate the rearrangement. A common protocol involves warming to 70-75°C.[1][4] Uncontrolled temperature increase can lead to side reactions and decomposition.

    • Stoichiometry: The stoichiometry of the base and the halogen is critical. An excess of the hypohalite is generally used, but a large excess can lead to undesired side reactions on the pyridine ring.

Table 1: Troubleshooting Summary for Hofmann Rearrangement

Issue Potential Cause Recommended Action
Low Conversion Insufficient hypohalite; Reaction temperature too low or time too short.Ensure correct stoichiometry of NaOH and Br₂/Cl₂. Gradually increase reaction temperature to ~70-75°C and monitor by TLC/LC-MS.
Formation of Impurities Temperature runaway; Incorrect stoichiometry.Maintain strict temperature control, especially during reagent addition. Perform optimization studies on base and halogen equivalents.
Product Degradation Reaction temperature too high or prolonged heating.Once the reaction is complete (as determined by monitoring), cool the mixture promptly before extraction.

III. Process Optimization Workflow

A systematic approach is crucial for optimizing the synthesis of CAPIC. The following workflow provides a logical sequence for troubleshooting and improving your reaction conditions.

G cluster_start cluster_analysis Problem Analysis cluster_optimization Optimization Cycle cluster_decision cluster_end start Start: Low Yield or Impurity Issue identify_step Identify Problematic Step (e.g., Chlorination, Hofmann) start->identify_step review_params Review Key Parameters (Temp, Conc., Stoichiometry) identify_step->review_params doe Design of Experiments (DoE) (Vary one parameter at a time) review_params->doe execute Execute Small-Scale Test Reactions doe->execute analyze Analyze Results (TLC, LC-MS, NMR) execute->analyze decision Results Improved? analyze->decision decision->doe No, iterate scale_up Scale-Up Optimized Protocol decision->scale_up Yes end End scale_up->end

Caption: A systematic workflow for troubleshooting and optimizing reaction conditions.

IV. Frequently Asked Questions (FAQs)

Q1: Are there any specific safety concerns I should be aware of when synthesizing CAPIC? A1: Yes. Several steps involve hazardous reagents and conditions.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hofmann Rearrangement: This reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions.[1]

  • Bromine/Chlorine: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

Q2: My final product has a persistent yellow or brown color. How can I purify it? A2: The crude product is often a yellow or off-white solid.[1][8] Recrystallization is the most effective method for purification. Toluene is a commonly cited solvent for this purpose.[8] If color persists, treatment with activated carbon during the recrystallization process can help remove colored impurities.

Q3: Can I use a different base for the Hofmann rearrangement instead of sodium hydroxide? A3: Sodium hydroxide is the most commonly used and cost-effective base for this transformation.[1][6][7] While other strong bases like potassium hydroxide could theoretically work, sodium hydroxide is well-documented and validated for this specific reaction. Any substitution would require thorough re-optimization.

Q4: What are the key analytical techniques to monitor the reaction progress and product purity? A4:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on conversion and the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.[8]

V. References

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. (2008). --INVALID-LINK--

  • US Patent US6111112A: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. --INVALID-LINK--

  • EP Patent EP1326836B1: Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. --INVALID-LINK--

  • US Patent US6399781B1: Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. --INVALID-LINK--

  • WO Patent WO2000043365A1: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. --INVALID-LINK--

  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook. (2023). --INVALID-LINK--

  • 3-Amino-2-chloro-4-methylpyridine | 133627-45-9. ChemicalBook. --INVALID-LINK--

  • How is 3-Amino-2-chloro-4-methylpyridine Synthesized? Guidechem. --INVALID-LINK--

  • 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates. BOC Sciences. --INVALID-LINK--

References

troubleshooting Michael addition slowness in synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis pathways involving this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth technical guidance, field-proven insights, and step-by-step protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction is extremely slow or not proceeding at all. What are the most common initial checks?

A1: When a Michael addition is sluggish, start by verifying the fundamentals:

  • Basicity of the Catalyst: The reaction is typically base-catalyzed. Ensure your base is strong enough to deprotonate the Michael donor and generate the requisite nucleophile (enolate).[1][2][3][4] If you are using a weak base like triethylamine (TEA), consider switching to a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkoxide.[5][6]

  • Purity of Reagents and Solvents: Impurities, especially acidic contaminants, can quench the catalytic base. Ensure your Michael donor, acceptor, and solvent are pure and dry. Aprotic solvents are generally preferred to avoid interference from ions.[7]

  • Reaction Temperature: While many Michael additions proceed at room temperature, some systems require heating to overcome activation energy barriers. Conversely, highly exothermic reactions might need cooling to prevent side reactions.[8][9]

Q2: I'm observing significant amounts of 1,2-addition product instead of the desired 1,4-conjugate addition. Why is this happening and how can I fix it?

A2: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon) is a classic challenge.[1][10]

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, which are highly charged and not very polarizable (e.g., Grignard reagents, organolithiums), tend to favor the "harder" electrophilic site—the carbonyl carbon (1,2-addition).[11] "Soft" nucleophiles, which are more polarizable and have a more delocalized charge (e.g., enolates, cuprates, thiolates), prefer the "softer" β-carbon, leading to the desired 1,4-addition.[11]

  • Promoting 1,4-Addition:

    • Use a Weaker, More Stable Nucleophile: Doubly stabilized enolates (e.g., from malonic esters or acetoacetic esters) are excellent Michael donors because they are "softer" and less basic.[1][12]

    • Employ Organocuprates (Gilman Reagents): These reagents are known to selectively deliver alkyl groups via 1,4-addition.[10]

    • Steric Hindrance: Increasing steric bulk around the carbonyl group of the Michael acceptor can disfavor 1,2-addition.[13]

Q3: What is the role of the solvent in a Michael addition, and what are the best practices for solvent selection?

A3: The solvent plays a critical role in stabilizing intermediates and influencing reaction kinetics.

  • Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO are often good choices as they can solvate the cationic counter-ion of the enolate without protonating the nucleophile.[14]

  • Protic Solvents: Protic solvents (e.g., ethanol, water) can slow down the reaction by protonating the enolate intermediate, reducing its nucleophilicity. However, in some cases, particularly with "soft" nucleophiles like thiols, protic solvents can facilitate the reaction.[5]

  • Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free), sometimes with microwave irradiation, can accelerate the reaction and lead to higher yields.[15]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving a Stalled or Extremely Slow Michael Addition

A stalled Michael addition can be frustrating. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Visualizing the Troubleshooting Workflow

G cluster_0 Reaction Pathways Donor Michael Donor (Enolate) Add_1_4 Desired Product Donor->Add_1_4 1,4-Addition (Soft Nucleophile) Add_1_2 Side Product Donor->Add_1_2 1,2-Addition (Hard Nucleophile) Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Add_1_4 Acceptor->Add_1_2

References

avoiding non-selective nitration in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Achieving Regioselective Nitration of Pyridine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of pyridine. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding and practical insights required to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so challenging and often non-selective?

A1: The direct nitration of pyridine using standard conditions (e.g., a mixture of nitric and sulfuric acid) is notoriously difficult for two primary reasons rooted in the electronic nature of the pyridine ring. Firstly, the nitrogen atom in the pyridine ring is basic and becomes protonated under strongly acidic nitrating conditions. This protonation results in the formation of a pyridinium ion, which is highly electron-deficient. This deactivation makes the ring significantly less reactive towards electrophilic aromatic substitution than benzene. Secondly, this deactivation also directs incoming electrophiles to the meta-position (C-3), leading to the formation of 3-nitropyridine. However, the harsh conditions required often lead to low yields and the formation of byproducts.

Q2: What is the most common and effective strategy to overcome the challenges of direct pyridine nitration?

A2: The most widely accepted and effective method is the "N-oxide" strategy. This involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide group is an activating group that increases the electron density of the pyridine ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, making it more susceptible to electrophilic attack. Nitration of pyridine-N-oxide predominantly yields 4-nitropyridine-N-oxide. The N-oxide can then be selectively deoxygenated to afford the desired 4-nitropyridine.

Q3: Can I achieve nitration at the 2-position of pyridine?

A3: Direct nitration to achieve 2-nitropyridine is not a standard or efficient method due to the electronic deactivation at the ortho positions in the pyridinium ion. However, alternative strategies involving nucleophilic aromatic substitution on a pre-functionalized pyridine ring can be employed to introduce a nitro group at the 2-position.

Troubleshooting Common Issues in Pyridine Nitration

Issue 1: Low Yields in the Nitration of Pyridine-N-Oxide

If you are experiencing low yields during the nitration of pyridine-N-oxide, consider the following potential causes and solutions:

  • Incomplete N-oxide formation: Ensure the initial oxidation of pyridine to pyridine-N-oxide has gone to completion. Monitor the reaction by TLC or GC-MS. If starting material remains, consider extending the reaction time or using a different oxidizing agent.

  • Suboptimal Nitrating Conditions: The temperature and concentration of the nitrating mixture are critical.

    • Temperature Control: The nitration of pyridine-N-oxide is an exothermic reaction. Maintaining a low temperature (typically 0-10 °C) during the addition of the N-oxide to the nitrating mixture is crucial to prevent side reactions and decomposition.

    • Acid Concentration: The ratio of nitric acid to sulfuric acid can influence the reaction outcome. A common mixture is a 1:1 (v/v) ratio of fuming nitric acid to concentrated sulfuric acid.

Issue 2: Formation of Isomeric Impurities

While the N-oxide strategy strongly favors the formation of the 4-nitro isomer, trace amounts of the 2-nitro isomer can sometimes be observed.

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in selectivity. Strict temperature control is paramount.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the pure 4-nitropyridine-N-oxide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyridine-N-Oxide

This protocol describes a reliable method for the oxidation of pyridine to pyridine-N-oxide using hydrogen peroxide and acetic acid.

Materials:

  • Pyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine and glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyridine-N-oxide.

Protocol 2: Nitration of Pyridine-N-Oxide

This protocol details the regioselective nitration of pyridine-N-oxide to yield 4-nitropyridine-N-oxide.

Materials:

  • Pyridine-N-Oxide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Hydroxide solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Dissolve the pyridine-N-oxide in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyridine-N-oxide solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 90 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a cold sodium hydroxide solution to pH 8.

  • The product, 4-nitropyridine-N-oxide, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from acetone to obtain pure 4-nitropyridine-N-oxide.

Data Summary

Reaction Substrate Reagents Typical Conditions Major Product Typical Yield
Direct NitrationPyridineHNO₃, H₂SO₄90-110 °C3-NitropyridineLow (<20%)
N-Oxide NitrationPyridine-N-OxideHNO₃, H₂SO₄0-90 °C4-Nitropyridine-N-OxideHigh (>90%)

Visualizing the Reaction Pathway

To better understand the flow of the recommended synthetic route, the following diagram illustrates the key steps.

PyridineNitrationWorkflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Regioselective Nitration cluster_step3 Step 3: Deoxygenation Pyridine Pyridine Oxidation Oxidation (H₂O₂, CH₃COOH) Pyridine->Oxidation Pyridine_N_Oxide Pyridine-N-Oxide Oxidation->Pyridine_N_Oxide Nitration Nitration (HNO₃, H₂SO₄) Pyridine_N_Oxide->Nitration Nitro_N_Oxide 4-Nitropyridine-N-Oxide Nitration->Nitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Nitro_N_Oxide->Deoxygenation Final_Product 4-Nitropyridine Deoxygenation->Final_Product

Caption: Synthetic workflow for regioselective nitration of pyridine.

The following diagram illustrates the mechanistic principle behind the N-oxide strategy.

N_Oxide_Activation cluster_direct Direct Nitration Path cluster_noxide N-Oxide Strategy Pyridine Pyridine (Electron Deficient) N_Oxide Pyridine-N-Oxide (Electron Rich at C4) Pyridine->N_Oxide Oxidation Pyridinium Pyridinium Ion (Highly Deactivated) Pyridine->Pyridinium Protonation (H⁺) 4-Nitropyridine-N-Oxide\n(High Yield) 4-Nitropyridine-N-Oxide (High Yield) N_Oxide->4-Nitropyridine-N-Oxide\n(High Yield) Nitration 3-Nitropyridine\n(Low Yield) 3-Nitropyridine (Low Yield) Pyridinium->3-Nitropyridine\n(Low Yield) Nitration

Caption: Comparison of direct vs. N-oxide nitration pathways.

Technical Support Center: Optimizing Catalytic Synthesis of 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methylpyridin-2-amine. This molecule is a critical intermediate in the pharmaceutical industry, notably for the production of the non-nucleosidic reverse transcriptase inhibitor, Nevirapine.[1][2] The synthesis of this substituted pyridine presents unique challenges, particularly in achieving high yield and regioselectivity. Classical methods often involve harsh conditions, multi-step procedures, or hazardous reagents like nitrating agents, which can suffer from poor selectivity and safety concerns.[1][3][4]

This guide is designed for researchers, chemists, and process development professionals. It focuses on modern transition-metal-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and the Ullmann condensation—as powerful and tunable methods for the selective amination of a suitable precursor like 2,3-dichloro-4-methylpyridine. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these complex reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiments.

Q1: Why should I consider a transition-metal-catalyzed approach for this synthesis over classical methods like the Chichibabin reaction?

A1: While the Chichibabin amination is a classic method for producing 2-aminopyridines, it typically requires harsh reagents like sodium amide (NaNH₂) and high temperatures.[5][6] This can lead to low functional group tolerance and potential side reactions. Transition-metal-catalyzed methods, such as the Buchwald-Hartwig (Palladium) and Ullmann (Copper) reactions, offer several advantages:

  • Milder Conditions: These reactions often proceed at lower temperatures and with more common, less hazardous bases, preserving sensitive functional groups.

  • Higher Selectivity: With the right choice of ligand and catalyst, it's possible to achieve excellent regioselectivity, which is crucial when dealing with di-substituted precursors like 2,3-dichloro-4-methylpyridine.

  • Broader Scope: Catalytic systems have been developed to couple a wide variety of amines, providing greater flexibility in synthesis design.[7]

  • Tunability: The catalytic activity can be finely tuned by modifying the ligand, metal precursor, base, and solvent, allowing for systematic optimization.

Q2: What is the fundamental difference between the Buchwald-Hartwig amination and the Ullmann C-N coupling reaction for this application?

A2: The primary difference lies in the catalyst system and typical reaction conditions.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It is renowned for its high efficiency and broad substrate scope, particularly with the development of sterically hindered and electron-rich phosphine ligands.[7][8] For chloropyridines, which are notoriously less reactive than their bromo or iodo counterparts, selecting a highly active catalyst system is critical.[8]

  • Ullmann Condensation (Goldberg Reaction): This is a copper-promoted or catalyzed C-N bond formation.[9] Traditionally, it required stoichiometric copper and very high temperatures (>200 °C).[9] Modern protocols use catalytic copper sources with specific ligands (e.g., diamines, proline) that allow the reaction to proceed under milder conditions, though often still at higher temperatures than palladium-catalyzed systems.[10][11]

For challenging substrates like chloropyridines, the Buchwald-Hartwig reaction is often the first choice due to the higher activity of modern palladium catalysts. However, the lower cost and lower toxicity of copper make the Ullmann reaction an attractive alternative, especially in large-scale synthesis if a suitable catalytic system can be identified.

Q3: My starting material is 2,3-dichloro-4-methylpyridine. How can I selectively aminate the 2-position?

A3: Achieving regioselectivity is based on fundamental electronic principles of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which makes the C2 (ortho) and C4 (para) positions electron-deficient.[12] This electronic deficit activates these positions for two key processes:

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate (Meisenheimer complex) formed upon nucleophilic attack is better stabilized when the negative charge can be delocalized onto the ring nitrogen, which is most effective from the C2 and C4 positions.

  • Oxidative Addition (in Pd-catalysis): The C-Cl bond at the C2 position is more polarized and electron-deficient, making it more susceptible to the rate-limiting oxidative addition step to the Pd(0) catalyst.[8][13]

Between the C2 and C3 positions on your substrate, the C2 position is significantly more activated. Therefore, under carefully controlled conditions, the catalyst will preferentially react at the C2-Cl bond, leading to the desired this compound product.[13]

Section 2: Troubleshooting Guide for Catalytic Amination

This guide focuses primarily on the Buchwald-Hartwig amination due to its prevalence and complexity. Many principles, however, are applicable to copper-catalyzed systems as well.

Issue 1: Low to No Conversion of Starting Material

This is the most common issue, especially with less reactive aryl chlorides.[8]

Probable Causes & Solutions

Probable CauseSolution & Scientific Rationale
Inactive Catalyst 1. Use a Pre-catalyst: Instead of generating the active Pd(0) from sources like Pd(OAc)₂, use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles). These form the active L-Pd(0) species more cleanly and efficiently, avoiding catalyst decomposition pathways.[8] 2. Choose a Robust Ligand: For C-Cl bond activation, bulky, electron-rich biarylphosphine ligands are essential. Standard ligands like PPh₃ are ineffective. Consider ligands like RuPhos, BrettPhos, or DavePhos, which promote the difficult oxidative addition step.[7][8]
Insufficient Reaction Temperature Chloropyridine aminations often require elevated temperatures (typically 80-110 °C) to overcome the high activation energy of the C-Cl oxidative addition.[8] Carefully increase the temperature in 10 °C increments.
Oxygen Contamination The active Pd(0) catalyst is extremely sensitive to oxygen, which oxidizes it to an inactive Pd(II) species. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents. A proper freeze-pump-thaw cycle for solvent degassing is highly recommended.[8]
Incorrect Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[8]
Issue 2: Significant Hydrodehalogenation Side Product

You observe the formation of 3-chloro-4-methylpyridine (replacement of the C2-Cl with -H).

Probable Causes & Solutions

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[8] This often occurs when reductive elimination is slow relative to competing pathways.

Probable CauseSolution & Scientific Rationale
Slow Reductive Elimination 1. Modify the Ligand: A ligand that is too bulky can sometimes hinder the final reductive elimination step. If using a very bulky ligand, consider screening a slightly less hindered one. 2. Increase Amine Concentration: A higher concentration of the amine nucleophile can favor the desired amination pathway over competing reduction pathways.
Presence of Water Trace water can be a source of hydride for the reduction pathway. Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened, anhydrous solvents.
Base-Promoted Decomposition In some cases, the base itself or its interaction with the solvent at high temperatures can generate species that lead to reduction. If using NaOtBu in THF at high temperatures, consider switching the solvent to toluene or 1,4-dioxane.
Issue 3: Catalyst Deactivation During the Reaction

The reaction starts well but stalls before reaching completion.

Probable Causes & Solutions

Probable CauseSolution & Scientific Rationale
Pyridine Inhibition The nitrogen atom of the pyridine substrate or product can act as a ligand itself, coordinating to the palladium center and inhibiting its catalytic activity.[14] This is a fundamental challenge in heteroaryl cross-coupling. Solution: Use a ligand with a strong binding affinity for palladium that is not easily displaced. Chelating ligands (e.g., Xantphos) or some bulky monodentate ligands are often more resistant to displacement by the pyridine nitrogen.
Thermal Decomposition At prolonged high temperatures, the catalyst complex (especially the ligand) can degrade. Solution: Try to run the reaction at the lowest temperature that gives a reasonable rate. If a reaction requires >120 °C for an extended period, screen for a more active catalyst system that operates under milder conditions.
Impure Reagents Impurities in the starting materials or solvents can act as catalyst poisons. Solution: Ensure the purity of your 2,3-dichloro-4-methylpyridine and amine. If necessary, purify them by distillation or recrystallization before use.

Section 3: Experimental Protocols & Data

Protocol: Screening for Optimal Buchwald-Hartwig Amination Conditions

This protocol describes a general procedure for screening catalyst systems for the amination of 2,3-dichloro-4-methylpyridine with aqueous ammonia.

Materials:

  • 2,3-dichloro-4-methylpyridine

  • Ammonium hydroxide (e.g., 28-30% solution)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials suitable for heating under an inert atmosphere

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox):

    • To a reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

    • Add the base (Sodium tert-butoxide, 1.5 mmol, 1.5 equiv).

    • Add the starting material, 2,3-dichloro-4-methylpyridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (2 mL).

    • Add the ammonium hydroxide solution (e.g., 3.0 mmol, 3.0 equiv).

  • Reaction:

    • Seal the vial tightly.

    • Remove the vial from the glovebox and place it in a preheated aluminum heating block on a magnetic stir plate.

    • Heat the reaction at the desired temperature (e.g., start with 100 °C) with vigorous stirring.

  • Monitoring & Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR and LC-MS to determine conversion and yield of the desired this compound.

Data Table: Common Ligand Systems for Chloropyridine Amination
Ligand/Pre-catalystTypeKey Characteristics
BrettPhos BiarylphosphineHighly active for C-Cl bond activation. Excellent for mono-arylation of primary amines.[7]
RuPhos BiarylphosphineVery electron-rich and bulky. Often provides high yields where other ligands fail for challenging substrates.[8]
Josiphos (e.g., CyPF-tBu) Ferrocene-basedBidentate ligand, can be effective for coupling with primary nitrogen nucleophiles and may offer better catalyst stability.[7][15]
Xantphos BidentateWide bite angle can promote reductive elimination. Less prone to P-C bond cleavage at high temperatures. Often used to suppress side reactions.[13]

Section 4: Visualization of Workflows

Diagram: Catalyst System Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for the amination of a challenging chloropyridine substrate.

Catalyst_Selection start_node Define Reaction: 2,3-dichloro-4-methylpyridine + Amine decision1 Is Substrate Base-Sensitive? start_node->decision1 process1 Initial Screen: Pre-catalyst (e.g., BrettPhos G3) Base: NaOtBu Solvent: Toluene Temp: 100 °C decision1->process1 No process2 Use Weaker Base: K₃PO₄ or Cs₂CO₃ Increase Catalyst Loading Increase Temperature decision1->process2 Yes decision2 Low Conversion? process3 Screen More Active Ligand (e.g., RuPhos) Increase Temperature (110-120 °C) decision2->process3 Yes end_node Optimized Protocol decision2->end_node No process1->decision2 process2->decision2 process4 Consider Alternative: Ullmann (Cu-catalyzed) Reaction process3->process4 Still Low process3->end_node Improved process4->end_node

Caption: A decision tree for selecting and optimizing a catalyst system.

Diagram: Troubleshooting Low Yield

This flowchart provides a step-by-step diagnostic approach when encountering low product yield.

Troubleshooting_Yield start Low Yield Observed check1 Analyze Crude Mixture (LCMS/NMR) Unreacted Starting Material Side Products Present Desired Product Formed, Low Isolation start->check1:f0 cause1 Cause: Inactive Catalyst or Suboptimal Conditions check1:f0->cause1 >50% SM cause2 Cause: Hydrodehalogenation or Other Side Reactions check1:f1->cause2 >20% SP cause3 Cause: Poor Workup or Product Instability check1:f2->cause3 Good crude yield solution1 Solution: 1. Verify inert atmosphere 2. Increase Temp/Time 3. Screen more active ligand/catalyst cause1->solution1 solution2 Solution: 1. Ensure anhydrous conditions 2. Screen different ligand (e.g., Xantphos) 3. Lower temperature cause2->solution2 solution3 Solution: 1. Optimize extraction pH 2. Use alternative purification (e.g., crystallization) 3. Check for product degradation on silica cause3->solution3

Caption: A diagnostic flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-4-methylpyridine (2A4MP). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity 2A4MP for your critical applications. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude 2-amino-4-methylpyridine in a question-and-answer format.

Question 1: My crude 2-amino-4-methylpyridine is a dark, oily solid. What is the best first step to clean it up?

Answer: A dark, oily, or discolored appearance in your crude product often indicates the presence of polymeric byproducts, residual starting materials, or colored impurities from the synthesis. The most robust initial purification step for a basic compound like 2-amino-4-methylpyridine is an acid-base extraction .

  • The Rationale (Expertise & Experience): This technique leverages the basicity of the amino group on the pyridine ring. By treating the crude product with a dilute acid, you can selectively protonate the 2A4MP, forming a water-soluble salt (e.g., 2-amino-4-methylpyridinium chloride).[1][2][3] Most non-basic organic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer will then precipitate the purified, neutral 2A4MP. A Chinese patent (CN107011254B) specifically details this method for 2A4MP, highlighting its effectiveness for industrial-scale purification.[4]

  • Self-Validating Protocol: You can monitor the effectiveness of this process at each stage. The initial dissolution in an organic solvent should be checked for any insoluble material. After extraction and basification, the precipitated solid should be visibly cleaner (lighter in color). You can take a small sample for Thin-Layer Chromatography (TLC) analysis to compare against the crude material.

Question 2: I performed an acid-base extraction, but my yield is very low after precipitation. What could have gone wrong?

Answer: Low recovery after an acid-base extraction of 2A4MP can stem from several factors, primarily related to pH control and solvent choice.

  • Potential Causes & Solutions (Trustworthiness):

    • Incomplete Protonation: If the pH of the acidic wash is not low enough (target pH 2-3), not all of the 2A4MP will be converted to its water-soluble salt form, and some will be lost in the organic washes.[4]

    • Incomplete Precipitation: After isolating the acidic aqueous layer, you must raise the pH sufficiently to deprotonate the pyridinium salt and precipitate the free base. The target pH for complete precipitation is typically 8-9.[4] Using a pH meter is crucial for accuracy.

    • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product at the interface. If an emulsion forms, let the mixture stand for a longer period, gently swirl instead of shaking, or add a small amount of brine to help break the emulsion.

    • Product Solubility: 2-amino-4-methylpyridine has some solubility in water (41 mg/mL at 20°C).[5] After basification, chilling the aqueous solution in an ice bath can help maximize the precipitation of the product before filtration.

Question 3: My product is still showing impurities on a TLC plate after acid-base extraction. What is the next step?

Answer: If impurities with similar basicity are present, an acid-base extraction alone may not be sufficient. Recrystallization or flash column chromatography are excellent secondary purification steps.

  • Expertise & Experience:

    • Recrystallization: This is a cost-effective method for removing small amounts of impurities. The key is selecting a solvent or solvent system in which 2A4MP is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7]

    • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities.[8][9] Given that 2A4MP is a polar, basic compound, care must be taken in selecting the stationary and mobile phases to prevent irreversible binding to the column.[10][11]

Question 4: I'm trying to recrystallize my 2A4MP, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This is a common problem, especially with impure samples or when the solution cools too quickly.[6][12]

  • Troubleshooting Steps (Trustworthiness):

    • Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. You can insulate the flask with a paper towel to slow the cooling rate further.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Add a Seed Crystal: If you have a small amount of pure 2A4MP, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change Solvent System: If the problem persists, your chosen solvent may not be appropriate. Consider a two-solvent recrystallization system.[14] For 2A4MP, a good starting point could be dissolving in a minimal amount of a hot solvent in which it is freely soluble (like lower alcohols or water) and then adding a solvent in which it is only slightly soluble (like petroleum ether or aliphatic hydrocarbons) until the solution becomes turbid. Then, re-heat to clarify and cool slowly.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-amino-4-methylpyridine I should be aware of during purification?

A1: Understanding the physicochemical properties is fundamental to designing a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 108.14 g/mol [15]Useful for calculating molar quantities and theoretical yields.
Melting Point 96-99 °CA key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Boiling Point 230 °CHigh boiling point suggests that distillation would require vacuum conditions to prevent decomposition.
Solubility Freely soluble in water, DMF, and lower alcohols. Slightly soluble in petroleum ether and aliphatic hydrocarbons.[5]Crucial for selecting solvents for recrystallization, extraction, and chromatography.
Basicity (pKa) The pKa of the conjugate acid (2-amino-4-methylpyridinium) is approximately 7.48.[16]This confirms its basic nature, making it suitable for acid-base extraction.[16]

Q2: Which purification method should I choose: Acid-Base Extraction, Recrystallization, or Column Chromatography?

A2: The choice depends on the nature and quantity of your impurities. The following workflow is a good general approach:

Purification_Workflow Crude Crude 2-Amino-4-methylpyridine ABE Acid-Base Extraction Crude->ABE  Initial Cleanup Assess_Purity1 Assess Purity (TLC, MP) ABE->Assess_Purity1 Pure_Product Pure Product (>98%) Assess_Purity1->Pure_Product Purity OK Recrystallization Recrystallization Assess_Purity1->Recrystallization Minor Impurities Chromatography Column Chromatography Assess_Purity1->Chromatography Multiple/Close Impurities Assess_Purity2 Assess Purity (TLC, MP, HPLC) Recrystallization->Assess_Purity2 Chromatography->Assess_Purity2 Assess_Purity2->Pure_Product

Caption: Decision workflow for purifying 2-amino-4-methylpyridine.

Q3: How do I perform Thin-Layer Chromatography (TLC) to monitor my purification?

A3: TLC is an essential tool for quickly assessing the purity of your fractions.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. For 2A4MP, a good starting point is a mixture of ethyl acetate and hexanes . A ratio of 1:4 to 1:1 (v/v) ethyl acetate/hexanes should provide good separation.[17] You may need to add a small amount of triethylamine (~1%) to the eluent to prevent the basic amine from "streaking" on the acidic silica plate.

  • Visualization: 2A4MP is UV-active, so you can visualize the spots under a UV lamp (254 nm).

Q4: What are the best practices for storing purified 2-amino-4-methylpyridine?

A4: 2-amino-4-methylpyridine is hygroscopic and can be sensitive to air and moisture.[5] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry, and dark place.[18][19][20]

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is adapted from the principles of acid-base separations and a patented method.[1][4][21]

  • Dissolution: Dissolve the crude 2-amino-4-methylpyridine in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude product).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated 2A4MP will be in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral impurities.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is between 8 and 9. A white to pale yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold distilled water, followed by a cold non-polar solvent like petroleum ether to aid drying. Dry the purified product in a vacuum desiccator.

Protocol 2: Flash Column Chromatography

This protocol is a general guide for purifying polar basic compounds.[8][11][22]

  • TLC Analysis: First, determine an optimal eluent system using TLC that gives your product an Rf value of ~0.2-0.3. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a good starting point. Adding 0.5-1% triethylamine to the eluent can improve peak shape.

  • Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-amino-4-methylpyridine.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup TLC 1. TLC Analysis (Find Eluent, Rf ≈ 0.25) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from --INVALID-LINK--

  • Bionity. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--

  • University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). 2-Amino-4-methylpyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

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  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis MSDS. Retrieved from --INVALID-LINK--

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  • Pan, M., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. ACS Medicinal Chemistry Letters, 5(9), 1017-1021. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from --INVALID-LINK--

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  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99%. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

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References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Chloro-4-methylpyridin-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the characterization of 3-Chloro-4-methylpyridin-2-amine and its closely related isomers by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Overview and Comparative Framework

The subject of our investigation is This compound . For a comprehensive understanding, we will compare its expected spectroscopic features with two key, commercially available analogs:

  • Analog 1: 3-Amino-2-chloro-4-methylpyridine (Isomer) : A direct isomer, differing only in the positions of the chloro and amino substituents.

  • Analog 2: 2-Amino-3-chloropyridine (Parent Analog) : Shares the same amino and chloro substitution pattern at positions 2 and 3 but lacks the methyl group at position 4.

This comparative approach allows us to dissect the influence of each substituent and its position on the resulting spectra.

Predicted and Comparative ¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine ring.

Predicted ¹H NMR Spectrum of this compound:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.5 - 7.8Doublet~5.0 - 6.0The proton at C5 is coupled to the proton at C6. The electron-withdrawing chloro group at C3 will have a deshielding effect.
H-6~6.7 - 7.0Doublet~5.0 - 6.0The proton at C6 is coupled to the proton at C5. The amino group at C2 is electron-donating, leading to a more shielded (upfield) signal compared to a non-substituted pyridine.
-NH₂~5.0 - 6.0Broad Singlet-The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water.
-CH₃~2.2 - 2.5Singlet-The methyl group protons are not coupled to other protons and will appear as a singlet.

Comparative ¹H NMR Data:

CompoundH-5 (ppm)H-6 (ppm)-NH₂ (ppm)-CH₃ (ppm)
This compound (Predicted) ~7.5 - 7.8~6.7 - 7.0~5.0 - 6.0~2.2 - 2.5
3-Amino-2-chloro-4-methylpyridine (Analog 1) ~7.0 (d, J=4.28 Hz)~7.5 (d, J=4.64 Hz)~5.25 (s)~2.1 (s)
2-Amino-3-chloropyridine (Analog 2) ~7.6 (dd)~7.9 (dd)~5.5 (br s)-

Analysis of Comparative Data:

  • The predicted chemical shifts for our target compound are based on the additive effects of the substituents. The electron-donating amino group at C2 will shield the ring protons, while the electron-withdrawing chloro group at C3 will deshield them.

  • In Analog 1 , the positions of the amino and chloro groups are swapped. The amino group at C3 has a weaker shielding effect on H-5 and H-6 compared to an amino group at C2.

  • Analog 2 lacks the methyl group. The absence of the electron-donating methyl group results in a general downfield shift for the ring protons compared to the methylated analogs.

Predicted and Comparative ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectrum of this compound:

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~155 - 160Attached to the electron-donating amino group, resulting in a downfield shift.
C-3~115 - 120Attached to the electron-withdrawing chloro group, leading to a significant upfield shift due to the halogen's inductive effect.
C-4~145 - 150Attached to the methyl group.
C-5~120 - 125-
C-6~140 - 145-
-CH₃~18 - 22Typical chemical shift for a methyl group on an aromatic ring.

Comparative ¹³C NMR Data:

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)
This compound (Predicted) ~155-160~115-120~145-150~120-125~140-145~18-22
3-Amino-2-chloro-4-methylpyridine (Analog 1) ~140.0~131.9~136.2~125.7~135.6~19.0

Analysis of Comparative Data:

  • The predicted chemical shifts for the target molecule are based on established substituent effects on pyridine rings.

  • In Analog 1 , the carbon attached to the chloro group (C-2) is significantly downfield, while the carbon attached to the amino group (C-3) is more upfield compared to the predicted values for the target compound. This highlights the strong influence of the direct substituent on the carbon chemical shift.

Predicted and Comparative Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 142, with a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of HCl: A fragment ion at m/z 106 resulting from the loss of a hydrogen chloride molecule.

    • Loss of a methyl radical: A fragment ion at m/z 127.

    • Loss of HCN: A fragment ion from the pyridine ring cleavage.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 142/144127, 106
3-Amino-2-chloro-4-methylpyridine (Analog 1) 142/144107, 106, 80, 79
2-Amino-3-chloropyridine (Analog 2) 128/13093, 66

Analysis of Comparative Data:

  • All three compounds containing one chlorine atom will exhibit the characteristic isotopic pattern for chlorine in their mass spectra.

  • The fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the positions of the substituents. For instance, the loss of a methyl radical from the molecular ion is a likely fragmentation pathway for the methylated analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for substituted pyridines like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electron Ionization - GC/MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A standard non-polar column (e.g., HP-5ms).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pyridine Derivative Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR GCMS GC-MS System (EI Mode) MS_Prep->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern GCMS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of substituted pyridines.

Conclusion

This guide provides a comprehensive, albeit predictive, characterization of this compound using NMR and mass spectrometry. By leveraging a comparative approach with its close structural isomers and analogs, we have established a solid framework for interpreting the expected spectra of this novel compound. The detailed protocols and workflow visualizations serve as a practical resource for researchers in the field. The principles discussed herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds, reinforcing the importance of a foundational understanding of spectroscopic techniques in modern drug discovery and development.

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-methylpyridin-2-amine

This compound, often referred to as CAPIC, is a critical intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3][4][5] The efficiency, scalability, and cost-effectiveness of the synthetic route to CAPIC directly impact the accessibility and affordability of this vital antiretroviral medication. This guide provides a comparative analysis of various synthetic strategies for CAPIC, offering an in-depth look at their underlying chemistry, experimental protocols, and relative merits for researchers, scientists, and professionals in drug development.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. Early methods, such as the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, are often plagued by a lack of regioselectivity and significant safety concerns, including the risk of runaway reactions, making them unsuitable for large-scale production.[1][3][6] This has spurred the development of more controlled and efficient synthetic routes.

This guide will focus on two prominent and more contemporary synthetic routes:

  • Route 1: Synthesis from Malononitrile and Acetone

  • Route 2: Synthesis from 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone

A critical evaluation of these routes, alongside a discussion of other notable methods, will provide a comprehensive understanding of the synthetic landscape for this key pharmaceutical intermediate.

Route 1: The Malononitrile and Acetone Pathway

This multi-step synthesis is a widely referenced and industrially relevant approach that builds the pyridine ring from acyclic precursors. The key stages of this synthesis are outlined below.

Experimental Protocol

Step 1: Knoevenagel Condensation of Malononitrile and Acetone

Malononitrile is reacted with acetone in a Knoevenagel condensation to form isopropylidenemalononitrile.[1][6]

Step 2: Condensation with Triethyl Orthoformate

The resulting isopropylidenemalononitrile is condensed with triethyl orthoformate in the presence of acetic anhydride. This step yields a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile.[1][6]

Step 3: Ring Closure with Ammonia

The mixture from the previous step undergoes ring closure upon treatment with anhydrous ammonia in ethanol to afford 2-amino-4-methyl-pyridine-carbonitrile.[1][6]

Step 4: Diazotization and Hydrolysis

The 2-amino group is converted to a hydroxyl group via a diazonium salt intermediate. This is achieved by reacting the 2-amino-4-methyl-pyridine-carbonitrile with sodium nitrite, followed by in-situ hydrolysis.[1][6]

Step 5: Chlorination

The resulting 2-hydroxy-4-methyl-3-cyanopyridine is chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[1][6]

Step 6: Hydrolysis of the Nitrile

The nitrile group is hydrolyzed to a carboxamide by treatment with concentrated sulfuric acid, yielding 2-chloro-4-methyl-3-carboxamide.[1][6]

Step 7: Hofmann Rearrangement

The final step involves a Hofmann rearrangement of the 2-chloro-4-methyl-3-carboxamide to the desired this compound. This is typically achieved by treating the amide with a solution of bromine or chlorine in excess sodium hydroxide.[1][6] A 90.6% yield for this final step has been reported.[1][6]

Logical Workflow Diagram

Route 1 Workflow cluster_0 Route 1: Malononitrile and Acetone Pathway A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knoevenagel Condensation C Mixture of Enol Ether and Acetal B->C Condensation with Triethyl Orthoformate D 2-Amino-4-methyl-pyridine-carbonitrile C->D Ring Closure (NH3) E 2-Hydroxy-4-methyl-3-cyanopyridine D->E Diazotization & Hydrolysis F 2-Chloro-4-methyl-3-pyridinecarbonitrile E->F Chlorination (POCl3) G 2-Chloro-4-methyl-3-carboxamide F->G Hydrolysis (H2SO4) H This compound G->H Hofmann Rearrangement

Caption: Synthetic workflow for Route 1.

Route 2: The 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone Pathway

This alternative route offers a potentially more streamlined approach with a reported high overall yield.

Experimental Protocol

A study has reported a high overall yield of 62.1% for the synthesis of 2-Chloro-3-amino-4-methylpyridine starting from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone.[7] The synthesis involves a sequence of condensation, cyclization, a one-pot chlorination and hydrolysis, followed by a Hofmann reaction.[7]

Step 1: Condensation and Cyclization

2-cyanoacetamide is condensed with 4,4-dimethoxy-2-butanone. This is followed by cyclization to form the pyridine ring.

Step 2: One-Pot Chlorination and Hydrolysis

A key feature of this route is a one-pot reaction that achieves both chlorination of the pyridine ring and hydrolysis of a functional group.

Step 3: Hofmann Reaction

The final step, similar to Route 1, is a Hofmann reaction to install the amino group at the 2-position.

Logical Workflow Diagram

Route 2 Workflow cluster_1 Route 2: 2-Cyanoacetamide Pathway I 2-Cyanoacetamide + 4,4-Dimethoxy-2-butanone J Pyridone Intermediate I->J Condensation & Cyclization K Chlorinated Pyridine Intermediate J->K One-pot Chlorination & Hydrolysis L This compound K->L Hofmann Reaction

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on a multitude of factors, including yield, cost of starting materials, scalability, and safety considerations.

ParameterRoute 1: Malononitrile & AcetoneRoute 2: 2-CyanoacetamideOther Notable Routes
Starting Materials Malononitrile, Acetone2-Cyanoacetamide, 4,4-Dimethoxy-2-butanone2-amino-4-picoline, ethyl cyanoacetate
Overall Yield Moderate to High (stepwise)High (reported 62.1%)[7]Variable; often lower for older methods
Scalability Demonstrated for industrial scalePotentially high due to fewer stepsOften limited by safety or low yields
Key Advantages Well-established and documentedHigh overall yield, potentially fewer stepsReadily available starting materials for some
Key Disadvantages Multiple steps, potential for yield lossAvailability of 4,4-dimethoxy-2-butanoneSafety hazards (nitration), low yields

Other Significant Synthetic Approaches

While this guide has focused on two prominent routes, other synthetic strategies have been reported and are worth noting for their specific advantages or historical significance.

  • Michael Addition Route: A synthesis involving the Michael addition of chlorinated ethyl cyanoacetate with crotonaldehyde has been described. However, this method is hampered by a slow Michael addition step and a low-yielding cyclization, making it less attractive for large-scale production.[2][6]

  • Nitration of Picoline Derivatives: As mentioned earlier, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline is a classical approach. The primary drawbacks are the formation of undesired 3- and 5-nitro isomers and the inherent thermochemical hazards associated with nitration reactions, which pose significant safety risks, especially on a larger scale.[1][3][6]

  • From 3-amino-4-methylpyridine: An alternative method involves the direct, selective chlorination of 3-amino-4-methylpyridine at the 2-position using hydrogen peroxide in hydrochloric acid.[2] This approach avoids the use of chlorine gas, which is a significant advantage in terms of safety and handling.

Conclusion: Selecting the Optimal Path Forward

The synthesis of this compound is a well-explored area of organic chemistry, driven by its importance in the pharmaceutical industry. The Malononitrile and Acetone Pathway (Route 1) represents a robust and scalable method that has been extensively documented. The 2-Cyanoacetamide and 4,4-Dimethoxy-2-butanone Pathway (Route 2) , with its high reported overall yield, presents a compelling alternative, although the availability and cost of the starting materials may be a deciding factor.

Ultimately, the selection of a synthetic route will be guided by a careful consideration of factors such as the desired scale of production, purity requirements, economic viability, and, most importantly, safety. For researchers and drug development professionals, a thorough understanding of the available synthetic options is paramount to making informed decisions that will impact the efficiency and sustainability of the manufacturing process for this crucial pharmaceutical intermediate.

References

A Senior Application Scientist’s Guide to Purity Assessment of 3-Chloro-4-methylpyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-4-methylpyridin-2-amine is a critical starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor vital in the treatment of HIV-1.[1][2][3] Ensuring the stringent purity of this intermediate is paramount, as even trace impurities can propagate through synthetic steps, potentially leading to final products with altered pharmacological profiles or unforeseen toxicity.

This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in an integrated strategy, leveraging the strengths of orthogonal techniques to build a comprehensive and reliable purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the primary and most robust method for determining the purity of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities and degradation products. Several synthesis patents for this compound and its precursors rely on HPLC to establish purity, underscoring its industry acceptance.[1][4]

Causality of Method Design: A Reversed-Phase Approach

Given the moderate polarity of the molecule, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the standard for its versatility and strong hydrophobic retention. This allows for effective separation of the main analyte from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is crucial.[5][6] The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe, ensuring that late-eluting, non-polar impurities are detected. An acidic modifier, such as formic acid, is often added to the mobile phase to protonate the amine group, which results in sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the column surface.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of this compound and detect potential impurities using a gradient RP-HPLC method with UV detection.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Data Interpretation: Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Table 1: Comparison of Chromatographic Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Differential partitioning between liquid mobile and solid stationary phases. Differential partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Primary Use Purity assay, impurity profiling for non-volatile and thermally stable compounds. Purity assay for volatile compounds, analysis of residual solvents.
Analyte Suitability Excellent for this compound and its non-volatile impurities. Suitable, but peak tailing due to the amine group can be a significant challenge.[7]
Key Challenges Co-elution of impurities with similar polarity. Thermal degradation of the analyte at high temperatures; strong peak tailing of amines.[7][8]

| Common Solution | Method development (adjusting mobile phase, gradient, column chemistry). | Use of deactivated, base-treated columns; derivatization of the amine group.[7][8] |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., ACN/Water) p1->p2 a1 Inject Sample into HPLC p2->a1 p3 Prepare Mobile Phases (A: Aqueous, B: Organic) p3->a1 a2 Gradient Elution through C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Complementary Technique for Volatile Components

Gas Chromatography is another powerful separation technique, and some commercial suppliers of this compound specify its purity by GC, typically achieving >98%.[9][10] GC is particularly adept at detecting and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or volatile starting materials.

Causality of Method Design: Overcoming Amine Challenges

The primary challenge in the GC analysis of amines is their basic and polar nature, which leads to strong interactions with the slightly acidic silanol groups on standard silica-based columns. This interaction results in significant peak tailing, which compromises resolution and accuracy.[7]

  • Column Selection: To mitigate this, a base-deactivated column is essential. These columns are treated to cap the active silanol groups, and some are specifically designed for amine analysis, often incorporating a small amount of a basic compound like potassium hydroxide (KOH) into the stationary phase.[7]

  • Derivatization: An alternative, though more labor-intensive, approach is derivatization. Reacting the amine with a reagent (e.g., an acylating agent) converts it to a less polar, more volatile derivative that exhibits superior chromatographic behavior.[8]

Experimental Protocol: GC for Purity and Volatile Impurities

Objective: To assess the purity and quantify volatile impurities in this compound using a temperature-programmed GC method with Flame Ionization Detection (FID).

Methodology:

  • Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for amines (e.g., DB-5ms or a specific wax-type column with base deactivation), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 5 mg/mL.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in Volatile Solvent p2 (Optional) Derivatization to improve peak shape p1->p2 a1 Inject into GC p1->a1 p2->a1 a2 Vaporization in Heated Injector a1->a2 a3 Separation in Column (Temperature Program) a2->a3 a4 Flame Ionization Detection (FID) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: Workflow for GC purity analysis.

Spectroscopic Methods: Indispensable for Structural Verification

While chromatography excels at separation and quantification, it provides no definitive structural information. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the identity of the main peak and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. For this compound, ¹H and ¹³C NMR spectra provide a unique fingerprint. Published patent data specifies the expected chemical shifts, confirming the structure.[4]

  • ¹H NMR: Should show distinct signals for the two aromatic protons, the amino protons, and the methyl group protons, with characteristic splitting patterns.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • Quantitative NMR (qNMR): Can also be used as a primary method to determine purity by integrating the signal of the analyte against that of a certified internal standard of known purity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its fragments, which is invaluable for confirming identity. When coupled with a separation technique (LC-MS or GC-MS), it becomes the most powerful tool for identifying unknown impurities. The mass spectrum for the parent compound is documented, showing characteristic m/z peaks.[4] Any peaks in the chromatogram that are not the main component can be subjected to MS analysis to obtain their molecular weight, providing the first crucial clue to their identity.

Integrated Analytical Workflow

A truly robust quality control strategy does not rely on a single method but integrates chromatography and spectroscopy.

Integrated_Workflow cluster_chrom Chromatographic Separation cluster_output Initial Results cluster_spec Spectroscopic Identification chrom HPLC / GC Analysis purity Purity Calculation (Area %) chrom->purity impurities Detection of Unknown Impurities chrom->impurities nmr NMR (Structural Confirmation) chrom->nmr final Comprehensive Purity Profile purity->final ms LC-MS / GC-MS (Molecular Weight) impurities->ms ms->final nmr->final

Caption: Integrated workflow for purity assessment.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, no single method is sufficient. A multi-pronged, orthogonal approach is required to ensure the highest standards of quality for this critical pharmaceutical intermediate.

  • Primary Method for Routine Quality Control: Reversed-phase HPLC should be employed as the primary method for routine purity testing and quantification. Its high resolving power and suitability for the analyte make it the most reliable choice for generating impurity profiles.

  • Complementary Separation Method: Gas Chromatography serves as an excellent complementary technique. It is particularly valuable for screening for volatile impurities and residual solvents that may not be well-resolved or detected by HPLC.

  • Definitive Identification: LC-MS is indispensable for the rapid identification of unknown impurities detected during HPLC analysis. For definitive structural confirmation of the bulk material and for characterizing significant unknown impurities, NMR spectroscopy remains the ultimate authority.

By integrating these methods, researchers and drug developers can establish a self-validating system that provides a complete and trustworthy picture of the purity of this compound, safeguarding the quality and integrity of the final pharmaceutical product.

References

A Technical Guide to the Biological Potential of 3-Chloro-4-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous feature in a vast array of bioactive compounds, continues to be a fertile ground for discovery. Within this class, 3-Chloro-4-methylpyridin-2-amine emerges as a particularly promising starting scaffold. While primarily recognized as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine, its inherent structural features suggest a broader potential for derivatization to yield novel therapeutic agents.[1][2]

This guide provides a comparative framework for the potential biological activities of derivatives synthesized from this compound. While direct comparative studies on a wide range of its derivatives are emerging, we can extrapolate from the well-established bioactivities of analogous substituted pyridines to chart a course for future research and development. We will delve into the prospective antimicrobial and anticancer activities, supported by established experimental protocols and an analysis of structure-activity relationships (SAR) from closely related compound series.

The this compound Scaffold: A Platform for Discovery

The this compound molecule possesses several key features that make it an attractive starting point for the synthesis of diverse chemical libraries. The primary amino group at the 2-position is a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, amides, and the construction of fused heterocyclic systems. The chlorine atom at the 3-position and the methyl group at the 4-position also influence the electronic properties and steric profile of the molecule, offering opportunities for fine-tuning biological activity.

Caption: The core scaffold of this compound.

I. Comparative Antimicrobial Potential of this compound Derivatives

The pyridine nucleus is a well-established pharmacophore in a multitude of antimicrobial agents.[3][4][5][6][7] Derivatives of this compound, particularly Schiff bases and fused heterocyclic systems, are anticipated to exhibit significant antimicrobial activity.

A. Exemplary Derivative Class: Schiff Bases

The reaction of the 2-amino group of this compound with various aromatic aldehydes can yield a library of Schiff base derivatives. Studies on analogous 2-aminopyridine Schiff bases have demonstrated that the nature and substitution pattern of the aromatic aldehyde play a crucial role in determining the antimicrobial potency and spectrum.

Structure-Activity Relationship Insights from Analogous Compounds:

  • Electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring of the aldehyde often enhance antibacterial activity.

  • Electron-donating groups (e.g., methoxy, hydroxyl) may modulate the activity, sometimes leading to increased potency against specific strains.

  • Heterocyclic aldehydes can also be employed to generate Schiff bases with potentially novel mechanisms of action.

Hypothetical Comparative Activity of Schiff Base Derivatives:

Derivative (Modification on Aldehyde)Target OrganismExpected MIC (µg/mL)Rationale for Predicted Activity
4-NitrobenzylideneStaphylococcus aureusLowElectron-withdrawing nitro group often correlates with higher activity.
4-ChlorobenzylideneEscherichia coliModerateHalogen substitution is a common feature in potent antibacterials.
4-HydroxybenzylideneCandida albicansModerateHydroxyl groups can sometimes enhance antifungal activity.
2-FurfurylideneBacillus subtilisLow to ModerateHeterocyclic rings can introduce novel interactions with microbial targets.
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method to quantify the antimicrobial efficacy of novel compounds.

1. Preparation of Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO).
  • Bacterial/fungal strains.
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Sterile 96-well microtiter plates.
  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

2. Inoculum Preparation:

  • Culture the microbial strains overnight.
  • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
  • Add the prepared inoculum to each well.
  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

    Caption: Workflow for the Broth Microdilution Assay to determine MIC.

II. Comparative Anticancer Potential of this compound Derivatives

The pyridine scaffold is also a prominent feature in numerous anticancer agents, often acting as a kinase inhibitor or interacting with DNA. By constructing fused pyrimidine rings or other heterocyclic systems onto the this compound core, it is plausible to develop novel compounds with potent antiproliferative activity.

A. Exemplary Derivative Class: Fused Pyrimidine Derivatives (Pyrido[2,3-d]pyrimidines)

The reaction of this compound with various reagents can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are known to exhibit a range of biological activities, including anticancer effects, by targeting various cellular pathways.

Structure-Activity Relationship Insights from Analogous Compounds:

  • Substitutions on the pyrimidine ring: The nature of the substituents on the pyrimidine ring can significantly impact the anticancer activity. Small alkyl or aryl groups can enhance potency.

  • Modifications on the pyridine ring: While the core scaffold is this compound, further modifications on the pyridine ring, if synthetically feasible, could fine-tune the activity and selectivity.

Hypothetical Comparative Activity of Fused Pyrimidine Derivatives:

Derivative (Modification on Pyrimidine Ring)Target Cell LineExpected IC50 (µM)Rationale for Predicted Activity
2,4-dimethylMCF-7 (Breast Cancer)LowSmall alkyl substitutions can enhance binding to target enzymes.
4-phenylHCT116 (Colon Cancer)ModerateAryl groups can introduce additional hydrophobic interactions.
4-aminoA549 (Lung Cancer)ModerateAmino groups can act as hydrogen bond donors, improving target engagement.
2-thioxoHeLa (Cervical Cancer)Low to ModerateThioxo substitution can alter the electronic properties and biological activity.
B. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in cell culture medium.
  • Replace the medium in the wells with the medium containing the test compounds.
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability compared to untreated control cells.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

    MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serially diluted test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 3-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

    Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While this compound is a well-known building block for a blockbuster drug, its potential as a versatile scaffold for the development of new chemical entities with diverse biological activities remains largely untapped. The insights from analogous pyridine derivatives strongly suggest that derivatization of this core molecule could yield potent antimicrobial and anticancer agents. The synthesis and systematic evaluation of libraries of derivatives, such as Schiff bases and fused pyrimidines, are a logical and promising next step. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on synthesizing these derivatives and performing comprehensive in vitro and in vivo evaluations to validate their therapeutic potential and elucidate their mechanisms of action.

References

A Comparative Guide for Synthetic Chemists: 3-Chloro-4-methylpyridin-2-amine vs. Alternative Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and advanced materials.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, making the choice of starting material a critical decision in any synthetic campaign. This guide provides an in-depth comparison of 3-Chloro-4-methylpyridin-2-amine, a uniquely substituted building block, against other common pyridines. We will explore how its distinct substitution pattern dictates reactivity in key transformations, offering field-proven insights to guide your synthetic strategy.

Section 1: The Profile of this compound

This compound (CAS 133627-45-9) is a trifunctionalized pyridine offering a rich platform for diversification.[3] Its utility is highlighted by its role as a key intermediate in the synthesis of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-1 infection.[4][5]

Chemical Structure and Key Features:

  • 2-Amino Group: A strong electron-donating group that activates the ring and serves as a handle for further reactions like amide bond formation or the construction of fused heterocycles.[1]

  • 3-Chloro Group: An electron-withdrawing group and a versatile leaving group for cross-coupling and nucleophilic substitution reactions.

  • 4-Methyl Group: Provides steric bulk and influences the electronic properties of the ring, impacting regioselectivity in subsequent reactions.

The synthesis of this intermediate can be challenging, with early methods suffering from issues like non-selective nitration and potential thermal hazards.[4][6] More refined, multi-step syntheses have been developed starting from materials like malononitrile and acetone, proceeding through intermediates such as 2-chloro-4-methyl-3-pyridinecarbonitrile.[5][7]

Section 2: Comparative Analysis in Key Synthetic Transformations

The true value of a building block is revealed in its performance in common chemical reactions. Here, we compare this compound with other substituted pyridines in two foundational reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[8] The reactivity of a halopyridine in these transformations is governed by the nature of the halide and the electronic environment of the C-X bond.

Theoretical Overview: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., boronic acid in Suzuki coupling), and reductive elimination to form the product.[8][9] The electron density at the carbon bearing the halogen is a critical factor; electron-deficient aryl halides generally undergo oxidative addition more readily.

Head-to-Head Comparison:

  • This compound: The chlorine at the 3-position is the reactive handle. The adjacent electron-donating amino group at C2 and the methyl group at C4 increase electron density on the ring, which can make oxidative addition more challenging compared to pyridines with electron-withdrawing groups. However, the amino group can also act as a coordinating ligand, influencing the catalytic cycle.

  • Alternative 1: 2-Amino-3-chloropyridine: Lacking the 4-methyl group, this substrate is sterically less hindered. Its electronic profile is similar, but the absence of the methyl group may slightly alter reaction kinetics. It is a valuable intermediate for various pharmaceuticals and agrochemicals.[10][11]

  • Alternative 2: 2-Bromo-3-aminopyridine: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, often allowing for milder reaction conditions (lower temperatures, less reactive catalysts).[12] This makes bromo-pyridines the preferred choice when reactivity is a concern, though chloro-pyridines offer advantages in cost and availability.

  • Alternative 3: 2-Chloro-3-nitropyridine: The strongly electron-withdrawing nitro group at C3 significantly activates the C-Cl bond at C2 towards oxidative addition, making this substrate highly reactive in cross-coupling reactions.[13]

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Citation
3-Halo-2-aminopyridines (General)Pd precatalysts with bulky phosphine ligands (e.g., BrettPhos)LiHMDSTHF65Good to High[14]
2-Chloropyridines (General)Pd/SPhosPivOKIsopropyl acetate100Good[15]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good[16]
2,4-DichloropyridinePdCl₂ / NBu₄BrNa₂CO₃Toluene/Water100-120Moderate to Good[9]

Note: Direct comparative data for this compound under identical conditions is sparse in the literature. The table reflects general conditions for similar substrates, highlighting the need for robust catalyst systems, often employing bulky, electron-rich phosphine ligands.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for challenging chloro-pyridines.

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. For a challenging substrate, a pre-catalyst like a BrettPhos-precatalyst (2-4 mol %) is a strong starting point.[14]

  • Solvent & Degassing: Add a degassed anhydrous solvent (e.g., 1,4-dioxane or toluene). Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto an aromatic ring, proceeding through a negatively charged Meisenheimer intermediate.[17]

Theoretical Overview: The reaction is facilitated by two main factors: 1) the presence of strong electron-withdrawing groups on the ring to stabilize the Meisenheimer complex, and 2) a leaving group positioned at a site activated by these groups (typically ortho or para).[18] The pyridine nitrogen inherently activates the 2- and 4-positions towards nucleophilic attack.[19][20]

Head-to-Head Comparison:

  • This compound: The chloro group is at the 3-position, which is meta to the ring nitrogen and therefore not directly activated. Furthermore, the 2-amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, SNAr at the C3 position is expected to be very difficult under standard conditions.

  • Alternative 1: 2-Chloropyridine: The chlorine is at an activated (ortho) position relative to the ring nitrogen. This makes it significantly more susceptible to SNAr than a 3-chloropyridine.[19][21]

  • Alternative 2: 2-Chloro-3-nitropyridine: This substrate is highly activated for SNAr. The chlorine is at the activated C2 position, and the powerful electron-withdrawing nitro group at C3 provides potent stabilization for the Meisenheimer intermediate.[13]

  • Alternative 3: 4-Chloropyridine derivatives: In the synthesis of kinase inhibitors like Sorafenib, a 4-chloropicolinamide derivative undergoes SNAr with a phenoxide nucleophile.[22][23][24] The C4 position is para to the ring nitrogen, making it highly activated for substitution.

Strategic Implications: For synthetic targets requiring the introduction of a nucleophile at the 3-position of a 2-aminopyridine, SNAr is not a viable strategy starting from this compound. A synthetic chemist should instead rely on a cross-coupling strategy (e.g., Buchwald-Hartwig amination or Ullmann condensation) to form the desired C-N, C-O, or C-S bond at this position.

Section 3: Visualization of Synthetic Logic & Workflows

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

Diagram 1: Decision Flowchart for Pyridine Functionalization

This diagram helps a researcher choose a synthetic strategy based on the desired substitution pattern.

G start Synthetic Goal: Functionalize Pyridine Ring pos Desired Position of New Substituent? start->pos strategy Reaction Type? pos->strategy C2 or C4 strategy_c3 Reaction Type? pos->strategy_c3 C3 or C5 snar SNAr is Favored (e.g., 2-Chloropyridine) strategy->snar C-N, C-O, C-S Bond coupling Suzuki / Heck etc. (e.g., 2-Bromopyridine) strategy->coupling C-C Bond coupling_c3 Cross-Coupling is Required (e.g., 3-Chloropyridine) strategy_c3->coupling_c3 C-C, C-N, C-O, C-S Bond snar_fail SNAr is Disfavored (Electronically Mismatched) strategy_c3->snar_fail SNAr

Caption: Logic for choosing a functionalization strategy.

Diagram 2: Generalized Experimental Workflow for Cross-Coupling

This diagram outlines the key steps in performing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification prep1 1. Add Aryl Halide, Coupling Partner, & Base to Reaction Vessel prep2 2. Add Catalyst System (Pd Source + Ligand) prep1->prep2 prep3 3. Add Degassed Anhydrous Solvent prep2->prep3 react1 4. Purge with Inert Gas (Ar/N2) prep3->react1 react2 5. Heat to Target Temp with Vigorous Stirring react1->react2 react3 6. Monitor Progress (TLC / LC-MS) react2->react3 workup1 7. Quench & Aqueous Work-up react3->workup1 workup2 8. Dry, Filter, & Concentrate workup1->workup2 workup3 9. Purify via Column Chromatography workup2->workup3

Caption: Standard workflow for Pd-catalyzed cross-coupling.

Conclusion

This compound is a valuable, albeit specialized, building block. Its true strength lies in its utility as a scaffold for diversification via palladium-catalyzed cross-coupling at the C3 position, a transformation that is electronically challenging and often requires modern, highly active catalyst systems. Conversely, it is a poor substrate for nucleophilic aromatic substitution due to electronic deactivation by the potent 2-amino group.

When selecting a substituted pyridine, researchers must consider the desired position of functionalization and the intended reaction type. For C2/C4 substitution via SNAr, simple halopyridines like 2-chloropyridine are superior. For highly efficient cross-coupling, a more reactive 3-bromopyridine might be preferred if cost is not prohibitive. However, for building complex molecules where the specific substitution pattern of this compound is required, understanding its unique reactivity profile is paramount to designing a successful synthetic route.

References

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-methylpyridin-2-amine and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

In the landscape of modern drug development, the structural integrity and purity of synthetic intermediates are paramount. 3-Chloro-4-methylpyridin-2-amine is a critical building block, most notably serving as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor vital in the treatment of HIV-1 infections.[1][2][3][4] The synthetic pathways to this compound, while innovative, can introduce a variety of related substances and impurities that must be meticulously identified and controlled.[1][3][5]

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound and its precursors. We move beyond mere data presentation to explore the causality behind methodological choices, offering field-proven insights for researchers, process chemists, and quality control analysts. Our objective is to empower you to select the most effective analytical tools, interpret spectral data with confidence, and ensure the quality of your intermediates, thereby accelerating the drug development pipeline.

The Spectroscopic Toolkit: A Comparative Overview

The characterization of a molecule like this compound is not a task for a single technique, but rather a synergistic application of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The primary techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offer complementary information, which, when combined, provide an unambiguous structural confirmation and purity profile.

Below is a logical workflow for the comprehensive analysis of a new batch of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Primary Spectroscopic Analysis cluster_quant Quantitative & Purity Analysis cluster_interp Data Integration & Interpretation Sample Synthesized Batch (Target Compound & Intermediates) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃/DMSO-d₆ IR IR Spectroscopy Sample->IR Prepare KBr Pellet or ATR MS Mass Spectrometry Sample->MS Dilute & Infuse HPLC_UV HPLC-UV Sample->HPLC_UV Prepare Mobile Phase Solution Interpretation Comprehensive Structural Elucidation & Purity Report NMR->Interpretation Definitive Structure, Isomer Identification IR->Interpretation Functional Group Confirmation MS->Interpretation Molecular Weight, Elemental Composition HPLC_UV->Interpretation Purity (%), Impurity Profile

Caption: A typical workflow for the complete spectroscopic characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation. It provides unambiguous information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus, making it indispensable for confirming the identity of the target compound and its synthetic intermediates.

Expertise & Causality: For this compound, ¹H NMR allows for the precise assignment of the aromatic protons and the methyl group. The splitting patterns (coupling) between adjacent protons are critical for confirming the substitution pattern on the pyridine ring. ¹³C NMR complements this by identifying each unique carbon atom in the molecule. The choice of solvent is crucial; while CDCl₃ is common, DMSO-d₆ is often preferred for its ability to clearly resolve the amine (NH₂) protons, which might otherwise exchange too rapidly.

Comparative Data: Target Compound vs. Key Intermediates

The power of NMR is most evident when comparing the final product to its precursors. For instance, in a common synthesis route, the transformation of the nitrile group in an intermediate like 2-Chloro-3-cyano-4-methylpyridine to an amide and then to the final amine product can be tracked definitively.[6]

Compound NameTechniqueChemical Shift (δ, ppm) and Description
3-Amino-2-chloro-4-methylpyridine (Final Product) ¹H NMR 7.5 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 5.25 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃)[6]
¹³C NMR 140.0, 136.2, 135.6, 131.9, 125.7, 19.0[6]
2-Chloro-3-cyano-4-methylpyridine (Intermediate) ¹H NMR 8.03 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.5 (s, 3H, -CH₃)[6]
¹³C NMR 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6[6]
3-Cyano-4-methyl-2-pyridone (Intermediate) ¹H NMR 6.95 (d, 1H, Ar-H), 6.29 (d, 1H, Ar-H), 2.35 (s, 3H, -CH₃)[6]
¹³C NMR 162.0, 160.4, 140.0, 116.1, 108.1, 103.4, 21.1[6]

Note: Data sourced from patent literature, which may use different solvents and instruments, leading to minor variations in shifts.[6]

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe NH protons, or CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.

  • Instrument Setup: Insert the tube into the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes 16-64 scans, depending on sample concentration.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Infrared (IR) Spectroscopy: Rapid Functional Group Fingerprinting

FT-IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence or absence of key functional groups.[7] It is an invaluable tool for monitoring reaction progress, such as the conversion of a nitrile (C≡N) to an amide (C=O, N-H) and finally to an amine (N-H).

Expertise & Causality: In the analysis of this compound, the most informative regions are the N-H stretching region for the primary amine and the "fingerprint region" which contains a complex pattern of vibrations unique to the molecule, including the C-Cl stretch. The KBr pellet method is a robust choice for acquiring a high-quality spectrum of a solid sample, minimizing interference from solvents.[6][7]

Key Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)In-Text Reference
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3429, 3308[6]Strong, sharp peaks confirming the amine group.
Aromatic RingC=C / C=N Stretch~1630 - 1450[6]Multiple sharp bands characteristic of the pyridine ring.
C-H (Methyl & Aromatic)Stretch / Bend~3100 - 2850 / ~1475 - 1377[6]Indicates the presence of both sp² and sp³ C-H bonds.
C-ClStretch~860 - 527[6]Confirms the presence of the chloro-substituent.
Nitrile (-C≡N)Stretch~2228[6]A sharp, intense peak present in the cyano-intermediate, but absent in the final product.
Protocol: KBr Pellet Preparation for FT-IR Analysis
  • Sample Preparation: Place ~1-2 mg of the finely ground sample and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.[7]

  • Mixing: Gently grind the two components together with a pestle until the mixture is a homogenous, fine powder. This minimizes scattering of IR radiation.[7]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

  • Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is the ultimate authority on molecular weight. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while the characteristic isotopic pattern of chlorine provides a definitive marker for its presence.

Expertise & Causality: The molecular weight of C₆H₇ClN₂ is 142.59 g/mol .[8] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M+ and M+2 ion cluster with an approximate intensity ratio of 3:1. This is a powerful diagnostic feature. Electron Ionization (EI) is often used to generate fragment ions, providing structural clues that can be pieced together to support the proposed structure.

Expected Mass Spectral Data

Ionm/z (for ³⁵Cl)Description
[M]⁺142Molecular ion peak.
[M+2]⁺144Isotope peak due to ³⁷Cl.[6]
[M-Cl]⁺107Loss of the chlorine atom.[6]
Other Fragments106, 105, 78, etc.Further fragmentation of the pyridine ring.[6]
Protocol: Direct Infusion ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion: Using a syringe pump, infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the instrument to operate in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 Da) to observe the molecular ion cluster and any significant fragments.

UV-Vis Spectroscopy: A Tool for Quantification and Conjugation

While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple, robust, and highly effective tool for quantitative analysis, particularly when coupled with High-Performance Liquid Chromatography (HPLC). The pyridine ring is a chromophore that absorbs UV radiation, and its absorption profile is sensitive to the nature and position of substituents.[9][10]

Expertise & Causality: Pyridine itself shows absorption maxima around 250-260 nm.[11] The presence of an auxochrome like the amino group and other substituents will shift this absorption (typically a bathochromic or red shift). While a specific spectrum for the title compound is not readily published, the analysis is less about the exact λmax and more about its utility in an HPLC-UV system. By monitoring the absorbance at a specific wavelength, one can accurately quantify the main component and detect impurities as separate peaks in the chromatogram, making it a cornerstone of purity analysis.[6][12]

Technique_Comparison center This compound Analysis NMR NMR center->NMR Definitive Structure Atom Connectivity IR IR center->IR Functional Groups (Amine, C-Cl) MS MS center->MS Molecular Weight Elemental Formula UV_Vis UV-Vis / HPLC center->UV_Vis Purity Assay Quantification

Caption: Relationship between spectroscopic techniques and the information they provide for this compound analysis.

Conclusion: An Integrated Approach to Quality Assurance

No single spectroscopic technique can provide the complete analytical picture for a critical pharmaceutical intermediate like this compound. A robust characterization relies on the intelligent integration of multiple methods. NMR serves as the ultimate arbiter of structure, MS provides unequivocal confirmation of molecular weight and elemental composition, IR offers a rapid check for the correct functional groups and the absence of key starting materials, and HPLC-UV stands as the workhorse for purity determination and impurity profiling.

By employing the comparative data and protocols within this guide, researchers and drug development professionals can establish a comprehensive and self-validating analytical system. This ensures not only the identity and quality of each batch but also provides the deep molecular understanding necessary to control and optimize the synthetic process, ultimately leading to safer, more effective medicines.

References

A Comparative Guide to Catalysts for Pyridine Ring Synthesis: From Homogeneous to Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense research, leading to a diverse landscape of catalytic methods. This guide provides an in-depth, objective comparison of the primary catalytic strategies for constructing the pyridine ring, offering experimental data and practical insights for researchers, scientists, and professionals in drug development. We will delve into the nuances of homogeneous, heterogeneous, and biocatalytic systems, elucidating their respective strengths and limitations to inform your catalyst selection process.

The Strategic Importance of Catalyst Selection in Pyridine Synthesis

The choice of catalyst is paramount in pyridine synthesis, directly influencing reaction efficiency, selectivity, substrate scope, and overall sustainability. The inherent stability of the aromatic pyridine ring often necessitates catalysis to overcome activation barriers and guide the reaction towards the desired product. Key considerations in catalyst selection include:

  • Activity and Efficiency: Measured by metrics such as yield, turnover number (TON), and turnover frequency (TOF), a highly active catalyst maximizes product formation with minimal catalyst loading.

  • Selectivity: Regioselectivity and chemoselectivity are critical, especially when constructing highly functionalized pyridines. The catalyst should direct the formation of the desired isomer and tolerate various functional groups within the substrates.

  • Operational Simplicity and Scalability: Ease of catalyst handling, reaction setup, and product purification are crucial for practical applications, particularly in industrial settings.

  • Cost and Sustainability: The expense of the catalyst, its potential for recycling, and the overall environmental impact of the synthetic route are increasingly important factors.

This guide will navigate the complexities of these considerations by comparing the dominant catalytic paradigms.

A Comparative Overview of Catalytic Systems

The methodologies for pyridine synthesis can be broadly categorized into three main classes of catalysts: homogeneous, heterogeneous, and biocatalysts. Each class offers a unique set of advantages and disadvantages.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, which exist in the same phase as the reactants, are renowned for their high activity and selectivity under often mild reaction conditions. This is largely due to the well-defined nature of the active sites at a molecular level.

Advantages:

  • High activity and selectivity due to well-defined active sites.

  • Milder reaction conditions are often sufficient.

  • Mechanistic studies are generally more straightforward, allowing for rational catalyst design.

Disadvantages:

  • Difficult and often costly separation of the catalyst from the reaction mixture.

  • Challenges in catalyst recycling and reuse.

  • Potential for product contamination with metal residues.

Transition metal complexes are the most prominent examples of homogeneous catalysts for pyridine synthesis, particularly in [2+2+2] cycloaddition reactions.[1][2][3]

Heterogeneous Catalysis: Robustness and Recyclability

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. This fundamental difference addresses many of the shortcomings of homogeneous systems.

Advantages:

  • Facile separation from the reaction mixture by simple filtration.

  • Excellent potential for catalyst recycling and reuse, leading to improved process economy and sustainability.

  • Often more robust and stable under harsh reaction conditions.

Disadvantages:

  • Can exhibit lower activity and selectivity compared to their homogeneous counterparts due to less-defined active sites.

  • Mass transfer limitations can sometimes hinder reaction rates.

  • Mechanistic elucidation can be more complex.

Examples of heterogeneous catalysts include metal oxides, supported metals, and functionalized solid supports, which are frequently employed in classical named reactions like the Chichibabin and Hantzsch syntheses.[4][5][6]

Biocatalysis: The Green and Selective Frontier

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical transformations. This approach is gaining significant traction due to its potential for unparalleled selectivity and its operation under environmentally benign conditions.

Advantages:

  • Exceptional chemo-, regio-, and stereoselectivity.

  • Mild reaction conditions (ambient temperature and pressure, aqueous media).

  • High degree of sustainability and reduced environmental impact.

Disadvantages:

  • Substrate scope can be limited by the enzyme's specificity.

  • Enzyme stability can be a concern under certain conditions.

  • Downstream processing to isolate the product from the biological matrix can be challenging.

Whole-cell biocatalysis is particularly promising as it circumvents the need for enzyme purification and cofactor regeneration.[7]

In-Depth Analysis of Key Synthetic Strategies and Catalysts

To provide a practical comparison, we will now examine the performance of different catalysts in several cornerstone reactions for pyridine synthesis.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The choice of catalyst significantly impacts the efficiency of this reaction.

Comparative Performance of Catalysts in Hantzsch Synthesis

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[4]
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[4]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[4]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[4]
(S)-TRIP (Organocatalyst)Various aromatic aldehydesDimedoneNH₄OAcToluene5024-4884-85 (98% ee)[10]
Hydrotalcite (Mg/Al=2)BenzaldehydeEthyl acetoacetateNH₄OAcAcetonitrileRT6.561[11][12]

p-TSA: p-Toluenesulfonic acid; (S)-TRIP: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; RT: Room Temperature

As the data illustrates, catalyzed versions of the Hantzsch synthesis offer significant improvements in terms of reaction time and yield over the uncatalyzed process.[4] Modern heterogeneous catalysts and green catalysts like tannic acid demonstrate high efficiency under mild conditions.[4] Notably, organocatalysts can achieve excellent enantioselectivity, which is crucial for the synthesis of chiral pharmaceutical intermediates.[10]

Experimental Workflow: Organocatalytic Hantzsch Synthesis

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine aldehyde (1.0 eq), β-dicarbonyl (1.1 eq), and amine source (1.2 eq) in solvent. B Add chiral phosphoric acid catalyst (e.g., (S)-TRIP) (5-10 mol%). A->B C Stir at specified temperature for 24-48h. B->C D Monitor reaction by TLC. C->D E Purify by column chromatography. D->E G Pyridine Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product 2-Aminopyridine Intermediate->Product - H⁻ H2 H₂ Intermediate->H2 Product->Product + H₂O (workup) G CoI Co(I) Catalyst Co_alkyne Co(I)-bis(alkyne) CoI->Co_alkyne + 2 Alkyne Cobaltacyclopentadiene Cobaltacyclopentadiene Co_alkyne->Cobaltacyclopentadiene Oxidative Coupling Cobaltazacycloheptatriene Cobaltazacycloheptatriene Cobaltacyclopentadiene->Cobaltazacycloheptatriene + Nitrile Pyridine_complex Co(I)-Pyridine Complex Cobaltazacycloheptatriene->Pyridine_complex Reductive Elimination Pyridine_complex->CoI - Pyridine Pyridine Pyridine Product Pyridine_complex->Pyridine G cluster_prep Cell Culture & Induction cluster_reaction Biotransformation cluster_workup Product Isolation A Grow recombinant E. coli culture to desired OD. B Induce expression of target enzymes. A->B C Harvest and resuspend cells in reaction buffer. B->C D Add substrate (e.g., 2,6-lutidine) and incubate. C->D E Monitor product formation by HPLC. D->E F Separate cells and isolate product from supernatant. E->F

References

A Senior Application Scientist's Guide to the Validation of 3-Chloro-4-methylpyridin-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Upstream Quality Control

In the intricate pathway of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity and consistency of its starting materials and intermediates.[1] The FDA attributes 25% of global drug recalls to issues with starting material quality, a statistic that underscores the immense responsibility placed on process chemists and quality control laboratories.[2] 3-Chloro-4-methylpyridin-2-amine (CAS: 133627-45-9), a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1, serves as a quintessential example of this principle.[3][4][5][6][7][8]

The validation of this intermediate is not merely a regulatory checkpoint; it is a scientifically-driven process to guarantee that it is fit for its intended purpose, ensuring that downstream reactions proceed predictably and that the final API is free from deleterious impurities.[9] This guide provides a comparative analysis of analytical methodologies for the validation of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Why Robust Validation is Non-Negotiable

The necessity for stringent analytical validation is directly informed by the various synthetic routes used to produce this compound, each with its own potential impurity profile. Several methods have been reported, including:

  • Nitration of 2-amino-4-picoline: This early method is often hampered by a lack of regioselectivity, leading to the formation of isomeric nitropyridine impurities, and carries significant thermal-chemical hazards, making it difficult to scale.[3][5]

  • Multi-step Synthesis from Malononitrile and Acetone: This route involves several transformations, including cyclization, chlorination, hydrolysis, and a Hofmann rearrangement.[3][4][10] Each step is a potential source of process-related impurities, such as unreacted starting materials, byproducts from incomplete reactions, or rearrangement products.

  • Synthesis from Ethyl Cyanoacetate: Another pathway involves a Michael addition with crotonaldehyde, but this has been reported to be slow with low-yielding cyclization steps.[11]

The diversity of these synthetic pathways means there is no "one-size-fits-all" approach to quality control. A robust validation strategy must be capable of identifying and quantifying a wide range of potential impurities, including isomers, starting materials, and byproducts specific to the manufacturing process. This is the foundational principle upon which the following analytical comparisons are built.

Comparative Analysis of Core Validation Methodologies

The validation of a pharmaceutical intermediate like this compound relies on a suite of analytical techniques. The choice of method is dictated by the specific parameter being assessed, from identity and purity to the quantification of specific impurities. Here, we compare the primary techniques based on the core validation attributes defined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[9]

Core Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

The logical interplay of these validation parameters is crucial for establishing a reliable analytical method.

Caption: Interrelationship of core analytical method validation parameters per ICH Q2.

Technique Comparison

The table below provides a comparative summary of the most common analytical techniques for the validation of this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Application Purity, Assay, Impurity ProfilingResidual Solvents, Volatile ImpuritiesIdentity, Assay, Structural Confirmation
Specificity Excellent. Can separate isomers and closely related compounds with proper method development.[13]Very high, especially with MS detection. Mass fragmentation patterns provide structural confirmation.[14]Absolute. The NMR spectrum is a unique fingerprint of the molecule.
Accuracy High. Typically 98-102% recovery for assay. Dependent on the quality of the reference standard.[9]High. Dependent on reference standards and extraction efficiency for non-headspace methods.Very high. As a primary ratio method, it can provide results with low uncertainty without a specific reference standard of the analyte.
Precision (%RSD) Excellent. Typically <1.0% for assay and <5% for impurity quantification.Excellent. Typically <2.0% for headspace analysis.Good to Excellent. Typically 0.5-2.0%, dependent on signal-to-noise and relaxation delays.
Linearity (R²) Excellent. Typically >0.999 for both assay and impurity methods.Excellent. Typically >0.995 over the working range.Good. Can be linear over several orders of magnitude, but dynamic range may be less than chromatographic methods.
LOQ Low. Can reach low ppm levels with UV detection, depending on the chromophore of the impurity.Very Low. Can reach sub-ppm levels, ideal for genotoxic impurity analysis and residual solvents.Higher than chromatographic methods. Typically in the 0.05-0.1% w/w range.
Rationale for Use The workhorse for purity and assay due to its versatility, robustness, and ability to analyze non-volatile and thermally labile compounds.The gold standard for volatile components due to its high separation efficiency for gases and high sensitivity.[14]Provides unambiguous structural confirmation and a highly accurate assay value that can be used to qualify secondary standards for HPLC/GC.

Validated Experimental Protocols

Trustworthy data originates from meticulously executed and well-documented protocols. The following sections provide step-by-step methodologies for the key validation experiments.

Overall Quality Control Workflow

The journey from receiving an intermediate sample to its final release is a structured process designed to ensure quality at every stage.

QC_Workflow node_receive Sample Receipt Log sample information Assign unique lab ID Verify chain of custody node_plan Test Planning Assign tests based on specification (e.g., HPLC, GC, NMR, KF) node_receive->node_plan node_hplc Purity & Assay by HPLC System Suitability Test (SST) Analyze sample vs. reference std. node_plan->node_hplc node_gc Residual Solvents by GC-MS Headspace analysis Quantify against standards node_plan->node_gc node_nmr Identity Confirmation by NMR Acquire ¹H and ¹³C spectra Compare to reference structure node_plan->node_nmr node_kf Water Content by Karl Fischer Titrate sample to endpoint node_plan->node_kf node_review Data Review & Analysis Verify integration Check calculations Compare results to specs node_hplc->node_review node_gc->node_review node_nmr->node_review node_kf->node_review node_coa Certificate of Analysis (CoA) Compile all results Final quality assurance review Issue CoA for batch release node_review->node_coa

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Protocol 1: Purity Determination and Impurity Profiling by HPLC

Objective: To quantify the purity of this compound and detect/quantify any related impurities.

Causality/Rationale: HPLC is the method of choice due to its high resolving power for non-volatile organic molecules, making it ideal for separating the main component from structurally similar process impurities or degradation products. A UV detector is suitable as the pyridine ring is a strong chromophore.

Methodology:

  • Chromatographic System & Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: 50:50 Acetonitrile:Water.

    • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested.

    • Spiked Specificity Solution: Prepare a sample solution and spike it with known potential impurities (e.g., starting materials, isomers) at the specification limit (e.g., 0.1%).

  • System Suitability:

    • Inject the Reference Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Procedure & Analysis:

    • Inject the Diluent (as a blank), the Spiked Specificity Solution, the Reference Standard Solution, and the Sample Solution.

    • Specificity: In the spiked solution chromatogram, ensure the main peak is resolved from all spiked impurity peaks with a resolution of ≥ 1.5.

    • Calculation: Calculate the % Purity (Assay) by comparing the peak area of the main component in the sample to that of the reference standard. Quantify impurities using relative peak area percentages, assuming a response factor of 1.0 unless otherwise determined.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To provide unambiguous confirmation of the chemical structure of this compound.

Causality/Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. It serves as a definitive identity test, confirming the substitution pattern on the pyridine ring, which is critical to distinguish it from potential isomers.

Methodology:

  • Instrumentation & Parameters:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (D1): 5 seconds.

      • Number of Scans: 16.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the this compound sample into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Cap the tube and agitate until the sample is fully dissolved.

  • Procedure & Analysis:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Interpretation:

      • ¹H NMR: Confirm the presence of signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl group protons. Verify their chemical shifts, multiplicities (splitting patterns), and integration values. For example, one would expect a singlet for the methyl group (~2.2 ppm), two distinct aromatic proton signals, and a broad signal for the amine protons.[15]

      • ¹³C NMR: Confirm the presence of the expected number of carbon signals with appropriate chemical shifts for the aromatic carbons, the methyl carbon, and the carbons bearing the chloro and amino groups.

    • Acceptance Criteria: The acquired spectra must be consistent with the known structure of this compound and match the spectra of a qualified reference standard.

Conclusion

The validation of this compound is a multi-faceted process that is fundamental to the quality of the final drug product. A comprehensive approach that leverages the strengths of orthogonal analytical techniques is essential. While HPLC serves as the primary tool for purity and assay determination, its findings must be supported by definitive structural confirmation from NMR and analysis of volatile impurities by GC-MS. By understanding the synthetic context and applying robust, validated analytical protocols, scientists can ensure that this critical intermediate meets the stringent quality standards required by the pharmaceutical industry, ultimately safeguarding patient health.[16][17]

References

A Comparative Guide to the Antibacterial Activity of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antibiotic resistance, the exploration of novel chemical scaffolds is paramount. Among these, aminopyridine derivatives have emerged as a promising class of compounds with significant antibacterial potential.[1][2] This guide provides a comparative analysis of their antibacterial efficacy, delves into their mechanisms of action, elucidates structure-activity relationships, and offers a standardized protocol for their evaluation, designed for researchers, scientists, and drug development professionals.

Introduction: The Promise of Aminopyridines

The pyridine ring is a fundamental structural motif present in numerous natural products and pharmaceuticals.[2] Its derivatives, particularly aminopyridines, have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] Their versatility in chemical modification allows for the fine-tuning of their biological profiles, making them attractive candidates for the development of new antibacterial agents to address infections caused by multidrug-resistant (MDR) bacteria.[4][5]

Comparative Efficacy: A Quantitative Look at Antibacterial Activity

The true measure of an antibacterial agent's potential lies in its ability to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment. Below is a comparative table summarizing the MIC values for representative aminopyridine derivatives against common Gram-positive and Gram-negative pathogens.

Table 1: Comparative MIC Values (µg/mL) of Selected Aminopyridine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 2c (cyclohexylamine derivative) Staphylococcus aureus0.039--[1][6]
Bacillus subtilis0.039--[1][6]
Compound 9 (FabI Inhibitor) Staphylococcus aureus0.5--[7]
Pyridothienopyrimidine 4b Escherichia coli7.81Amoxicillin7.81[8]
Staphylococcus aureus15.63Amoxicillin15.63[8]
Pyridothienopyrimidine 9a Escherichia coli8Amoxicillin8[9]
Staphylococcus aureus4Amoxicillin4[9]
Zinc(II) Iminopyridine Complex Ia Staphylococcus aureus64--[10]
Escherichia coli128--[10]

Note: Data is compiled from multiple independent studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

As the data indicates, chemical modifications to the aminopyridine scaffold significantly impact efficacy. For instance, Compound 2c demonstrates exceptionally high potency against Gram-positive bacteria.[1][6] In contrast, derivatives like the pyridothienopyrimidines show broad-spectrum activity, with some compounds matching the potency of amoxicillin.[8][9]

Unraveling the Mechanism of Action

Understanding how a compound works is critical for its development. While the exact mechanism can vary between derivatives, several key targets have been identified for aminopyridines.

  • Enzyme Inhibition: A primary mechanism for many aminopyridine derivatives is the inhibition of essential bacterial enzymes.

    • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Certain pyridothienopyrimidine derivatives have been shown to be potent dual inhibitors of these enzymes in E. coli.[8]

    • Enoyl-ACP Reductase (FabI): This enzyme is vital for fatty acid biosynthesis. An aminopyridine derivative has been identified as a low micromolar inhibitor of FabI from S. aureus and H. influenzae.[7]

  • Membrane Disruption: Some derivatives, particularly cationic variants, are thought to exert their effect by interacting with and disrupting the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to the leakage of cellular contents.[1]

Below is a conceptual diagram illustrating the enzyme inhibition pathway.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets Aminopyridine Aminopyridine Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Aminopyridine->DNA_Gyrase Inhibits FabI Enoyl-ACP Reductase (FabI) Aminopyridine->FabI Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Fatty_Acid_Synth Fatty Acid Biosynthesis FabI->Fatty_Acid_Synth Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Fatty_Acid_Synth->Cell_Death Leads to SAR_Logic cluster_factors Influencing Factors Core Aminopyridine Scaffold Modification Chemical Modification (Substitution) Core->Modification Factor1 Lipophilicity Modification->Factor1 Factor2 Steric Hindrance Modification->Factor2 Factor3 Electronic Effects (e.g., EWG/EDG) Modification->Factor3 Factor4 Chirality Modification->Factor4 Potency Antibacterial Potency Selectivity Gram +/- Selectivity Factor1->Potency Factor1->Selectivity Factor2->Potency Factor2->Selectivity Factor3->Potency Factor3->Selectivity Factor4->Potency Factor4->Selectivity Experimental_Workflow start Start prep_compound Prepare Serial Dilutions of Aminopyridine in Plate start->prep_compound prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Wells prep_compound->inoculate dilute_inoculum Dilute Suspension to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read end Determine MIC read->end

References

biological evaluation of N-substituted-3-chloro-2-azetidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of N-Substituted-3-Chloro-2-Azetidinones

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activities of N-substituted-3-chloro-2-azetidinones. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic scaffold.

Introduction: The Enduring Significance of the β-Lactam Ring

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2] These antibiotics fundamentally changed modern medicine by inhibiting bacterial cell wall biosynthesis.[3] However, the rise of antibiotic resistance has driven a pressing need for novel antimicrobial agents.[4] Beyond their antibacterial prowess, synthetic monocyclic β-lactams have emerged as a privileged scaffold exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7]

This guide focuses specifically on N-substituted-3-chloro-2-azetidinones, a subclass of monocyclic β-lactams synthesized to explore new frontiers of biological activity. The strategic placement of a chlorine atom at the C-3 position and diverse substituents at the N-1 and C-4 positions creates a rich chemical space for tuning pharmacological effects. Here, we objectively compare the performance of various analogs, supported by experimental data, to elucidate their potential as antibacterial, antifungal, and anticancer agents.

Core Synthesis Strategy: The Staudinger Cycloaddition

The predominant method for synthesizing the 2-azetidinone core is the Staudinger ketene-imine cycloaddition, a reaction first reported in 1907.[1][2] This [2+2] cycloaddition involves the reaction of a Schiff base (imine) with a ketene, typically generated in situ from an acyl chloride and a tertiary amine like triethylamine (TEA).[1][2] For the synthesis of the title compounds, chloroacetyl chloride is used, which introduces the key chloro-substituent at the C-3 position of the resulting β-lactam ring.[1][5]

The choice of this method is rooted in its versatility and efficiency. It allows for the facile introduction of a wide variety of substituents on the imine precursors, which directly translates to diverse N-1 and C-4 substitutions on the final azetidinone product, enabling extensive structure-activity relationship (SAR) studies.

G Imine Schiff Base (Imine) R-CH=N-R' Product N-substituted-3-chloro-2-azetidinone Imine->Product AcylChloride Chloroacetyl Chloride ClCH2COCl Ketene Ketene Intermediate Cl-CH=C=O AcylChloride->Ketene + TEA (-TEA·HCl) Base Triethylamine (TEA) Base->Ketene Solvent Inert Solvent (e.g., Dioxane) Solvent->Product Temp 0-5°C to Reflux Temp->Product Ketene->Product [2+2] Cycloaddition

Caption: General workflow for the Staudinger [2+2] cycloaddition.

Comparative Biological Evaluation

Antibacterial Activity

N-substituted-3-chloro-2-azetidinones have been extensively evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity is highly dependent on the nature of the substituents at the N-1 and C-4 positions.

A study by Chavan and Pai synthesized a series of azetidinones derived from 2-aminobenzothiazole.[5][8] These compounds were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). The results indicated good to moderate antibacterial activity.[5][8] Notably, compounds with electron-withdrawing groups (e.g., chloro, nitro) on the C-4 aryl ring often displayed enhanced activity.[4]

Table 1: Comparative Antibacterial Activity of Selected 2-Azetidinones

Compound ID N-1 Substituent C-4 Aryl Substituent S. aureus (Zone of Inhibition, mm) E. coli (Zone of Inhibition, mm) Reference
5e 2-iminoacetyl-benzothiazole-6-carboxylic acid 4-Chlorophenyl 19 18 [4]
5g 2-iminoacetyl-benzothiazole-6-carboxylic acid 4-Nitrophenyl 19 16 [4]
5h 2-iminoacetyl-benzothiazole-6-carboxylic acid 3-Nitrophenyl 18 18 [4]
Ampicillin (Standard) - 22 20 [4]

| Streptomycin | (Standard) | - | 21 | 23 |[4] |

Field Insights & Causality: The presence of the benzothiazole moiety, a heterocycle known for its own antimicrobial properties, appears to be a beneficial scaffold.[5] The addition of electron-withdrawing groups on the C-4 phenyl ring likely enhances the electrophilicity of the β-lactam carbonyl carbon, potentially increasing its reactivity towards bacterial transpeptidase enzymes, although the exact mechanism for these non-classical β-lactams may differ from traditional penicillins.

Antifungal Activity

The antifungal potential of this class is more variable. While the benzothiazole-derived series tested by Chavan and Pai showed no activity against the fungal species tested[5][8], another study focusing on derivatives incorporating a 1H-benzotriazole moiety reported moderate to good in vitro activity against Candida albicans.[6]

Table 2: Antifungal Activity of Benzotriazole-Containing 2-Azetidinones

Compound ID C-4 Aryl/Heteroaryl Substituent Antifungal Activity vs. C. albicans (MIC, µg/mL) Reference
5a 4-Chlorophenyl 250 [6]
5g 2-Chlorophenyl 125 [6]
5h Pyridin-3-yl 125 [6]

| Fluconazole | (Standard) | 62.5 |[6] |

Field Insights & Causality: The most active compounds in this series (5g and 5h) possess substituents that increase the molecule's lipophilicity.[6] This property is crucial for antifungal agents as it facilitates penetration through the lipid-rich fungal cell membrane. Docking studies suggested that these compounds may act by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis, which is the same target as azole antifungals like fluconazole.[6]

Anticancer Activity

Perhaps the most promising recent application for N-substituted-3-chloro-2-azetidinones is in oncology. Several analogs have been identified as potent antiproliferative agents, acting as tubulin polymerization inhibitors.[9][10] These compounds are designed as heterocyclic bridged analogues of Combretastatin A-4 (CA-4), a natural product known to bind to the colchicine site on β-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[9]

A study by Greene et al. reported a series of 3-chloro-β-lactams with potent activity against breast cancer cells, particularly the MCF-7 cell line.[9] The most active compound, 10n , displayed an IC50 value of 17 nM.[9] Another study on bis-azetidinones also revealed potent anticancer activity against HeLa, MDA-MB-231, and ACHN cell lines.[11]

Table 3: Comparative Anticancer Activity of Selected 2-Azetidinones

Compound ID N-1 Aryl Substituent C-4 Aryl Substituent Cell Line IC50 (nM) Reference
10n 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl MCF-7 17 [9]
11n 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl MCF-7 31 [9]
12 p-Tolyl 4-((3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl) HeLa 410 [11]
17 p-Tolyl 3-((3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl) MDA-MB-231 400 [11]

| CA-4 | (Standard) | - | MCF-7 | 2 |[9] |

Field Insights & Causality: The SAR for anticancer activity is well-defined. The N-1 aryl ring (Ring A) often mimics the 3,4,5-trimethoxyphenyl ring of CA-4, which is crucial for binding. The C-4 aryl ring (Ring B) is also critical; the 3-hydroxy-4-methoxyphenyl substitution found in compound 10n is a key feature for high potency.[9] The β-lactam ring acts as a rigid scaffold to hold these two aryl rings in the correct orientation to fit into the colchicine binding pocket of tubulin. This targeted mechanism offers a significant advantage, and compound 10n was shown to cause mitotic catastrophe in cancer cells while having minimal cytotoxicity against non-tumorigenic cells.[9]

G Drug Azetidinone Analog (e.g., 10n) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer azetidinones.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols are provided.

Protocol 1: General Synthesis of N-(Aryl)-3-chloro-4-(aryl)azetidin-2-one

This protocol is a self-validating system; successful synthesis is confirmed by characterization techniques like NMR and Mass Spectrometry, which verify the expected chemical structure.

  • Schiff Base Formation:

    • To a solution of an appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL), add the corresponding aromatic amine (0.01 mol).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature. The precipitated solid (Schiff base) is filtered, washed with cold ethanol, and dried. Recrystallize if necessary.

  • [2+2] Cycloaddition:

    • In a round-bottom flask, dissolve the Schiff base (0.005 mol) and triethylamine (TEA, 0.01 mol) in 50 mL of anhydrous dioxane.[5]

    • Cool the stirred solution to 0-5 °C in an ice bath.

    • Add chloroacetyl chloride (0.01 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[5]

    • Stir the reaction mixture for an additional 5-6 hours at room temperature.

    • The precipitated triethylamine hydrochloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or chloroform/methanol mixture) to obtain the pure 2-azetidinone.[4]

  • Characterization:

    • Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Key signals include a carbonyl stretch around 1740-1760 cm⁻¹ in the IR spectrum and characteristic doublets for the C3-H and C4-H protons in the ¹H-NMR spectrum.[5]

Protocol 2: Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol's self-validating nature comes from the inclusion of positive (standard antibiotic) and negative (solvent) controls, which ensure the test system is responsive and free from solvent-induced effects.

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

    • Prepare a bacterial inoculum by transferring a few colonies from a fresh culture into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disc Application:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration.

    • Impregnate sterile blank paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of the test compound solution.

    • Allow the solvent on the discs to evaporate completely in a sterile environment.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate. Also place a standard antibiotic disc (e.g., Ampicillin) as a positive control and a solvent-only disc as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters. The absence of a zone indicates resistance.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This assay is self-validating through the use of untreated control cells, which establish a baseline for 100% viability, and a positive control (e.g., Doxorubicin), which confirms the sensitivity of the cell line to cytotoxic agents.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

N-substituted-3-chloro-2-azetidinones represent a highly adaptable and pharmacologically significant class of compounds. The extensive research synthesized in this guide demonstrates their potential to be tailored for diverse therapeutic targets. While their efficacy as broad-spectrum antibacterial and antifungal agents requires further optimization to compete with existing drugs, their role in oncology is exceptionally promising. Specifically, analogs designed as tubulin polymerization inhibitors have shown nanomolar potency against cancer cell lines, marking them as strong candidates for further preclinical development.[9]

Future research should focus on optimizing the pharmacokinetic properties (ADME) of the most potent anticancer leads, exploring novel substitutions to overcome potential resistance mechanisms, and investigating their efficacy in in vivo models. The versatility of the Staudinger synthesis will continue to empower medicinal chemists to refine this remarkable scaffold, paving the way for the next generation of targeted therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-4-methylpyridin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-chloro-4-methylpyridin-2-amine, a chemical intermediate common in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard: Why Proper Disposal is Crucial

This compound (CAS No. 133627-45-9) is a halogenated pyridine derivative with a significant hazard profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2] The primary route of exposure is through direct contact, and its toxicological properties necessitate careful handling and disposal to mitigate risk.

Given its chemical structure as a chlorinated organic compound, improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited.[3][4] Halogenated hydrocarbons require separate and specific disposal methods to prevent the formation of toxic byproducts during waste treatment processes.[3] The overarching principle for the disposal of this compound is to treat it as a hazardous waste, managed in accordance with local, state, and federal regulations.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

Essential PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are required. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.[6]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Waste Collection and Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe laboratory practice. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[3][7]

Key considerations for waste collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Container Compatibility: The waste container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[5]

The following diagram illustrates the decision-making process for waste segregation:

graph WasteSegregation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Waste [label="Chemical Waste Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; IsHalogenated [label="Is the waste halogenated\n(contains F, Cl, Br, I)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HalogenatedContainer [label="Collect in 'Halogenated\nOrganic Waste' Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonHalogenatedContainer [label="Collect in 'Non-Halogenated\nOrganic Waste' Container", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Waste -> IsHalogenated; IsHalogenated -> HalogenatedContainer [label="Yes"]; IsHalogenated -> NonHalogenatedContainer [label="No"]; }

Caption: Waste Segregation Flowchart

On-site Management and Storage of Waste

Once collected, the hazardous waste container must be managed and stored safely within the laboratory pending pickup by a licensed disposal service.

Storage requirements:

  • Secure Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: The waste container must be kept tightly sealed at all times, except when adding waste.[5]

  • Incompatible Materials: Do not store the waste container with incompatible materials, such as strong oxidizing agents.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For small spills:

  • Alert personnel: Inform others in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

For large spills:

  • Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office or emergency response team.

The following flowchart outlines the general procedure for handling a chemical spill:

graph SpillResponse { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Spill Size\nand Hazard", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SmallSpill [label="Small Spill", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Personnel", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE [label="Don Appropriate PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; Contain [label="Contain Spill with\nAbsorbent Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect and Place in\nHazardous Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Decontaminate [label="Decontaminate Area", fillcolor="#F1F3F4", fontcolor="#202124"]; Evacuate [label="Evacuate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CallEHS [label="Contact EHS/\nEmergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spill -> Assess; Assess -> SmallSpill [label="Manageable"]; Assess -> LargeSpill [label="Unmanageable"]; SmallSpill -> Alert -> PPE -> Contain -> Collect -> Decontaminate; LargeSpill -> Evacuate -> CallEHS; }

Caption: Chemical Spill Response Workflow

Final Disposal: The Role of Professional Waste Management

The final and most crucial step in the disposal process is the transfer of the hazardous waste to a licensed and approved chemical waste disposal facility. It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and prepared for transport in accordance with all regulatory requirements.

Steps for final disposal:

  • Request Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all necessary paperwork, accurately describing the contents of the waste container.

  • Safe Transport: The licensed waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The most common and recommended method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration.[9] This process ensures the complete destruction of the hazardous compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to toxicity and environmental risk.
Segregation Separate from non-halogenated wasteTo prevent the formation of toxic byproducts during waste treatment.[3]
Container Compatible, sealed, and labeledTo ensure safe storage and transport, and to comply with regulations.[5]
On-site Storage Secure, designated area with secondary containmentTo minimize the risk of spills and exposure.
Spill Cleanup Use inert absorbent and dispose of as hazardous wasteTo safely manage accidental releases.
Final Disposal Licensed hazardous waste facility (incineration)For complete destruction of the hazardous compound in a compliant manner.[9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.